PEG7-O-Ms
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O10S/c1-26(17,18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16/h16H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRHIBOPMGNEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PEG7-O-Ms: A Technical Guide for Researchers and Drug Development Professionals
Introduction
PEG7-O-Ms, or heptaethylene glycol monomethyl ether mesylate, is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and drug delivery. Its defining feature is a terminal mesylate group, which serves as an excellent leaving group in nucleophilic substitution reactions. This property allows for the covalent attachment of the hydrophilic seven-unit PEG chain to various biomolecules, thereby modifying their physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of this compound, its basic properties, synthesis, and applications in the realm of scientific research and pharmaceutical development.
Core Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source/Rationale |
| Chemical Formula | C15H32O10S | Calculated |
| Molecular Weight | 404.47 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature. | Based on the properties of similar short-chain PEGs. |
| Solubility | Soluble in water and a wide range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethanol.[1] | PEGs are known for their solubility in both aqueous and many organic media. |
| Stability | The mesylate group is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to store under anhydrous conditions at low temperatures (e.g., -20°C) to prevent degradation. | The mesylate ester can be hydrolyzed back to the alcohol. |
| Reactivity | The terminal mesylate group is a highly reactive leaving group for nucleophilic substitution reactions with primary amines, thiols, and other nucleophiles.[2] | The sulfonate ester is a weak base, making it an excellent leaving group. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the mesylation of the corresponding hydroxyl-terminated PEG, Heptaethylene glycol monomethyl ether (PEG7-OH).
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of PEG-mesylates and can be adapted for this compound.
Materials:
-
Heptaethylene glycol monomethyl ether (PEG7-OH)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Dry all glassware thoroughly. Under an inert atmosphere (argon or nitrogen), dissolve Heptaethylene glycol monomethyl ether (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.5-2.0 equivalents) to the solution and stir.
-
Mesylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add methanesulfonyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound from its corresponding alcohol.
Bioconjugation with this compound
The primary application of this compound is in PEGylation, the covalent attachment of PEG chains to biomolecules such as proteins, peptides, and oligonucleotides. This process can significantly improve the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.
The mesylate group of this compound readily reacts with nucleophilic functional groups on biomolecules, most commonly the ε-amino group of lysine residues and the thiol group of cysteine residues.
Experimental Protocol: Protein PEGylation with this compound
This is a general protocol for the PEGylation of a protein with a PEG-mesylate derivative. The optimal conditions (e.g., pH, temperature, molar ratio) will need to be determined empirically for each specific protein.
Materials:
-
Protein to be PEGylated
-
This compound
-
Reaction Buffer (e.g., phosphate buffer, borate buffer)
-
Quenching solution (e.g., Tris buffer, glycine)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer at a suitable concentration. The pH of the buffer is critical: for targeting lysine residues, a pH of 8.0-9.5 is typically used to ensure the amino groups are deprotonated and nucleophilic. For targeting cysteine residues, a pH of 7.0-8.0 is generally preferred.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMF, DMSO) or directly in the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the protein solution with gentle stirring. The molar ratio of this compound to protein will depend on the desired degree of PEGylation and should be optimized. Typical starting ratios range from 5:1 to 50:1 (PEG:protein).
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C to room temperature) for a specified time (e.g., 1 to 24 hours). The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine (e.g., 1 M Tris or glycine) to react with any unreacted this compound.
-
Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG, quenching reagent, and any unmodified or multi-PEGylated protein species. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used for this purpose.
-
Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation, purity, and retention of biological activity. Techniques such as MALDI-TOF mass spectrometry, HPLC, and relevant bioassays can be employed.
Diagram of Bioconjugation Reaction
Caption: Reaction of this compound with a primary amine on a protein.
Logical Workflow for a PEGylation Project
Caption: A logical workflow for a typical bioconjugation project using this compound.
Conclusion
This compound is a valuable tool for researchers and drug development professionals seeking to improve the properties of biomolecules. Its well-defined, monodisperse structure and the highly reactive mesylate group allow for precise and efficient PEGylation. By following established protocols for its synthesis and conjugation, and by carefully optimizing reaction conditions, scientists can leverage the benefits of PEGylation to develop novel therapeutics with enhanced efficacy and safety profiles. Further research into the specific physicochemical properties and reaction kinetics of this compound will undoubtedly facilitate its even broader application in the future.
References
The Crucial Role of PEG Linkers in Revolutionizing Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Polyethylene Glycol (PEG) linkers has marked a paradigm shift in the landscape of drug delivery. These versatile, synthetic polymers have become an indispensable tool in enhancing the therapeutic efficacy and safety profile of a wide range of pharmaceuticals, from small molecules to large biologics. This technical guide delves into the core principles of PEG linker technology, providing a comprehensive overview of their structure, function, and profound impact on drug pharmacokinetics and pharmacodynamics. Through a detailed examination of quantitative data, experimental methodologies, and key mechanistic pathways, this document serves as a vital resource for professionals engaged in the intricate process of drug development.
The Fundamental Properties of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene oxide units, renowned for its biocompatibility, non-toxicity, and high solubility in aqueous solutions.[1] When utilized as linkers, PEG chains are covalently attached to drug molecules in a process known as PEGylation.[2][3] This modification imparts several advantageous properties to the parent drug, fundamentally altering its interaction with biological systems.[4]
The core benefits of employing PEG linkers in drug delivery include:
-
Prolonged Systemic Circulation: PEGylation significantly increases the hydrodynamic volume of the drug, which in turn reduces its renal clearance and shields it from enzymatic degradation.[2] This results in a substantially longer plasma half-life, allowing for less frequent dosing and improved patient compliance.
-
Reduced Immunogenicity: The hydrophilic PEG chains form a protective "stealth" layer around the drug molecule, masking its antigenic epitopes from the immune system. This minimizes the risk of an immune response, a critical consideration for biologic drugs.
-
Enhanced Solubility and Stability: PEG linkers can significantly improve the solubility of hydrophobic drugs, facilitating their administration and distribution in the body. They also enhance the stability of the drug by protecting it from enzymatic degradation.
-
Improved Pharmacokinetics and Pharmacodynamics: By altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, PEGylation leads to more favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. This often translates to increased drug concentration at the target site and enhanced therapeutic efficacy.
Quantitative Impact of PEGylation on Pharmacokinetics
The effects of PEGylation on a drug's pharmacokinetic profile are quantifiable and often dramatic. The following tables summarize key data from various studies, illustrating the significant improvements achieved through the use of PEG linkers.
| Drug/Molecule | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Interferon alpha-2b | 12 kDa (linear) | Plasma half-life extended from 3-8 hours to approximately 40 hours. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to the non-PEGylated conjugate. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to the non-PEGylated conjugate. | |
| Equine Anti-SARS-CoV-2 F(ab')2 | Not specified | Half-life increased from 38.32 hours to 71.41 hours. | |
| Doxorubicin (Liposomal) | Not specified | Area under the curve (AUC) increased 6.8-fold compared to free doxorubicin. | |
| Cisplatin (Liposomal) | Not specified | Bioavailability (AUC) was over 152-fold greater than conventional cisplatin. | |
| Table 1: Impact of PEGylation on Drug Half-Life and Bioavailability |
| Molecule Type | PEG Linker Length | Key In Vivo Performance Metric | Reference |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | |
| Folate-Linked Liposomal Doxorubicin | 10 kDa | Tumor size reduced by >40% compared to 2 kDa or 5 kDa PEG-linker formulations. | |
| Prostate-Specific Membrane Antigen Inhibitors | 4-unit vs. 8-unit PEG | 8-unit PEG showed a fivefold less renal uptake compared to a non-PEGylated version at 30 minutes. | |
| Gold Nanoparticles (4 nm) | 1 kDa | Highest uptake by tumor cells at 72 hours compared to non-PEGylated and other PEGylated counterparts. | |
| Table 2: Influence of PEG Linker Length on In Vivo Performance |
Experimental Protocols for PEGylated Drug Development
The successful development of PEGylated therapeutics relies on rigorous experimental design and execution. The following sections provide detailed methodologies for key experiments in the synthesis, characterization, and evaluation of PEGylated drugs.
Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)
This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic drug to an antibody via a PEG linker.
Materials:
-
Monoclonal antibody (mAb)
-
Heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester)
-
Cytotoxic drug with a reactive group (e.g., a thiol)
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffers (e.g., PBS, Borate buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in a suitable buffer (e.g., PBS with EDTA).
-
Add a molar excess of the reducing agent (e.g., TCEP) to selectively reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction at 37°C for 2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Drug Conjugation:
-
In a separate reaction, dissolve the heterobifunctional PEG linker and the cytotoxic drug in an appropriate solvent (e.g., DMSO).
-
React the NHS ester end of the PEG linker with an amine group on the drug. This step may not be necessary if the drug already has a suitable reactive group for the linker.
-
-
Antibody-Linker-Drug Conjugation:
-
Add the maleimide-activated PEG-drug conjugate to the reduced antibody solution. The maleimide group will react specifically with the free thiol groups on the antibody.
-
Incubate the reaction at room temperature for 4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug, linker, and antibody aggregates.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and stability of the ADC using SDS-PAGE and SEC.
-
In Vivo Pharmacokinetic Analysis in an Animal Model
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PEGylated drug in a rodent model.
Materials:
-
Test animals (e.g., mice or rats)
-
PEGylated drug and non-PEGylated control
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Analytical equipment for drug quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the PEGylated drug or the non-PEGylated control to the animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
-
Drug Quantification:
-
Quantify the concentration of the drug in the plasma/serum samples using a validated analytical method such as ELISA or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Compare the pharmacokinetic profiles of the PEGylated drug and the non-PEGylated control to determine the impact of PEGylation.
-
Visualizing the Mechanisms and Workflows
Understanding the intricate biological pathways and experimental processes is crucial for effective drug development. The following diagrams, generated using Graphviz, provide visual representations of key concepts related to PEG linkers in drug delivery.
Caption: HER2 signaling pathway and mechanism of action of T-DM1.
Caption: A generalized workflow for the development of Antibody-Drug Conjugates.
Caption: Logical relationships of the benefits derived from PEGylation.
Conclusion
PEG linkers have fundamentally reshaped the landscape of drug delivery, offering a powerful and versatile platform to overcome many of the inherent challenges associated with both small molecule and biologic therapeutics. By intelligently modifying the physicochemical and pharmacokinetic properties of drugs, PEGylation has led to the development of safer and more effective treatments with improved patient outcomes. As research continues to advance, the design and application of novel PEG linker technologies will undoubtedly play a pivotal role in the future of medicine, enabling the full therapeutic potential of a new generation of pharmaceuticals to be realized.
References
An In-Depth Technical Guide to Cleavable ADC Linkers: The Case of m-PEG7-Ms
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the ADC's stability, efficacy, and overall therapeutic index.[][2][3] Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload under specific conditions prevalent within the target tumor microenvironment or inside cancer cells.[] This controlled release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.
There are three main classes of cleavable linkers, categorized by their cleavage mechanism:
-
Protease-sensitive linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are overexpressed in the lysosomal compartments of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[]
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These linkers utilize a disulfide bond that is cleaved in the presence of high intracellular concentrations of glutathione (GSH), a thiol-containing antioxidant. The concentration of GSH is significantly higher inside cells (millimolar range) compared to the plasma (micromolar range), providing a gradient for selective intracellular cleavage.
The m-PEG7-Ms Linker: Structure and Properties
The m-PEG7-Ms linker is a hydrophilic, cleavable linker used in the synthesis of ADCs. Its name describes its chemical structure:
-
m: Represents a methoxy group (CH₃O-), which caps one end of the polyethylene glycol chain.
-
PEG7: Refers to a seven-unit polyethylene glycol (PEG) chain. The PEG component enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and potentially prolong its circulation half-life.
-
Ms: Stands for a mesylate (methanesulfonyl) group (-SO₂CH₃). The mesylate is an excellent leaving group, making the linker susceptible to nucleophilic attack.
The overall structure provides a defined-length spacer between the antibody and the payload, with the terminal mesylate group serving as the reactive site for payload attachment and subsequent cleavage.
Proposed Cleavage Mechanism of the m-PEG7-Ms Linker
The cleavage of the m-PEG7-Ms linker is predicated on the chemical reactivity of the mesylate group. Mesylates are well-established as good leaving groups in nucleophilic substitution reactions. In the context of an ADC, the m-PEG7-Ms linker is proposed to be cleaved intracellularly by nucleophiles.
A primary candidate for this nucleophilic attack is glutathione (GSH) , which is present at high concentrations (1-10 mM) within the cytoplasm of cells, including cancer cells. The thiol group (-SH) of glutathione is a potent nucleophile that can attack the carbon atom to which the mesylate group is attached. This nucleophilic attack results in the displacement of the mesylate and the formation of a stable thioether bond between the linker and glutathione, effectively releasing the payload.
This proposed mechanism offers a selective means of intracellular drug release, as the concentration of glutathione is significantly lower in the systemic circulation, thus promoting linker stability while the ADC is in transit to the tumor site.
Data Presentation
| Linker Type | Example Linker | ADC Example (Target-Payload) | Plasma Stability (Half-life) | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| Protease-Sensitive | Val-Cit-PABC | Brentuximab vedotin (CD30-MMAE) | > 7 days (human plasma) | ~1 ng/mL | Tumor regression in Hodgkin lymphoma xenografts | |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin (CD33-Calicheamicin) | ~36 hours (human plasma) | Sub-nM range | Antitumor activity in AML models | |
| Glutathione-Sensitive | SPDB | Maytansinoid-DM4 ADCs | Variable, dependent on steric hindrance | nM range | Dose-dependent tumor growth inhibition | |
| Mesylate-based (Proposed) | m-PEG7-Ms | Illustrative: HER2-Targeted ADC with a Doxorubicin Payload | Expected to be high in plasma, with a half-life of several days | Expected in the nM to sub-nM range, dependent on payload and target | Expected to show antigen-dependent tumor growth inhibition | N/A |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs.
ADC Conjugation Protocol: Thiol-Maleimide Chemistry
This protocol describes a common method for conjugating a thiol-containing payload to an antibody via a maleimide-functionalized linker. To utilize the m-PEG7-Ms linker, it would first need to be functionalized with a group compatible with the payload and the antibody. For this example, we will assume a maleimide-PEG-payload derivative is used.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation:
-
Remove excess TCEP using a desalting column.
-
Immediately add the Maleimide-PEG-Payload linker to the reduced antibody at a slight molar excess.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker and payload by SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium.
-
Treat the cells with the different concentrations of the ADC and controls.
-
-
Incubation:
-
Incubate the cells for 72-96 hours.
-
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC
-
Human and mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Preparation:
-
For intact ADC analysis, use affinity purification (e.g., Protein A) to isolate the ADC from plasma proteins.
-
For free payload analysis, precipitate plasma proteins (e.g., with acetonitrile) and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the purified ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.
-
Analyze the supernatant to quantify the concentration of the released free payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC (or DAR) remaining over time to determine the plasma half-life of the conjugate.
-
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive cancer cell line
-
ADC, vehicle control, and unconjugated antibody control solutions
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant antigen-positive cancer cells into the flank of the mice. .
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, vehicle, and control antibody (typically intravenously) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight two to three times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor efficacy of the ADC.
-
Mandatory Visualization
Caption: General Mechanism of Action of a Cleavable Linker ADC.
References
The Pivotal Role of the Mesylate Group in PEG7-O-Ms: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG)ylation is a cornerstone strategy in drug delivery, enhancing the therapeutic efficacy of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. At the heart of this technology lies the careful selection of a reactive group to facilitate the covalent attachment of PEG chains to the therapeutic agent. This technical guide provides an in-depth exploration of the function of the mesylate group in PEG7-O-Ms, a short-chain PEGylating agent. We will delve into the chemical properties of the mesylate group, its role as an excellent leaving group in nucleophilic substitution reactions, and the practical implications for bioconjugation strategies. This guide will further provide detailed experimental protocols, quantitative data on the impact of PEGylation, and visual workflows to aid researchers in the effective application of this compound in their drug development endeavors.
Introduction to PEGylation and the Significance of the Activating Group
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted technique in the pharmaceutical industry to improve the therapeutic value of drugs.[1] The benefits of PEGylation are numerous and well-documented, including:
-
Increased Serum Half-Life: The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic radius of the conjugated molecule, reducing its renal clearance and extending its circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[2]
-
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, leading to a longer active lifespan in vivo.
-
Improved Solubility: The high water solubility of PEG can be imparted to hydrophobic drugs, improving their formulation and bioavailability.[]
The success of a PEGylation strategy hinges on the choice of the reactive functional group at the terminus of the PEG chain. This "activating group" must be sufficiently reactive to form a stable covalent bond with a target functional group on the therapeutic molecule under mild reaction conditions that preserve the biological activity of the drug. This compound, or heptaethylene glycol monomethyl ether monomethanesulfonate, employs a mesylate group as its activating moiety.
The Mesylate Group: An Exceptional Leaving Group
The core function of the mesylate group (-O-Ms or -O-SO₂CH₃) in this compound is to serve as an excellent leaving group in nucleophilic substitution reactions.[4] This property is fundamental to its utility as a PEGylating agent.
Mechanism of Action: Nucleophilic Substitution
The PEGylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. A nucleophilic functional group on the therapeutic molecule (e.g., an amine, thiol, or hydroxyl group) attacks the carbon atom adjacent to the mesylate group. As the new bond forms between the nucleophile and the PEG chain, the mesylate anion is displaced.
The efficacy of the mesylate group as a leaving group stems from its ability to stabilize the negative charge that develops during the transition state and upon its departure. The negative charge on the mesylate anion is delocalized through resonance across the three oxygen atoms of the sulfonate group, making it a very stable, weakly basic anion. This stability drives the reaction forward, favoring the formation of the PEGylated product.
Figure 1. Sɴ2 Mechanism of PEGylation with this compound
Reactivity with Different Nucleophiles
This compound can react with various nucleophilic functional groups commonly found in biomolecules. The reactivity generally follows the order of nucleophilicity:
-
Thiols (-SH): Cysteine residues in proteins are potent nucleophiles, especially in their deprotonated thiolate form (-S⁻). Reactions with thiols are typically rapid and efficient.
-
Amines (-NH₂): The ε-amino group of lysine residues and the N-terminal α-amino group of proteins are common targets for PEGylation. The reactivity of amines is pH-dependent, as the unprotonated amine is the nucleophilic species.[5]
-
Hydroxyls (-OH): Serine, threonine, and tyrosine residues possess hydroxyl groups that can be PEGylated, although they are generally less nucleophilic than amines and thiols and may require more forcing reaction conditions.
The choice of reaction conditions, particularly pH, is crucial for controlling the selectivity of the PEGylation reaction. For instance, at a pH around 8-9.5, the reaction with amine groups is favored.
The Significance of a Short PEG Chain (n=7)
The "7" in this compound denotes that the polyethylene glycol chain consists of seven ethylene oxide repeating units. The length of the PEG chain has a significant impact on the properties of the final conjugate. While longer PEG chains (e.g., 20 kDa or 40 kDa) are often used to maximize the increase in serum half-life, short-chain PEGs like PEG7 offer a different set of advantages and disadvantages.
| Property | Short-Chain PEG (e.g., PEG7) | Long-Chain PEG (e.g., >5 kDa) |
| Impact on Bioactivity | Less likely to cause significant steric hindrance, often resulting in higher retention of biological activity. | Higher potential for steric hindrance, which may lead to a decrease in the biological activity of the conjugated molecule. |
| Circulation Time | Modest increase in circulation time. Higher clearance rates compared to long-chain PEGs. | Significant increase in circulation time due to a larger hydrodynamic radius and reduced renal clearance. |
| Immunogenicity | Lower potential to elicit an anti-PEG antibody response. | Higher potential to be recognized by the immune system. |
| Solubility Enhancement | Provides a moderate increase in aqueous solubility. | Substantially increases the solubility of hydrophobic molecules. |
Table 1: Comparison of Properties of Short-Chain vs. Long-Chain PEGs.
The choice between a short-chain and a long-chain PEGylating agent depends on the specific therapeutic application and the properties of the drug molecule. For instance, if preserving the in vitro bioactivity of a protein is paramount, a short-chain PEG like this compound may be the optimal choice.
Experimental Protocols
The following section provides a general protocol for the PEGylation of a protein with this compound. It is important to note that this protocol should be optimized for each specific protein and application.
Materials
-
Protein to be PEGylated
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), borate buffer) with a pH range of 7.5-9.0
-
Quenching Reagent (e.g., Tris buffer, glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX))
-
Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometry, HPLC)
Experimental Workflow
Figure 2. Experimental Workflow for Protein PEGylation
Detailed Protocol
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer at a concentration typically ranging from 1 to 10 mg/mL. Ensure the buffer pH is appropriate for the target nucleophile (e.g., pH 8.0-9.0 for lysine modification).
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible anhydrous organic solvent (e.g., DMSO, DMF) to a desired stock concentration.
-
PEGylation Reaction: Add the this compound solution to the protein solution with gentle stirring. The molar ratio of this compound to protein is a critical parameter to optimize and can range from a 1:1 to a 100:1 excess of the PEGylating agent.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 4°C to room temperature) for a duration ranging from 30 minutes to several hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which contains a high concentration of primary amines to react with any excess this compound.
-
Purification: Remove unreacted this compound, quenching reagent, and any unmodified protein from the PEGylated product. Size-exclusion chromatography is often effective for separating the higher molecular weight PEGylated protein from smaller reactants. Ion-exchange chromatography can be used to separate species with different degrees of PEGylation.
-
Characterization:
-
SDS-PAGE: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight corresponding to the covalent attachment of PEG chains.
-
Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and determine the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
HPLC: Assess the purity of the PEGylated protein using analytical techniques such as reverse-phase or size-exclusion HPLC.
-
Biological Activity Assay: Perform a relevant bioassay to determine the effect of PEGylation on the biological activity of the protein.
-
Conclusion
The mesylate group in this compound plays a critical role as a highly efficient leaving group, enabling the facile covalent attachment of a short-chain PEG to therapeutic molecules. This technical guide has provided a comprehensive overview of the mechanism of action, the influence of the short PEG chain length, and a detailed experimental framework for utilizing this compound in bioconjugation. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can effectively leverage the properties of this compound to enhance the therapeutic potential of their drug candidates. The careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving the desired improvements in pharmacokinetics and pharmacodynamics while preserving biological activity.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PEGylation for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule, has become a cornerstone of biopharmaceutical development. This modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, leading to enhanced efficacy and patient compliance. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the circulating half-life, reduce immunogenicity, and improve the stability and solubility of protein therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including common chemical strategies, detailed experimental protocols, characterization techniques, and the impact of this modification on protein function and signaling.
Core Principles of PEGylation
The fundamental principle behind PEGylation is the alteration of a protein's physicochemical properties to enhance its therapeutic potential. The covalent attachment of the hydrophilic and flexible PEG polymer imparts a number of desirable characteristics.
Advantages of Protein PEGylation:
-
Prolonged Circulating Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces its renal clearance, leading to a significantly longer half-life in the bloodstream.[2][4] This allows for less frequent dosing, improving patient convenience and adherence to treatment.
-
Reduced Immunogenicity and Antigenicity: The PEG chains create a protective hydrophilic shield around the protein, masking its surface epitopes from recognition by the immune system. This can lead to a significant reduction in the formation of anti-drug antibodies (ADAs).
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases. It can also improve the protein's conformational stability.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins, which is particularly beneficial for hydrophobic or poorly soluble molecules.
Disadvantages and Challenges:
-
Reduced Biological Activity: The attachment of PEG chains, particularly near the protein's active site or receptor-binding domain, can cause steric hindrance, leading to a decrease in biological activity or binding affinity.
-
Immunogenicity of PEG: While generally considered non-immunogenic, there is growing evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.
-
Heterogeneity of PEGylated Products: Traditional PEGylation methods often result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites. This can lead to batch-to-batch variability and challenges in characterization and manufacturing.
-
Cellular Vacuolation: High molecular weight PEGs can accumulate in tissues, leading to the formation of vacuoles within cells, particularly macrophages. The long-term consequences of this are still under investigation.
Chemical Strategies for Protein PEGylation
The choice of PEGylation chemistry is critical and depends on the available reactive functional groups on the protein surface and the desired degree and site of modification. PEGylation strategies can be broadly categorized into two generations.
First-Generation PEGylation (Non-Specific)
The initial approaches to PEGylation were often non-specific, targeting abundant and accessible functional groups on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.
-
Amine-Reactive PEGylation (NHS Esters): This is one of the most common methods, utilizing N-hydroxysuccinimidyl (NHS) esters of PEG. These reagents react with primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds. Due to the abundance of lysine residues on the surface of most proteins, this method typically results in a heterogeneous mixture of PEGylated isomers.
Second-Generation PEGylation (Site-Specific)
To overcome the issue of heterogeneity, second-generation PEGylation strategies aim for controlled, site-specific attachment of PEG. This leads to a more homogeneous product with preserved biological activity.
-
Thiol-Reactive PEGylation (Maleimides): This method targets the sulfhydryl group of cysteine residues. PEG-maleimide reagents react specifically with free thiols at a neutral pH (6.5-7.5) to form a stable thioether bond. Since free cysteine residues are relatively rare in proteins, this approach allows for highly specific PEGylation, often by introducing a cysteine residue at a desired location through site-directed mutagenesis.
-
N-terminal Specific PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysine residues. Reductive amination using PEG-aldehyde at a slightly acidic pH is a common method for N-terminal specific PEGylation.
Quantitative Impact of PEGylation on Protein Properties
The following tables summarize the quantitative effects of PEGylation on key protein properties, compiled from various studies.
Table 1: Effect of PEGylation on Protein Half-Life
| Protein | PEG Size (kDa) | PEGylation Strategy | Unmodified Half-Life | PEGylated Half-Life | Fold Increase |
| Interferon-α2b | 12 (linear) | N-terminal | ~2.3 hours | ~40 hours | ~17 |
| Interferon-α2a | 20 (linear) | His-tag | 1.2 hours | 13.3 hours | 11 |
| Interferon-α2a | 40 (branched) | Lysine | 1.2 hours | 34.1 hours | 28 |
| Interferon-α2a | 60 (linear) | His-tag | 1.2 hours | 49.3 hours | 41 |
| Filgrastim (G-CSF) | 20 (linear) | N-terminal | ~3.5 hours | ~15-80 hours | ~4-23 |
Table 2: Effect of PEGylation on Immunogenicity
| Protein | PEG Size (kDa) | Animal Model | Effect on Antibody Titer |
| Asparaginase | 5 (linear) | Humans (ALL patients) | Reduced incidence of hypersensitivity reactions. |
| Chicken IgY | 5 and 20 (linear) | Mice (Balb/c and C57BL/6) | Inconsistent reduction, dependent on mouse strain and administration route. |
| Horse IgG | 5 and 20 (linear) | Mice (Balb/c and C57BL/6) | Inconsistent reduction, dependent on mouse strain and administration route. |
| MDSPI16 (a protein) | Not specified | Not specified | Antibody titer decreased by 62.5%. |
Table 3: Effect of PEGylation on Binding Affinity (Kd)
| Protein/Molecule | Target | PEG Size (kDa) | Unmodified Kd (nM) | PEGylated Kd (nM) | Fold Change in Affinity |
| Anti-p185(HER-2) scFv | p185(HER-2) | 20 (linear) | Not specified | Not specified | ~5-fold decrease |
| Certolizumab Pegol (Fab') | TNF-α | 40 (branched) | Not specified | Not specified | No measurable binding to FcRn |
| Adalimumab (IgG1) | FcRn | N/A | 225 | N/A | N/A |
| Infliximab (IgG1) | FcRn | N/A | 132 | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for common PEGylation and characterization experiments.
Protocol 1: Amine-Reactive PEGylation using NHS Ester
Objective: To covalently attach an NHS-activated PEG to the primary amino groups (lysine residues and N-terminus) of a protein.
Materials:
-
Protein of interest
-
mPEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Reaction buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 5 to 20-fold molar excess of PEG over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified product using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Thiol-Reactive PEGylation using Maleimide
Objective: To site-specifically attach a maleimide-activated PEG to a free cysteine residue on a protein.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Quenching solution: 100 mM L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate a free thiol, incubate with a reducing agent like DTT or TCEP, followed by its removal.
-
PEG-Maleimide Preparation: Dissolve the mPEG-Maleimide in the reaction buffer to create a stock solution.
-
PEGylation Reaction: Add a 5 to 10-fold molar excess of the mPEG-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching solution to consume any unreacted mPEG-Maleimide.
-
Purification: Purify the PEGylated protein using SEC or IEX chromatography.
-
Characterization: Analyze the purified product by SDS-PAGE, SEC, and mass spectrometry to confirm site-specific PEGylation and purity.
Protocol 3: Characterization by SDS-PAGE
Objective: To visualize the increase in molecular weight of the protein after PEGylation.
Materials:
-
Unmodified protein and PEGylated protein samples
-
SDS-PAGE loading buffer
-
Precast or hand-cast polyacrylamide gels
-
Electrophoresis running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the protein samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destaining: Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band or a smear, depending on the heterogeneity of the PEGylation.
Protocol 4: Characterization by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the different species in a PEGylation reaction mixture (unmodified protein, PEGylated protein, and free PEG).
Materials:
-
SEC column appropriate for the size range of the proteins and PEG
-
Mobile phase (e.g., phosphate-buffered saline)
-
HPLC or UPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the PEGylation reaction mixture or purified sample onto the column.
-
Chromatography: Run the chromatography at a constant flow rate.
-
Data Analysis: Monitor the elution profile at 280 nm (for protein) and potentially with a refractive index (RI) detector (for PEG). The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. The free PEG will elute at a position corresponding to its molecular weight.
Protocol 5: Characterization by Mass Spectrometry
Objective: To determine the precise molecular weight of the PEGylated protein and identify the site(s) of PEGylation.
Materials:
-
Purified PEGylated protein
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
-
For peptide mapping: Protease (e.g., trypsin), reduction and alkylation reagents, and LC-MS/MS system
Procedure (Intact Mass Analysis):
-
Sample Preparation: Prepare the sample according to the mass spectrometer's requirements.
-
Mass Analysis: Acquire the mass spectrum of the intact PEGylated protein. The resulting spectrum will show a distribution of masses corresponding to the polydispersity of the PEG chain.
-
Data Analysis: Deconvolute the spectrum to determine the average molecular weight and the number of PEG chains attached.
Procedure (Peptide Mapping for Site Identification):
-
Digestion: Reduce, alkylate, and digest the PEGylated protein and the unmodified control with a protease.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Compare the peptide maps of the PEGylated and unmodified proteins. The peptide containing the PEG modification will have a significant mass shift and will be absent or reduced in the PEGylated sample's chromatogram. Fragmentation data from the MS/MS analysis can pinpoint the exact amino acid residue that is modified.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by representative PEGylated proteins.
Caption: PEGylated Interferon-α Signaling via the JAK-STAT Pathway.
Caption: PEG-G-CSF Signaling Pathway in Neutrophil Progenitors.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for PEGylation and characterization.
Caption: General Workflow for Protein PEGylation.
Caption: Workflow for the Characterization of PEGylated Proteins.
Conclusion
Protein PEGylation is a powerful and versatile technology that has revolutionized the development of biopharmaceuticals. By judiciously selecting the PEGylation strategy, PEG size, and attachment site, it is possible to significantly enhance the therapeutic properties of proteins. However, a thorough understanding of the potential drawbacks, such as reduced bioactivity and the immunogenicity of PEG, is crucial for successful drug development. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to effectively apply PEGylation technology in their work. As the field continues to evolve with the development of novel PEG architectures and site-specific conjugation techniques, PEGylation is poised to remain a critical tool in the creation of next-generation protein therapeutics.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of PEG7-O-Ms in Preliminary Drug Discovery: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, solubility, and pharmacokinetic properties. Among the various linker chemistries, polyethylene glycol (PEG) has emerged as a cornerstone of PROTAC design. This technical guide delves into the specifics of a PEG7 linker functionalized with a mesylate group (PEG7-O-Ms), a key building block for the synthesis of PROTACs in preliminary drug discovery studies.
Core Principles of PEG Linkers in PROTACs
PROTACs leverage the cell's own ubiquitin-proteasome system to eliminate target proteins.[1] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[2]
The linker connecting the two ligands plays a crucial role in the formation and stability of this ternary complex. PEG linkers, composed of repeating ethylene glycol units, offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[3]
-
Optimal Flexibility: The flexibility of the PEG linker allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.
-
Modulated Permeability: The length of the PEG linker can influence the cell permeability of the PROTAC, a critical factor for its biological activity.
Quantitative Analysis of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. A systematic variation of the linker length can have a profound impact on the degradation efficiency of the resulting PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).
Below are tables summarizing the impact of linker length on the degradation of various target proteins. While specific data for a PEG7 linker is not always available, the trends observed provide valuable insights for the rational design of PROTACs.
Table 1: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| Linker Composition | Number of PEG Units | DC50 (nM) | Dmax (%) |
| PEG | <5 | Inactive | <10 |
| PEG | 5 | >100 | ~80 |
| PEG | 9 | 5.9 | >95 |
Data synthesized from studies on BTK degraders. This table illustrates that for BTK degradation, a critical linker length of at least 5 PEG units is required to observe significant degradation, with a 9-unit PEG linker demonstrating the highest potency.
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | <12 | Inactive | <10 |
| Alkyl/Ether | 12-29 | <300 | >75 |
| Alkyl/Ether | 21 | 3 | 96 |
Data synthesized from studies on TBK1 degraders. In the case of TBK1, a minimum linker length of 12 atoms was necessary for degradation, with a 21-atom linker showing optimal performance. This highlights that the optimal linker length is target-dependent.
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to assess their efficacy and mechanism of action. Detailed methodologies for these experiments are provided below.
Synthesis of this compound Linker
A this compound linker can be synthesized from commercially available amino-PEG7-alcohol. The following is a representative protocol for the mesylation of the terminal hydroxyl group.
Materials:
-
Amino-PEG7-alcohol
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Argon or Nitrogen supply
Procedure:
-
Dissolve amino-PEG7-alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add triethylamine (2-3 equivalents) to the solution and cool the reaction mixture to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.
-
Purify the product by column chromatography on silica gel to yield the pure this compound linker.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Assay buffer
-
SDS-PAGE gels
-
Anti-ubiquitin antibody or antibody against the target protein for Western Blot analysis
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3 enzymes, target protein, ubiquitin, and the PROTAC in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western Blot using an anti-ubiquitin antibody or an antibody against the target protein to visualize the ubiquitinated protein species.
Visualizing the PROTAC Mechanism and Workflow
To better understand the complex processes involved in PROTAC-mediated protein degradation and the experimental workflow for their evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound serves as a crucial and versatile building block in the construction of PROTACs for preliminary drug discovery. The length of the PEG linker is a critical determinant of a PROTAC's efficacy, and a systematic evaluation of different linker lengths is paramount for successful optimization. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of novel PROTAC-based therapeutics. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, the rational design of PROTACs with enhanced potency and drug-like properties will undoubtedly accelerate the development of this transformative therapeutic modality.
References
Safety and Toxicity Considerations for PEGylated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By increasing hydrodynamic size and providing a hydrophilic shield, PEGylation can decrease renal clearance, prolong circulation half-life, and reduce the immunogenicity of the parent molecule. Despite these advantages and the general recognition of PEG as a safe and inert polymer, a growing body of evidence highlights several safety and toxicity concerns associated with PEGylated compounds. This technical guide provides a comprehensive overview of these considerations, including immunogenicity, hypersensitivity reactions, complement activation, and cellular vacuolation. Detailed experimental protocols for assessing these phenomena, quantitative data from preclinical and clinical studies, and visual representations of key pathways and workflows are presented to equip researchers and drug development professionals with the necessary knowledge to navigate the complexities of developing safe and effective PEGylated therapeutics.
Introduction to PEGylation and Associated Safety Concerns
PEGylation involves the covalent attachment of one or more PEG chains to a molecule, such as a protein, peptide, or nanoparticle. This modification can significantly improve the therapeutic index of a drug by altering its absorption, distribution, metabolism, and excretion (ADME) profile.[1] However, the very properties that make PEGylation advantageous can also give rise to unique toxicities. The primary safety concerns that will be discussed in this guide include:
-
Immunogenicity and Anti-PEG Antibodies: The generation of antibodies against the PEG moiety itself, which can lead to rapid clearance of the drug and loss of efficacy.[1][2]
-
Hypersensitivity Reactions: Immediate and delayed allergic reactions, ranging from mild skin reactions to life-threatening anaphylaxis, which can be mediated by anti-PEG antibodies and complement activation.[3][4]
-
Complement Activation: The triggering of the complement cascade, a key component of the innate immune system, by PEGylated surfaces, leading to inflammation and hypersensitivity.
-
Cellular Vacuolation: The accumulation of high molecular weight PEGs within cells, particularly macrophages and renal tubular cells, leading to the formation of vacuoles.
Understanding and mitigating these risks is crucial for the successful clinical translation of novel PEGylated compounds.
Immunogenicity of PEGylated Compounds
Contrary to its long-held reputation as a non-immunogenic polymer, PEG can elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can be pre-existing in a significant portion of the healthy population, likely due to widespread exposure to PEG in cosmetics, food, and pharmaceuticals, or they can be induced by treatment with PEGylated drugs.
The Anti-PEG Antibody Response
Anti-PEG antibodies, primarily of the IgM and IgG isotypes, can have significant clinical consequences. The presence of these antibodies can lead to the Accelerated Blood Clearance (ABC) phenomenon , where subsequent doses of a PEGylated drug are rapidly cleared from circulation, diminishing its therapeutic effect. This is a critical consideration for chronically administered therapies.
Factors Influencing PEG Immunogenicity
Several factors can influence the immunogenicity of a PEGylated compound:
-
Molecular Weight and Structure of PEG: Higher molecular weight PEGs (>30 kDa) are generally associated with a greater risk of inducing an immune response and causing vacuolation. The structure of the PEG (linear vs. branched) can also play a role.
-
The Nature of the Conjugated Molecule: The immunogenicity of the parent molecule can influence the overall immune response to the PEGylated conjugate.
-
Route of Administration and Dosing Regimen: Intravenous administration and repeated dosing schedules are more likely to induce an anti-PEG antibody response.
Experimental Protocol: Detection of Anti-PEG Antibodies by ELISA
The enzyme-linked immunosorbent assay (ELISA) is the most common method for detecting and quantifying anti-PEG antibodies in biological samples.
Methodology:
-
Plate Coating: High-binding 96-well microplates are coated with a PEG-conjugated molecule (e.g., NH2-mPEG5000) in a coating buffer (e.g., PBS) and incubated overnight at room temperature.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 1% w/v milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serum or plasma samples, diluted in blocking buffer, are added to the wells and incubated for 2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.
-
Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.
-
Detection Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the specific isotype of the anti-PEG antibody being measured (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed again to remove the unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, leading to the development of a colorimetric signal in proportion to the amount of bound anti-PEG antibody.
-
Reaction Stoppage and Reading: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid), and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Quantification: The concentration of anti-PEG antibodies in the samples is determined by comparing their absorbance values to a standard curve generated using known concentrations of a reference anti-PEG antibody.
Quantitative Data: Prevalence and Titers of Anti-PEG Antibodies
The prevalence of pre-existing anti-PEG antibodies in the general population is a significant consideration for the development of PEGylated drugs.
| Population | Antibody Isotype | Prevalence (%) | Titer/Concentration Range | Reference |
| Healthy Blood Donors | IgG | ~18% - 46.3% | 39 ng/mL to 18.7 µg/mL | |
| Healthy Blood Donors | IgM | ~25% - 44.0% | 26 ng/mL to 11.6 µg/mL | |
| Patients Post-Allergen Hyposensitization | IgM (predominantly) | 50% (titers 32-512) after 1st course | Titers of 32-512 | |
| COVID-19 Vaccine Recipients (Comirnaty®) | IgG | Significantly elevated post-vaccination | - |
Hypersensitivity Reactions to PEGylated Compounds
Hypersensitivity reactions (HSRs) to PEGylated compounds are a significant safety concern, with manifestations ranging from mild cutaneous reactions to severe, life-threatening anaphylaxis. These reactions can be IgE-mediated, but are often non-IgE mediated and are referred to as complement activation-related pseudoallergy (CARPA).
Clinical Manifestations
HSRs typically occur within minutes of administration and can include:
-
Urticaria and angioedema
-
Dyspnea and bronchospasm
-
Hypotension
-
Generalized pruritus
Quantitative Data: Incidence of Hypersensitivity Reactions
An analysis of the Italian National Spontaneous Adverse Drug Reaction Reporting System provides valuable data on the reporting rates of HSRs for several PEGylated drugs compared to their non-PEGylated counterparts.
| PEGylated Drug | Non-PEGylated Comparator | Reporting Rate Ratio (95% CI) |
| Peginterferon alfa-2a | Interferon alfa-2a | 20.0 (2.8-143.5) |
| Pegfilgrastim | Filgrastim | 1.4 (0.8-2.5) |
The frequency of hypersensitivity reaction reporting was found to be higher overall for PEGylated medicinal products versus non-PEGylated ones (11.7% vs 9.4%).
Complement Activation
The complement system is a critical part of the innate immune response and can be activated by PEGylated surfaces, particularly on nanoparticles and liposomes. This activation can lead to opsonization and clearance of the PEGylated compound, as well as the release of pro-inflammatory anaphylatoxins (C3a, C5a), which contribute to HSRs.
Pathways of Complement Activation
PEGylated compounds can activate the complement system through the classical, alternative, and lectin pathways. The specific pathway activated can depend on the physicochemical properties of the PEGylated entity.
Experimental Protocols for Assessing Complement Activation
Two common assays for assessing complement activation are the CH50 assay for total classical pathway activity and an ELISA for the soluble terminal complement complex (sC5b-9).
The CH50 assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs), providing a functional measure of the classical complement pathway.
Methodology:
-
Sensitization of SRBCs: SRBCs are washed and then incubated with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin) to coat the cells.
-
Serum Dilutions: The test serum is serially diluted in a veronal buffered saline (VBS) containing Ca2+ and Mg2+.
-
Incubation: A fixed volume of sensitized SRBCs is added to each serum dilution and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Centrifugation: The reaction is stopped, and unlysed cells and cell debris are pelleted by centrifugation.
-
Hemolysis Measurement: The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is quantified by measuring the absorbance at 415 nm or 540 nm.
-
Calculation of CH50 Value: The dilution of serum that causes 50% hemolysis is determined and expressed as CH50 units/mL. A decrease in the CH50 value in the presence of a PEGylated compound indicates complement consumption.
This assay quantifies the concentration of the soluble terminal complement complex (sC5b-9), a stable marker of the activation of all three complement pathways.
Methodology:
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for a component of the sC5b-9 complex.
-
Sample and Standard Incubation: Standards with known concentrations of sC5b-9 and test samples (serum or plasma incubated with the PEGylated compound) are added to the wells and incubated.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the sC5b-9 complex is added and incubated.
-
Enzyme Conjugate Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Addition and Measurement: A chromogenic substrate (e.g., TMB) is added, and the color development is measured spectrophotometrically after stopping the reaction. The concentration of sC5b-9 is determined from the standard curve.
Cellular Vacuolation
A common finding in nonclinical toxicology studies of PEGylated compounds, particularly those with high molecular weight PEGs, is the presence of cytoplasmic vacuoles in various tissues.
Tissues Affected and Mechanism
Vacuolation is most frequently observed in:
-
Macrophages: In the liver (Kupffer cells), spleen, and lymph nodes.
-
Renal Tubular Epithelial Cells: Due to glomerular filtration and subsequent reabsorption of smaller PEG molecules.
The vacuoles are believed to be lysosomes that have taken up the PEGylated material but are unable to metabolize the PEG polymer. This leads to an accumulation of PEG and an osmotic influx of water, resulting in the characteristic vacuolated appearance.
Factors Influencing Vacuolation
-
PEG Molecular Weight: The risk of vacuolation increases with PEG molecular weights greater than 30 kDa.
-
Dose and Duration of Treatment: Higher doses and chronic administration lead to more pronounced vacuolation.
-
PEG Structure: The structure of the PEG (e.g., branched vs. linear) can also influence the pattern of vacuolation.
Clinical Significance
In many cases, PEG-induced vacuolation is considered a non-adverse, adaptive response, as it is often not associated with organ dysfunction. However, at very high doses, extensive vacuolation could potentially compromise tissue function, and this remains an area of regulatory scrutiny.
Experimental Protocol: Histological Assessment of Vacuolation
Standard histological techniques are used to assess cellular vacuolation in tissues from toxicology studies.
Methodology:
-
Tissue Collection and Fixation: At the end of a toxicology study, animals are euthanized, and relevant tissues (e.g., liver, spleen, kidneys, lymph nodes) are collected. Tissues are fixed in an appropriate fixative, such as 10% neutral buffered formalin.
-
Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: The paraffin-embedded tissue blocks are sectioned into thin slices (e.g., 4-5 µm) using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained with hematoxylin and eosin (H&E). H&E staining allows for the visualization of cell morphology, including the presence of cytoplasmic vacuoles, which typically appear as clear, unstained spaces within the cytoplasm.
-
Microscopic Examination: A board-certified veterinary pathologist examines the stained tissue sections under a light microscope to assess the presence, severity, and distribution of vacuolation. A semi-quantitative scoring system is often used to grade the severity of the finding.
-
Immunohistochemistry (Optional): To confirm the presence of PEG within the vacuoles, immunohistochemistry using an anti-PEG antibody can be performed.
Overall Immunogenicity and Safety Assessment Workflow
A systematic approach is required to evaluate the safety and toxicity of a novel PEGylated compound. The following workflow outlines the key steps in this process.
Conclusion and Future Directions
PEGylation remains a valuable tool in drug development for improving the therapeutic properties of a wide range of molecules. However, the potential for immunogenicity, hypersensitivity, complement activation, and cellular vacuolation necessitates a thorough and tailored safety and toxicity assessment for each new PEGylated compound. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to understand, evaluate, and mitigate these risks.
Future research in this area will likely focus on the development of less immunogenic alternatives to PEG, improved methods for predicting and monitoring immunogenicity, and a deeper understanding of the mechanisms underlying PEG-related toxicities. A proactive and data-driven approach to safety assessment will be paramount to the continued success and expansion of PEGylated therapeutics in the clinic.
References
- 1. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haemoscan.com [haemoscan.com]
- 3. Influence of phospholipid types and animal models on the accelerated blood clearance phenomenon of PEGylated liposomes upon repeated injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104931637A - Method for determining PEG content in biological sample - Google Patents [patents.google.com]
The Enduring Bond: A Technical Guide to the Long-Term Stability of Bioconjugates with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to biotherapeutics, a process known as PEGylation, has revolutionized the pharmaceutical industry. By increasing the hydrodynamic size and masking the protein surface, PEGylation can significantly enhance the in-vivo stability, extend the circulatory half-life, and reduce the immunogenicity of bioconjugates.[1][2] However, the long-term stability of these complex molecules is a critical quality attribute that dictates their shelf-life, efficacy, and safety. This in-depth technical guide explores the core principles of PEGylated bioconjugate stability, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this crucial aspect of drug development.
Mechanisms of PEGylated Bioconjugate Degradation
The stability of a PEGylated bioconjugate is not only dependent on the inherent stability of the protein or peptide but is also significantly influenced by the nature of the PEG linker and the conjugation chemistry. Degradation can occur through several pathways:
-
Hydrolysis: The cleavage of chemical bonds by water is a primary degradation pathway for many PEG linkers, particularly those containing ester functionalities. The rate of hydrolysis is highly dependent on pH and temperature.[3] Ester-containing linkers are susceptible to cleavage, which can lead to the release of the PEG moiety from the bioconjugate, a process often referred to as "de-PEGylation".[4]
-
Oxidation: The polyethylene glycol chain itself, as well as certain amino acid residues in the protein, can be susceptible to oxidation. This can be initiated by exposure to light, heat, or the presence of trace metal ions.[5] Oxidative degradation can lead to chain cleavage of the PEG, the formation of reactive aldehyde and ketone species, and modification of the protein, potentially impacting its biological activity and immunogenicity.
-
Enzymatic Degradation: While PEGylation is designed to protect bioconjugates from proteolytic degradation, certain enzymes can still recognize and cleave specific linker chemistries. For instance, esterases present in plasma can contribute to the in-vivo cleavage of ester-based linkers. The susceptibility to enzymatic degradation is dependent on the specific linker sequence and structure.
Factors Influencing the Stability of PEGylated Bioconjugates
A multitude of factors can influence the long-term stability of bioconjugates with PEG linkers:
-
PEG Linker Chemistry: The choice of the linker is paramount. Linkers with stable ether or amide bonds are generally more resistant to hydrolysis than those with ester bonds. The specific chemical structure of the linker can also influence its susceptibility to enzymatic cleavage.
-
PEG Molecular Weight and Structure: The size and architecture (linear vs. branched) of the PEG chain can impact stability. Higher molecular weight PEGs can offer greater steric hindrance, providing enhanced protection against proteolysis.
-
Conjugation Site: The location of PEG attachment on the protein can affect its conformational stability and susceptibility to degradation. Site-specific PEGylation, away from the protein's active site, is often preferred to maintain biological activity.
-
Formulation: The composition of the final drug product, including pH, buffer species, and the presence of excipients such as stabilizers and antioxidants, plays a crucial role in mitigating degradation pathways.
-
Storage Conditions: Temperature, light exposure, and humidity are critical environmental factors that can accelerate degradation.
Quantitative Analysis of PEG Linker Stability
The selection of a stable PEG linker is a critical step in the design of a bioconjugate. The following tables summarize quantitative data on the degradation rates of different PEG linkers under various conditions.
Table 1: Hydrolytic Degradation of Different PEG Linker Chemistries
| Linker Type | Condition | Half-life (t½) | Reference |
| Ester | pH 7.4, 37°C | Days to Weeks | |
| Amide | pH 7.4, 37°C | Years | |
| Carbamate (Urethane) | pH 7.4, 37°C | Very Stable | |
| Ether | pH 7.4, 37°C | Very Stable |
Table 2: Enzymatic Degradation of PEG-based Micelles by Lipase
| Substrate | Enzyme Concentration | Degradation Half-life (t½) | Reference |
| mPEG-b-OCL micelles | Lipase | Hours to Days |
Experimental Protocols for Stability Assessment
A robust assessment of bioconjugate stability requires a combination of real-time, accelerated, and forced degradation studies.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the bioconjugate to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Protocol: General Forced Degradation of a PEGylated Protein
-
Sample Preparation: Prepare solutions of the PEGylated bioconjugate at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample and incubate at 60°C for 24 hours.
-
Oxidation: Add 0.1% (v/v) hydrogen peroxide to the sample and incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate the sample at 50°C for 7 days.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to pH 7.
-
Analysis: Analyze the stressed samples and an unstressed control sample using appropriate analytical techniques (see Section 5). The goal is to achieve 10-30% degradation of the main component.
Real-Time and Accelerated Stability Studies
Real-time and accelerated stability studies are conducted to determine the shelf-life of the drug product under recommended storage conditions. These studies are performed according to ICH guidelines (Q1A(R2) and Q5C).
Protocol: Real-Time Stability Study Setup
-
Storage Conditions: Store the bioconjugate in its final proposed packaging at the recommended long-term storage condition (e.g., 5°C ± 3°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Testing: At each time point, perform a full suite of stability-indicating tests, including appearance, pH, purity, potency, and aggregate analysis.
Protocol: Accelerated Stability Study Setup
-
Storage Conditions: Store the bioconjugate at an elevated temperature (e.g., 25°C ± 2°C with 60% ± 5% relative humidity).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
-
Testing: Perform the same set of tests as in the real-time study. Data from accelerated studies can be used to predict the long-term stability of the product.
Key Analytical Techniques for Stability Assessment
A variety of analytical techniques are employed to monitor the stability of PEGylated bioconjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and degradation of bioconjugates.
Protocol: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
-
Column: Use a silica-based SEC column with a pore size appropriate for the molecular weight of the bioconjugate (e.g., 300 Å).
-
Mobile Phase: An isocratic mobile phase of 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 is commonly used.
-
Flow Rate: Set the flow rate to 0.5 mL/min.
-
Detection: Monitor the eluent at 280 nm for protein absorbance.
-
Analysis: Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying degradation products and confirming the structural integrity of the bioconjugate.
Protocol: Peptide Mapping by LC-MS for Site-Specific Modification Analysis
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the protein in a solution containing a chaotropic agent (e.g., 6 M guanidinium HCl). Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol) and then alkylate the free thiols with an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Digestion: Perform a buffer exchange to remove the denaturing and alkylating agents and then digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.
-
-
LC-MS Analysis:
-
Separation: Separate the resulting peptides using reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis: Use specialized software to identify the peptides and any post-translational or degradation-induced modifications by comparing the experimental masses to the theoretical masses. This allows for the precise localization of degradation events such as oxidation or deamidation.
Visualization of Key Processes
Graphviz diagrams can be used to visualize complex workflows and signaling pathways related to the stability and function of PEGylated bioconjugates.
Caption: Workflow for assessing the stability of PEGylated bioconjugates.
Caption: Major degradation pathways for PEGylated bioconjugates.
Caption: Mechanism of reduced immunogenicity of PEGylated bioconjugates.
Conclusion
The long-term stability of bioconjugates with PEG linkers is a multifaceted challenge that requires a deep understanding of degradation mechanisms, careful selection of linker chemistry, and a comprehensive analytical strategy. By implementing robust stability testing programs and utilizing advanced analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of these life-changing therapeutics. This guide provides a foundational framework for navigating the complexities of PEGylated bioconjugate stability, ultimately contributing to the successful development of novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
PEG7-O-Ms as a Tool for Targeted Drug Delivery Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol) with seven ethylene glycol units, activated with a mesylate group (PEG7-O-Ms), as a versatile tool in targeted drug delivery research. This document outlines its core properties, synthesis, and application in conjugating therapeutic agents, complete with detailed experimental protocols and data presentation.
Introduction to this compound in Targeted Drug Delivery
Poly(ethylene glycol) (PEG) has become an integral component in the design of advanced drug delivery systems. "PEGylation," the process of covalently attaching PEG chains to therapeutic molecules, can significantly improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include enhanced aqueous solubility, extended plasma half-life, reduced immunogenicity, and improved stability.
This compound is a discrete (monodisperse) PEG linker, meaning it has a precise length of seven ethylene glycol units. This homogeneity is a significant advantage over traditional polydisperse PEGs, as it leads to the production of well-defined conjugates with uniform properties, simplifying characterization and ensuring batch-to-batch consistency. The terminal mesylate group (-O-Ms, a methanesulfonyl group) is a highly reactive leaving group, making this compound an excellent reagent for facile conjugation to a variety of drug molecules.
Core Attributes of this compound:
-
Monodispersity: A defined molecular weight and length ensure the synthesis of uniform drug conjugates.
-
Hydrophilicity: The seven ethylene glycol units impart excellent water solubility to the linker and, consequently, to hydrophobic drug molecules.
-
Biocompatibility: PEG is well-established as a biocompatible and non-toxic polymer.
-
Reactive Mesylate Group: The terminal mesylate allows for efficient nucleophilic substitution reactions with various functional groups present on drug molecules, such as amines, hydroxyls, and thiols.
Chemical Properties and Synthesis of this compound
Chemical Structure:
-
Name: Methoxy(heptaethylene glycol) mesylate
-
Molecular Formula: C₁₅H₃₂O₁₀S
-
Molecular Weight: 404.47 g/mol
-
Structure: CH₃-(O-CH₂-CH₂)₇-O-SO₂-CH₃
Synthesis of m-PEG7-OH (Precursor)
The precursor to this compound is methoxy-heptaethylene glycol (m-PEG7-OH). While commercially available, it can also be synthesized through the Williamson ether synthesis, by the stepwise addition of ethylene glycol units to a starting mono-methylated ethylene glycol.
Synthesis of this compound from m-PEG7-OH
The synthesis of this compound involves the activation of the terminal hydroxyl group of m-PEG7-OH with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA). The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methoxy-heptaethylene glycol (m-PEG7-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve m-PEG7-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Characterization:
-
¹H NMR: Confirm the presence of the methyl group from the mesylate at approximately 3.0 ppm (singlet) and the methylene group adjacent to the mesylate at approximately 4.3 ppm (triplet).
-
Mass Spectrometry (ESI-MS): Verify the molecular weight of the product.
-
Drug Conjugation Using this compound
The mesylate group of this compound is readily displaced by nucleophiles, making it a versatile tool for conjugating a wide range of therapeutic agents. The most common nucleophilic functional groups on drug molecules are amines (-NH₂), hydroxyls (-OH), and thiols (-SH).
Conjugation with Amine-Containing Drugs
Primary and secondary amines on drug molecules readily react with this compound via an Sₙ2 reaction to form a stable secondary or tertiary amine linkage, respectively.
Experimental Protocol: Conjugation to an Amine-Containing Drug
-
Materials:
-
This compound
-
Amine-containing drug
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the PEG7-drug conjugate.
-
Conjugation with Hydroxyl- and Thiol-Containing Drugs
Hydroxyl and thiol groups can also be used for conjugation, although they typically require a stronger base to be deprotonated to their more nucleophilic alkoxide or thiolate forms. Thiols are generally more nucleophilic than hydroxyls and can often react under milder conditions.
Note: The reaction conditions, particularly the choice of base and solvent, may need to be optimized depending on the specific drug molecule's solubility and stability.
Characterization and Data Analysis of PEG7-Drug Conjugates
Thorough characterization is essential to confirm the successful synthesis of the PEG7-drug conjugate and to determine its purity and drug-to-linker ratio (which is expected to be 1:1 for small molecule conjugation).
Table 1: Analytical Techniques for Characterization
| Technique | Purpose |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the conjugate and identify any byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent linkage between the PEG7 linker and the drug by observing characteristic shifts in proton or carbon signals. |
| UV-Vis Spectroscopy | To quantify the drug concentration in the conjugate, if the drug has a distinct chromophore. |
In Vitro and In Vivo Evaluation
Once the PEG7-drug conjugate is synthesized and characterized, its biological activity and pharmacokinetic profile can be evaluated through a series of in vitro and in vivo experiments.
Drug Release Studies
The stability of the linkage between the PEG7 linker and the drug is a critical factor. For non-cleavable linkers, the ether, amine, or thioether bond formed is generally stable under physiological conditions. Drug release would then depend on the metabolic degradation of the drug-conjugate as a whole.
Experimental Protocol: In Vitro Linkage Stability Assay
-
Incubate the PEG7-drug conjugate in phosphate-buffered saline (PBS) at pH 7.4 and in mouse or human plasma at 37 °C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take aliquots of the samples.
-
Precipitate plasma proteins with an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released free drug.
In Vitro Cytotoxicity Assays
The cytotoxic effect of the PEG7-drug conjugate can be compared to that of the free drug using cancer cell lines relevant to the drug's therapeutic indication.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug and the PEG7-drug conjugate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both the free drug and the conjugate.
Table 2: Representative In Vitro Cytotoxicity Data (Example)
| Compound | Cell Line | IC₅₀ (nM) |
| Free Drug | MCF-7 | 10 |
| PEG7-Drug Conjugate | MCF-7 | 50 |
| Free Drug | A549 | 15 |
| PEG7-Drug Conjugate | A549 | 80 |
Note: It is common for PEGylated drugs to show a decrease in in vitro potency due to steric hindrance affecting cell uptake or target binding. This is often compensated for by improved in vivo pharmacokinetics.
Cellular Uptake Studies
Understanding how the PEG7-drug conjugate enters cells is crucial. This can be investigated using fluorescently labeled versions of the conjugate and techniques like flow cytometry or confocal microscopy.
In Vivo Pharmacokinetic and Efficacy Studies
Animal models are used to evaluate the pharmacokinetic profile and therapeutic efficacy of the PEG7-drug conjugate.
Table 3: Representative Pharmacokinetic Parameters in Mice (Example)
| Compound | Half-life (t₁/₂) (hours) | Area Under the Curve (AUC) (ng·h/mL) |
| Free Drug | 1.5 | 500 |
| PEG7-Drug Conjugate | 12 | 8000 |
Note: The extended half-life and increased AUC for the PEG7-drug conjugate are indicative of improved in vivo stability and reduced clearance.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted drug delivery. Its monodisperse nature allows for the creation of well-defined drug conjugates, simplifying analysis and ensuring reproducibility. The reactive mesylate group provides a straightforward and efficient route for conjugation to a variety of therapeutic molecules. By leveraging the established benefits of PEGylation, this compound can be employed to enhance the solubility, stability, and pharmacokinetic profiles of drug candidates, ultimately contributing to the development of more effective and safer targeted therapies. This guide provides the foundational knowledge and experimental frameworks for the successful application of this compound in drug delivery research.
An In-depth Technical Guide to the Cleavage Mechanisms of m-PEG7-Ms Linkers in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cleavage mechanisms of methoxy-polyethylene glycol (7)-mesylate (m-PEG7-Ms) linkers within biological systems. Designed for researchers, scientists, and professionals in drug development, this document details the principal pathways of linker degradation, presents methodologies for quantitative analysis, and offers detailed experimental protocols. The guide also includes visual representations of cleavage pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction to m-PEG7-Ms Linkers
The m-PEG7-Ms linker is a chemical entity used in the construction of bioconjugates, most notably in the field of antibody-drug conjugates (ADCs). It comprises a methoxy-capped polyethylene glycol (PEG) chain of seven ethylene glycol units, terminating in a mesylate (methanesulfonate) group. The PEG component imparts favorable pharmacokinetic properties, such as increased hydrophilicity, improved stability, and a longer circulation half-life, by creating a protective hydrophilic shield around the conjugated molecule.[][2] The mesylate group serves as a reactive handle for conjugation and is the key to the linker's cleavable nature.[3][4]
The stability and cleavage kinetics of the linker are critical determinants of an ADC's therapeutic index.[5] Premature cleavage in systemic circulation can lead to off-target toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy. Understanding the mechanisms governing the cleavage of the m-PEG7-Ms linker is therefore paramount for the rational design of effective and safe bioconjugates.
Core Cleavage Mechanisms of m-PEG7-Ms Linkers
The cleavage of the m-PEG7-Ms linker in a biological environment is primarily driven by nucleophilic substitution reactions, where the mesylate group acts as an excellent leaving group. This process can be initiated by various biological nucleophiles.
Hydrolysis
In aqueous environments, the m-PEG7-Ms linker can undergo hydrolysis, where a water molecule acts as the nucleophile, leading to the cleavage of the ester bond and the release of methanesulfonic acid. This process is generally slow under physiological conditions but can be influenced by pH.
Thiol-Mediated Cleavage
A more significant pathway for intracellular cleavage is the reaction with endogenous thiols, most notably glutathione (GSH). Glutathione is present in high concentrations within the cytoplasm (1-10 mM) compared to the extracellular environment (~5 µM). This concentration gradient provides a mechanism for selective intracellular drug release. The thiol group of GSH is a potent nucleophile that can readily attack the carbon atom adjacent to the mesylate group, displacing it and cleaving the linker.
Enzymatic Cleavage
While less common for sulfonate esters compared to other linker chemistries, enzymatic hydrolysis is a potential cleavage mechanism. Certain enzymes, such as sulfatases and phosphonate monoester hydrolases, have been shown to catalyze the hydrolysis of sulfate and sulfonate esters. These enzymes, if present in the target cell's lysosomes, could contribute to the release of the conjugated payload.
Signaling Pathways and Cellular Processing
The journey of an m-PEG7-Ms-linked bioconjugate, such as an ADC, from administration to payload release involves several key cellular processes.
-
Circulation and Tumor Targeting: The PEGylated conjugate circulates in the bloodstream, with the PEG chain helping to evade immune clearance and prolonging its half-life. The targeting moiety (e.g., an antibody) directs the conjugate to the target cells.
-
Internalization: Upon binding to its target on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.
-
Endosomal Trafficking and Lysosomal Degradation: The ADC is trafficked through the endosomal pathway to the lysosomes. The acidic environment of the lysosome can contribute to the degradation of the antibody carrier.
-
Intracellular Cleavage and Payload Release: Within the cell, particularly in the cytoplasm and lysosomes, the m-PEG7-Ms linker is exposed to a high concentration of nucleophiles like glutathione, leading to its cleavage and the release of the active payload. The released payload can then exert its pharmacological effect.
The following diagram illustrates the general pathway of ADC cellular uptake and payload release.
Quantitative Data on Cleavage
The rate of cleavage of the m-PEG7-Ms linker is a critical parameter. Below are illustrative tables summarizing how quantitative data on linker stability would be presented. Note: The following data are hypothetical examples for illustrative purposes and are not derived from actual experimental results for the m-PEG7-Ms linker.
Table 1: In Vitro Plasma Stability of a Hypothetical m-PEG7-Ms Conjugate
| Time (hours) | Intact Conjugate (%) | Released Payload (ng/mL) |
| 0 | 100 | 0 |
| 6 | 98.5 | 15 |
| 24 | 95.2 | 48 |
| 48 | 90.8 | 92 |
| 72 | 85.3 | 147 |
Table 2: Intracellular Cleavage Kinetics in Target Cells
| Condition | Half-life (t½) of Linker (hours) | Cleavage Rate Constant (k) (s⁻¹) |
| Control (Normal GSH levels) | 12.5 | 1.54 x 10⁻⁵ |
| GSH Depleted | 36.2 | 5.32 x 10⁻⁶ |
| Sulfatase Inhibitor Treated | 18.7 | 1.04 x 10⁻⁵ |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the cleavage of m-PEG7-Ms linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the m-PEG7-Ms linker in plasma from various species.
Materials:
-
m-PEG7-Ms conjugated molecule (e.g., ADC)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the m-PEG7-Ms conjugate in PBS.
-
Spike the conjugate into pre-warmed plasma from each species to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Immediately add 3 volumes of cold protein precipitation solution to each aliquot to stop the reaction and precipitate plasma proteins.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis to quantify the amount of released payload and remaining intact conjugate.
The following diagram outlines the workflow for the in vitro plasma stability assay.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Guide to PEG7-O-Ms Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed guide for the synthesis of a monodisperse heptaethylene glycol (PEG7) linker activated with a methanesulfonyl (mesyl) group, yielding PEG7-O-Ms. The mesylate is an excellent leaving group, making the this compound linker a valuable intermediate for subsequent nucleophilic substitution reactions in bioconjugation and drug delivery applications. The protocol covers the reaction setup, synthesis, purification, and characterization of the final product.
Synthesis Pathway
The synthesis involves the conversion of the terminal hydroxyl group of a PEG7 alcohol into a mesylate ester. This is achieved through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the HCl byproduct.[1][2][3]
Caption: Reaction scheme for the mesylation of MeO-PEG7-OH.
Experimental Protocol
This protocol details the synthesis of MeO-PEG7-O-Ms from monomethyl ether heptaethylene glycol (MeO-PEG7-OH).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Notes |
| Monomethyl ether heptaethylene glycol (MeO-PEG7-OH) | 354.44 | Starting material |
| Methanesulfonyl Chloride (MsCl) | 114.55 | Reagent, moisture sensitive |
| Triethylamine (Et₃N) | 101.19 | Base, should be distilled |
| Dichloromethane (DCM) | - | Anhydrous, reaction solvent |
| Deionized Water | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous solution for washing |
| Brine | - | Saturated NaCl solution for washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying agent |
| Silica Gel | - | For column chromatography |
Reaction Stoichiometry (Example Scale)
| Reagent | Amount (g) | Moles (mmol) | Equivalents |
| MeO-PEG7-OH | 1.00 | 2.82 | 1.0 |
| Triethylamine | 0.43 | 4.23 | 1.5 |
| Mesyl Chloride | 0.39 | 3.38 | 1.2 |
| DCM (Anhydrous) | 10 mL | - | - |
Step-by-Step Synthesis Procedure
-
Preparation: Dry all glassware in an oven before use. Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolution: Add MeO-PEG7-OH (1.0 eq, 2.82 mmol) to the flask and dissolve it in anhydrous DCM (10 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq, 4.23 mmol) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq, 3.38 mmol) dropwise to the cold solution over 5-10 minutes.[3] A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 4 hours.[1] If monitoring by Thin Layer Chromatography (TLC) shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2 hours.
Work-up and Purification
-
Quenching: Dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with:
-
Deionized water (20 mL)
-
Saturated NaHCO₃ solution (20 mL)
-
Brine (20 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Alkyne-PEG-OMs.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound linker.
Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Caption: General workflow for the synthesis and purification of this compound.
Characterization
To confirm the successful synthesis and purity of the this compound linker, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR should be used to confirm the structure. The appearance of a new singlet corresponding to the methyl protons of the mesyl group (around 3.0 ppm) and a downfield shift of the protons on the carbon adjacent to the mesylate ester are indicative of a successful reaction.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to confirm the molecular weight of the final product.
By following this detailed protocol, researchers can reliably synthesize this compound linkers for a wide range of applications in chemical biology and drug development.
References
Application Notes and Protocols for the Use of PEG7-O-Ms in the Development of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and stability of ADCs. This document provides detailed application notes and protocols for the use of a specific PEG linker, PEG7-O-Ms (PEG7-O-methanesulfonyl) , in the development of ADCs.
The methanesulfonyl (mesylate) group is an excellent leaving group, making this compound a reactive precursor for nucleophilic substitution reactions with amino acid residues on the antibody surface. This allows for the covalent attachment of the PEGylated linker, which can subsequently be conjugated to a cytotoxic payload. The primary target residues for this alkylation reaction are the ε-amino group of lysine and the thiol group of cysteine.
Principle of this compound Conjugation
The conjugation of this compound to an antibody is based on a nucleophilic substitution reaction where a nucleophilic side chain of an amino acid on the antibody attacks the carbon atom to which the mesylate group is attached, displacing the mesylate and forming a stable covalent bond.
Lysine Conjugation:
The ε-amino group of lysine residues is a potent nucleophile. Under slightly basic conditions (pH 8.0-9.0), the amino group is sufficiently deprotonated to react with the this compound linker. This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), as multiple lysine residues are typically available on the antibody surface.
Cysteine Conjugation:
For more site-specific conjugation and a more homogeneous ADC population, cysteine residues can be targeted. Antibodies can be engineered to contain surface-accessible cysteine residues, or the interchain disulfide bonds can be partially or fully reduced to generate free thiol groups. The thiol group of cysteine is a strong nucleophile, particularly in its thiolate anion form (S-), which is favored at a pH slightly above its pKa (typically around 8.0-8.5).[1]
Data Presentation
The following tables summarize illustrative quantitative data for the conjugation of this compound to a monoclonal antibody. These values are representative and may require optimization for specific antibodies and reaction conditions.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Lysine Conjugation | Cysteine Conjugation |
| Antibody Concentration | 5 - 20 mg/mL | 5 - 20 mg/mL |
| Molar Ratio (this compound : mAb) | 5:1 to 20:1 | 2:1 to 10:1 (per free thiol) |
| Reaction Buffer | Phosphate or Borate Buffer | Phosphate or Borate Buffer |
| pH | 8.0 - 9.0 | 7.5 - 8.5 |
| Temperature | 4 - 25 °C | 4 - 25 °C |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
Table 2: Representative Drug-to-Antibody Ratio (DAR) Values
| Conjugation Method | Molar Ratio (Linker:mAb) | Average DAR |
| Lysine | 5:1 | 2 - 3 |
| Lysine | 10:1 | 4 - 6 |
| Lysine | 20:1 | > 6 |
| Cysteine (Partial Reduction) | 5:1 | 2 or 4 |
| Cysteine (Engineered) | 3:1 | 1.8 - 2.0 |
Experimental Protocols
Protocol 1: Lysine-Directed Conjugation of this compound to an Antibody
This protocol describes the non-specific conjugation of this compound to lysine residues on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at 4°C for 16 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 1 hour at 4°C to quench any unreacted this compound.
-
-
Purification of the ADC:
-
Purify the PEGylated antibody from unreacted linker and other small molecules using SEC or TFF.
-
The purification buffer should be a formulation buffer suitable for the antibody (e.g., PBS, pH 7.4).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Protocol 2: Cysteine-Directed Conjugation of this compound to an Antibody
This protocol describes the site-specific conjugation of this compound to cysteine residues generated by the partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Reduction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Quenching Solution: 1 M N-acetylcysteine
-
Purification system (e.g., SEC or TFF)
-
Anhydrous DMF or DMSO
Procedure:
-
Antibody Reduction:
-
Buffer exchange the antibody into the Reduction Buffer.
-
Adjust the antibody concentration to 10 mg/mL.
-
Add a 2-4 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Immediately proceed to the next step to avoid re-oxidation.
-
-
Removal of Reducing Agent:
-
Remove the excess reducing agent by buffer exchange into the Conjugation Buffer using a desalting column or TFF.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the this compound solution to the reduced antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM N-acetylcysteine.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the ADC:
-
Purify the PEGylated antibody using SEC or TFF with a suitable formulation buffer.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration (A280).
-
Determine the average DAR and distribution of drug-loaded species using HIC-HPLC and/or mass spectrometry.
-
Visualizations
Caption: A general experimental workflow for the synthesis of an ADC using a this compound linker.
Caption: Chemical pathways for this compound conjugation to lysine and cysteine residues on an antibody.
References
Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein therapeutic, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility. However, the inherent heterogeneity of the PEGylation reaction necessitates robust and comprehensive analytical methods to ensure the quality, consistency, and efficacy of the final drug product. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize PEGylated proteins.
I. Chromatographic Methods
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of PEGylated proteins, offering various modes of separation to assess different quality attributes.
A. Size-Exclusion Chromatography (SEC-HPLC)
Application Note:
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. It is a non-denaturing technique primarily used to determine the molecular weight distribution of PEGylated proteins and to quantify aggregates and fragments.[1] Due to the significant increase in hydrodynamic volume upon PEGylation, SEC-HPLC can effectively separate PEGylated proteins from the unreacted native protein and free PEG.[2][] It is an essential method for monitoring the purity of the final product and for stability studies.[4] However, its resolution may be insufficient to separate species with similar sizes, such as positional isomers or proteins with different degrees of PEGylation.[5]
Quantitative Data Summary: SEC-HPLC
| Parameter | Typical Value/Range | Reference |
| Purity of PEG GCSF | > 99% | |
| LOD for PEG GCSF | 3.125 µg/mL | |
| LOQ for PEG GCSF | 12.5 µg/mL | |
| Resolution (Rs) between native and mono-PEGylated protein | > 1.5 |
Experimental Protocol: SEC-HPLC Analysis of a PEGylated Protein
This protocol provides a general method for the analysis of a PEGylated protein using SEC-HPLC.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
Sample: PEGylated protein dissolved in the mobile phase at 1-2 mg/mL
-
0.22 µm syringe filters
2. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Filter the protein sample through a 0.22 µm syringe filter.
-
Inject 20 µL of the sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Analyze the chromatogram to determine the retention times and peak areas of the different species (aggregates, PEGylated protein, native protein, and fragments).
Workflow for SEC-HPLC Analysis
Caption: Workflow for purity assessment by SEC-HPLC.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. PEGylation typically increases the hydrophobicity of a protein, allowing for the separation of PEGylated species from the unmodified protein. RP-HPLC offers high resolution and is particularly useful for separating positional isomers and species with different degrees of PEGylation. The use of organic solvents and ion-pairing agents in the mobile phase can be denaturing to the protein. Method development often involves optimizing temperature, gradient, and mobile phase composition to achieve good peak shape and resolution.
Quantitative Data Summary: RP-HPLC
| Parameter | Observation | Reference |
| Stationary Phase | C4 and C18 columns are commonly used. C18 can provide better separation for some PEGylated proteins. | |
| Temperature | Elevated temperatures (e.g., 45-80 °C) can improve peak shape and resolution. | |
| Mobile Phase | Acetonitrile is a common organic modifier. TFA is a frequently used ion-pairing agent. |
Experimental Protocol: RP-HPLC Analysis of a PEGylated Protein
This protocol provides a general method for separating PEGylated proteins using RP-HPLC.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
RP column (e.g., Jupiter C18, 3 µm, 300 Å, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water
-
Sample: PEGylated protein dissolved in Mobile Phase A at 1 mg/mL
-
0.22 µm syringe filters
2. Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 20% B) at a flow rate of 1.0 mL/min and a column temperature of 45 °C.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 20% to 65% B over 25 minutes.
-
Monitor the elution at 220 nm.
-
Following the gradient, flush the column with 90% B for 5 minutes and then re-equilibrate at the initial conditions.
Workflow for RP-HPLC Analysis
References
Application of PEG7-O-Ms in the Creation of Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and ultimately, the degradation efficiency of the target protein.[3][4]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[5] The length of the PEG linker is a key parameter that requires careful optimization for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.
This application note focuses on the use of a specific bifunctional linker, PEG7-O-Ms (a seven-unit polyethylene glycol with a terminal methanesulfonyl group), in the synthesis of PROTACs. The methanesulfonyl (mesylate) group serves as a good leaving group, facilitating nucleophilic substitution reactions with common functional groups found on POI ligands or E3 ligase ligands, such as amines and phenols, to form stable ether or amine linkages.
Data Presentation
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance against different protein targets. While direct data for this compound is not extensively published, the presented data for PROTACs with varying PEG linker lengths provides a strong rationale for the inclusion of a PEG7 linker in optimization studies.
| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | ||
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data compiled from a study on TBK1-targeting PROTACs, demonstrating that a 21-atom linker provided the highest potency.
| Table 2: Influence of PEG Linker Length on Degradation of BRD4 | ||
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Hypothetical data based on trends observed in BRD4-targeting PROTACs, suggesting an optimal linker length for maximal efficacy.
| Table 3: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation | ||
| Linker Length (atoms) | IC50 (µM) for Cell Viability | ERα Degradation |
| 9 | >100 | Low |
| 12 | 140 | Moderate |
| 16 | 26 | High |
| 19 | >100 | Moderate |
| 21 | >100 | Low |
Data from a study on ERα-targeting PROTACs, where a 16-atom linker was found to be optimal.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in PROTAC development and evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC where a warhead (POI ligand) containing a nucleophilic group (e.g., a phenol or an amine) is first coupled to the this compound linker via nucleophilic substitution. The resulting intermediate is then coupled to the E3 ligase ligand.
Materials:
-
Warhead with a nucleophilic functional group (e.g., -OH, -NH2)
-
This compound
-
E3 ligase ligand with a suitable functional group for coupling (e.g., -COOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., K2CO3 for phenols, or DIPEA for amines)
-
Peptide coupling reagents (e.g., HATU)
-
Anhydrous solvents (DCM, etc.)
-
Reagents for purification (e.g., HPLC-grade acetonitrile and water, TFA)
Procedure:
Step 1: Coupling of Warhead to this compound Linker
-
Dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., K2CO3, 3.0 eq for phenols; DIPEA, 2.0 eq for amines) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) and monitor the progress by LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude warhead-PEG7 intermediate by flash column chromatography.
Step 2: Coupling of Warhead-PEG7 Intermediate to E3 Ligase Ligand
-
If the warhead-PEG7 intermediate has a terminal functional group that requires deprotection (e.g., a Boc-protected amine), perform the deprotection step (e.g., with TFA in DCM).
-
Dissolve the E3 ligase ligand (e.g., with a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected warhead-PEG7 intermediate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ assay is a proximity-based method to detect protein-protein interactions in living cells, making it suitable for studying PROTAC-induced ternary complex formation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for:
-
Target protein fused to NanoLuc® luciferase (Donor)
-
E3 ligase component (e.g., VHL, CRBN) fused to HaloTag® (Acceptor)
-
-
Transfection reagent
-
Assay plates (white, 96- or 384-well)
-
HaloTag® NanoBRET® 618 Ligand (Acceptor fluorophore)
-
PROTAC compound
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of filtered luminescence measurements
Procedure:
-
Cell Transfection: Co-transfect cells with the donor and acceptor plasmids. Optimize the plasmid ratio to achieve a good assay window.
-
Assay Plate Preparation: Seed the transfected cells into the assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow labeling of the acceptor protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle control.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the kinetics of binary and ternary complex formation in vitro.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase and target protein
-
PROTAC compound
-
SPR running buffer
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the kinetics of the PROTAC-E3 ligase interaction.
-
Inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice versa) to measure the kinetics of the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the target protein in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface to measure the formation and dissociation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions. Calculate the cooperativity factor (α) from the binary and ternary KD values.
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffer saline (PBS)
-
PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate containing fresh buffer.
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the permeability of the PROTAC.
References
Application Notes: PEG7-O-Ms Conjugation to Therapeutic Peptides for Enhanced Pharmacokinetics and Stability
Application Note: LC-MS Analysis of Proteins Modified with PEG7-O-Ms
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy in biopharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4] This modification can enhance protein stability, increase circulating half-life, and reduce immunogenicity.[5] The precise characterization of PEGylated proteins is a critical aspect of quality control in drug manufacturing. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the detailed characterization of these modified proteins.
This application note provides a detailed protocol for the analysis of proteins modified with a discrete PEG linker, specifically PEG7-O-Ms, using LC-MS. The heterogeneity of traditional polymeric PEG reagents presents a significant analytical challenge. However, the use of discrete PEG (dPEG®) reagents, which are single molecular weight compounds, simplifies the analysis. This protocol outlines the sample preparation, LC-MS methodology, and data analysis for characterizing proteins conjugated with this compound.
Experimental Workflow
The overall workflow for the LC-MS analysis of a this compound modified protein involves several key steps, from sample preparation to data interpretation.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality LC-MS data. The primary goal is to remove any substances that can interfere with the analysis, such as salts and detergents.
Materials:
-
This compound modified protein sample
-
Amicon Ultra-0.5 Centrifugal Filter Units (10K MWCO)
-
10% Acetonitrile, 0.1% Formic Acid in water
-
Microcentrifuge
Protocol:
-
Place the PEGylated protein sample into a 10K MWCO centrifugal filter unit.
-
Add 400 µL of 10% acetonitrile with 0.1% formic acid to the filter unit.
-
Centrifuge at 14,000 x g for 10 minutes. Discard the flow-through.
-
Repeat the washing step (steps 2 and 3) three to five times to ensure complete removal of non-volatile salts.
-
After the final wash, recover the desalted protein sample by inverting the filter unit into a clean collection tube and centrifuging for 2 minutes at 1,000 x g.
-
Determine the protein concentration using a standard method (e.g., UV-Vis spectroscopy at 280 nm).
LC-MS Analysis
This protocol utilizes a reversed-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.
LC Parameters:
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or UPLC/UHPLC system |
| Column | Reversed-phase, e.g., C4, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60-80 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Condition |
| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Mass Range | 500-4000 m/z |
| Capillary Voltage | 3.5-4.5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas | Nitrogen, 600-800 L/hr |
| Data Acquisition | Full Scan MS |
Note on Post-Column Addition of Triethylamine (TEA): For larger, more heterogeneous PEGylated proteins, the mass spectra can be complex due to multiple charge states. Post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the spectra. For a small, discrete PEG like PEG7, this may not be necessary but can be employed if the initial spectra are too complex. A typical setup would involve infusing a solution of 0.2-1% TEA in isopropanol at a low flow rate (e.g., 10 µL/min) into the LC flow path just before the ESI source.
Data Presentation and Analysis
The analysis of the acquired LC-MS data focuses on confirming the successful conjugation of the this compound linker to the protein and determining the extent of modification.
Data Analysis Workflow:
Deconvolution and Mass Determination: The raw ESI-MS data will show a distribution of multiply charged ions. This data must be deconvoluted to a zero-charge mass spectrum to determine the molecular weight of the intact protein. Specialized software, such as Agilent MassHunter BioConfirm or SCIEX BioAnalyst, is used for this purpose.
Expected Results: The mass of the this compound linker is approximately 352.4 Da (for the core PEG7 structure). The covalent attachment to the protein will result in a corresponding mass shift. The deconvoluted mass spectrum should show a peak corresponding to the unmodified protein and one or more peaks corresponding to the protein with one or more this compound moieties attached. The mass difference between these peaks should match the mass of the added PEG linker.
Quantitative Data Summary:
The following table provides a template for summarizing the quantitative results from the LC-MS analysis.
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| Unmodified Protein | Calculated | Measured | - | Calculated |
| Mono-PEGylated Protein | Calculated | Measured | Calculated | Calculated |
| Di-PEGylated Protein | Calculated | Measured | Calculated | Calculated |
Note: The theoretical mass of the PEGylated protein is the sum of the unmodified protein mass and the mass of the this compound linker(s).
Conclusion
The LC-MS method described in this application note provides a robust and accurate approach for the characterization of proteins modified with this compound. The combination of high-resolution mass spectrometry and appropriate data analysis software allows for the confident confirmation of PEGylation and the determination of the degree of modification. This protocol is a valuable tool for process development and quality control in the manufacturing of PEGylated biotherapeutics.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. sciex.com [sciex.com]
Site-Specific PEGylation Techniques Using PEG7-O-Ms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Site-Specific PEGylation with PEG7-O-Ms
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone of modern drug development. This bioconjugation strategy can significantly enhance the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1][2][3][4] However, traditional PEGylation methods often result in a heterogeneous mixture of products with PEG chains attached at various, often random, sites on the protein surface. This heterogeneity can lead to a loss of biological activity and complicates downstream processing and regulatory approval.
Site-specific PEGylation addresses these challenges by directing the attachment of PEG to a predetermined location on the protein. This approach yields a homogeneous product with a well-defined structure and preserved biological function. One effective strategy for site-specific PEGylation is the alkylation of nucleophilic amino acid residues. This document provides detailed application notes and protocols for the use of This compound , a methanesulfonyl-activated PEG derivative, for the site-specific modification of proteins.
This compound is a valuable reagent for site-specific PEGylation due to its ability to act as an efficient alkylating agent under controlled reaction conditions. The methanesulfonyl group (-O-Ms) is an excellent leaving group, facilitating the nucleophilic attack by specific amino acid side chains on the terminal carbon of the PEG chain. By carefully controlling the reaction pH, it is possible to achieve high selectivity for the most nucleophilic residues in a protein, most notably the thiol group of cysteine.
Principle of Site-Specific Alkylation with this compound
The core of this technique lies in the differential nucleophilicity of amino acid side chains at various pH levels. The thiol group of a cysteine residue is significantly more nucleophilic than the amino groups of lysine residues or the N-terminus at a pH around 7.[5] This difference in reactivity allows for the selective targeting of free cysteine residues.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated, and therefore highly nucleophilic, thiol group of a cysteine residue attacks the terminal carbon of the this compound, displacing the methanesulfonate leaving group. This results in the formation of a stable thioether bond, covalently linking the PEG chain to the protein at the cysteine residue.
For proteins that do not have a free, surface-exposed cysteine at a suitable location, site-directed mutagenesis can be employed to introduce a cysteine residue at a specific, non-essential site for PEGylation.
Advantages of this compound for Site-Specific PEGylation
-
High Selectivity: Under optimized pH conditions, this compound exhibits high selectivity for cysteine residues.
-
Stable Linkage: The resulting thioether bond is highly stable under physiological conditions, ensuring the integrity of the PEGylated conjugate in vivo.
-
Controlled Reaction: The reactivity of this compound can be modulated by adjusting the reaction pH and temperature, allowing for a controlled PEGylation process.
-
Homogeneous Product: Site-specific modification leads to a single, well-defined PEGylated protein isomer, simplifying purification and characterization.
Experimental Protocols
Protein Preparation
Objective: To prepare the protein for PEGylation by ensuring it is in a suitable buffer and, if necessary, to reduce any existing disulfide bonds to generate a free thiol group for conjugation.
Materials:
-
Protein of interest
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
(Optional) Reducing Agent: 100 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns or dialysis tubing
Protocol:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, reduction is necessary.
-
For DTT reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
For TCEP reduction: Add TCEP to a final concentration of 5 mM. Incubate at room temperature for 1 hour.
-
-
Remove the excess reducing agent by passing the protein solution through a desalting column pre-equilibrated with Reaction Buffer or by dialysis against the Reaction Buffer. This step is critical to prevent the reducing agent from reacting with the this compound.
-
Determine the protein concentration using a suitable method (e.g., A280 nm absorbance or a BCA assay).
Site-Specific PEGylation Reaction
Objective: To covalently attach this compound to the target cysteine residue on the protein.
Materials:
-
Prepared protein solution
-
This compound
-
Reaction Buffer (as above)
-
Quenching Buffer: 1 M N-acetyl-L-cysteine or 1 M 2-mercaptoethanol
Protocol:
-
Bring the prepared protein solution to the desired reaction temperature (typically room temperature).
-
Prepare a stock solution of this compound in the Reaction Buffer. The concentration will depend on the desired molar excess.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 5- to 20-fold over the protein. Gently mix the solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time should be determined empirically by monitoring the reaction progress (e.g., by SDS-PAGE or HPLC).
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
Purification of the PEGylated Protein
Objective: To separate the PEGylated protein from unreacted protein, excess PEG reagent, and quenching agent. Ion-exchange chromatography (IEX) is often the method of choice.
Materials:
-
Quenched reaction mixture
-
IEX column (e.g., SP-Sepharose for cation exchange)
-
Equilibration Buffer (e.g., 20 mM Sodium Phosphate, pH 6.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0)
-
(Alternative) Size-Exclusion Chromatography (SEC) column
Protocol (IEX):
-
Dilute the quenched reaction mixture with Equilibration Buffer to reduce the salt concentration.
-
Load the diluted sample onto the IEX column pre-equilibrated with Equilibration Buffer.
-
Wash the column with several column volumes of Equilibration Buffer to remove unbound material.
-
Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the pure PEGylated protein.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
Characterization of the PEGylated Protein
Objective: To confirm the successful PEGylation, determine the degree of PEGylation, and assess the purity and integrity of the final product.
| Characterization Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation. | A band shift corresponding to the molecular weight of the attached PEG chain. |
| Mass Spectrometry | To determine the precise molecular weight of the PEGylated protein. | The observed mass should correspond to the mass of the protein plus the mass of the attached PEG chain(s). |
| Peptide Mapping | To identify the specific site of PEGylation. | Analysis of peptide fragments after enzymatic digestion will reveal the modified cysteine residue. |
| RP-HPLC | To assess the purity of the PEGylated protein. | A single, sharp peak for the purified product. |
| Biological Activity Assay | To evaluate the functional integrity of the PEGylated protein. | The biological activity should be retained, though some reduction may be observed depending on the PEGylation site. |
Data Presentation: Optimizing Reaction Conditions
The following table provides an example of how to structure quantitative data from experiments aimed at optimizing the PEGylation reaction conditions.
| Molar Excess of this compound (PEG:Protein) | Reaction pH | Reaction Time (hours) | PEGylation Efficiency (%) |
| 5:1 | 6.5 | 2 | 65 |
| 10:1 | 6.5 | 2 | 85 |
| 20:1 | 6.5 | 2 | 90 |
| 10:1 | 7.0 | 2 | 95 |
| 10:1 | 7.5 | 2 | 92 (with some di-PEGylation) |
| 10:1 | 7.0 | 1 | 70 |
| 10:1 | 7.0 | 4 | 96 |
PEGylation efficiency can be determined by densitometry of SDS-PAGE gels or by peak integration from RP-HPLC chromatograms.
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for the Formulation of PEGylated Proteins in Preclinical In Vivo Studies
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. Key advantages of PEGylation include an extended circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2] Proper formulation is critical to maintain the integrity, stability, and biological activity of PEGylated proteins for in vivo studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of PEGylated proteins for preclinical research.
I. Key Considerations for Formulation Development
The primary goal of formulation development is to create a stable, effective, and safe dosage form. For PEGylated proteins intended for in vivo studies, the formulation must maintain the protein's structural integrity and biological activity from preparation to administration. Key factors to consider include pH, buffer system, excipients, and protein concentration.
pH and Buffer Systems
The pH of the formulation is a critical parameter that influences the stability of proteins.[3] An optimal pH range must be identified where the PEGylated protein exhibits maximum stability. Buffers are used to maintain the pH of the formulation within this optimal range. Common buffer systems for injectable protein formulations are listed in Table 1. The choice of buffer depends on the desired pH and the specific characteristics of the PEGylated protein.
Excipients
Excipients are inactive ingredients added to the formulation to enhance stability, prevent aggregation, and ensure isotonicity. Commonly used excipients in PEGylated protein formulations include:
-
Stabilizers: Sugars (e.g., sucrose, trehalose) and polyols (e.g., sorbitol, mannitol) are often used to protect the protein during freeze-thawing and long-term storage.[3][4]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 are included at low concentrations to prevent aggregation and surface adsorption.
-
Tonicity Modifiers: Salts such as sodium chloride are used to make the formulation isotonic with physiological fluids, which is crucial for reducing irritation at the injection site.
II. Quantitative Formulation Data of Approved PEGylated Proteins
Analyzing the formulations of commercially successful PEGylated proteins can provide valuable insights for developing novel formulations. Table 1 summarizes the formulation components of Neulasta® (pegfilgrastim) and Pegasys® (peginterferon alfa-2a).
| Component | Neulasta® (pegfilgrastim) | Pegasys® (peginterferon alfa-2a) | Function |
| Active Ingredient | 10 mg/mL pegfilgrastim | 180 µg/mL peginterferon alfa-2a | Therapeutic Agent |
| Buffer | 10 mM Acetate | Not explicitly defined, likely buffered by acetate | pH Control |
| pH | 4.0 | Not specified | Stability |
| Tonicity Modifier | 0.02 mg/mL Sodium | ~0.8% Sodium Chloride | Isotonicity |
| Stabilizer/Bulking Agent | 30.0 mg/mL (5%) Sorbitol | Not specified | Stabilization |
| Surfactant | 0.02 mg/mL (0.004%) Polysorbate 20 | < 0.01% Polysorbate (Sorbitan monooleate) | Prevents Aggregation |
| Preservative | None (preservative-free) | ~1% Benzyl Alcohol | Antimicrobial (for multi-dose vials) |
| Vehicle | Water for Injection, USP | Water | Solvent |
III. Experimental Protocols
Protocol for Formulation Buffer Preparation (Example: Acetate Buffer with Sorbitol and Polysorbate 20)
This protocol describes the preparation of a buffer similar to that used for Neulasta®.
Materials:
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
Sorbitol
-
Polysorbate 20
-
Water for Injection (WFI)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile storage containers
Procedure:
-
Prepare 1 M Acetic Acid Solution: Add the required amount of glacial acetic acid to WFI to make a 1 M solution.
-
Prepare 1 M Sodium Acetate Solution: Dissolve the required amount of sodium acetate trihydrate in WFI to make a 1 M solution.
-
Prepare the Buffer:
-
In a sterile container, add approximately 80% of the final volume of WFI.
-
Add sorbitol to a final concentration of 5% (w/v) and dissolve completely.
-
Add polysorbate 20 to a final concentration of 0.004% (w/v) and mix gently to avoid foaming.
-
Add the 1 M sodium acetate solution to achieve a final concentration of 10 mM.
-
Adjust the pH to 4.0 by slowly adding the 1 M acetic acid solution while monitoring with a calibrated pH meter.
-
-
Final Volume and Sterilization:
-
Add WFI to reach the final desired volume.
-
Sterile filter the buffer through a 0.22 µm filter into a sterile container.
-
Store the buffer at 2-8°C.
-
Protocol for Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is a primary method for quantifying high molecular weight species (aggregates) in protein formulations.
Materials and Equipment:
-
HPLC system with a UV detector
-
Size exclusion chromatography column (e.g., Zenix SEC-150, 3 µm, 150 Å or Agilent AdvanceBio SEC, 2.7 µm, 130 Å)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
PEGylated protein sample
-
Mobile phase filter (0.22 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample to an appropriate concentration (e.g., 1-2 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 214 nm or 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer and aggregates. Calculate the percentage of aggregates relative to the total peak area.
Protocol for In Vivo Administration in Mice (Subcutaneous Injection)
This protocol provides a general guideline for subcutaneous (SC) administration of a formulated PEGylated protein in mice.
Materials:
-
Sterile formulated PEGylated protein solution
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 G)
-
70% ethanol wipes
-
Animal restrainer (optional)
Procedure:
-
Dose Preparation:
-
Calculate the required volume of the formulated PEGylated protein based on the animal's weight and the desired dose.
-
Draw the calculated volume into a sterile syringe and remove any air bubbles.
-
-
Animal Restraint:
-
Gently restrain the mouse.
-
Grasp the loose skin over the scruff of the neck to form a "tent".
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at the base of the tented skin, parallel to the animal's back.
-
Slowly inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
IV. Visualizations
Caption: Workflow for PEGylated protein formulation development.
Caption: Impact of PEGylation on protein pharmacokinetics.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in PEGylation reactions?
Low yield in PEGylation reactions can be attributed to several factors, often related to suboptimal reaction conditions, the stability of the PEG reagent, issues with the protein or molecule being conjugated, and steric hindrance.[1] A systematic troubleshooting approach is recommended to identify the root cause.
Q2: How does pH affect PEGylation efficiency?
The pH of the reaction buffer is a critical parameter. For amine-reactive PEGs (like NHS esters), the reaction targets unprotonated primary amines.[2][3]
-
N-terminal α-amino groups generally have a pKa between 7.6 and 8.0.
-
Lysine ε-amino groups have a pKa between 9.3 and 10.5.[4]
By controlling the pH, you can influence the selectivity of the PEGylation. A lower pH (around 7-8) can favor N-terminal PEGylation, while a higher pH will increase the reactivity of lysine residues, potentially leading to multiple PEGylations.[3] However, very high pH can also accelerate the hydrolysis of the PEG reagent, reducing its availability for the reaction. For thiol-specific PEGylation (e.g., with maleimide PEGs), the pH should be kept below the pKa of lysine residues to avoid side reactions with amine groups.
Q3: What is the optimal molar ratio of PEG reagent to protein?
The ideal molar ratio of PEG reagent to your protein is highly dependent on the specific protein and the desired degree of PEGylation. A 5 to 20-fold molar excess of PEG is a common starting point. However, this needs to be optimized empirically. Too low a ratio will result in incomplete reaction and low yield, while an excessively high ratio can lead to multi-PEGylation, potential protein aggregation, and increased purification challenges.
Q4: How can I tell if my PEG reagent has degraded?
PEG reagents, especially those with active functional groups like NHS esters and aldehydes, are sensitive to moisture, light, and oxidation.
-
Hydrolysis: NHS esters are particularly prone to hydrolysis, which inactivates the reactive group. This can be accelerated by moisture and inappropriate storage.
-
Oxidation: Aldehyde groups can be oxidized to non-reactive carboxylic acids.
It is crucial to store PEG reagents under an inert atmosphere (like argon or nitrogen), in the dark, and at low temperatures (≤ -15°C). Before use, allow the container to warm to room temperature before opening to prevent condensation. If you suspect degradation, it is best to use a fresh batch of reagent.
Q5: Can the protein itself be the cause of low PEGylation yield?
Yes, the state of your protein is critical. Pre-existing aggregates in your protein solution can act as seeds for further aggregation during the PEGylation process, reducing the yield of correctly conjugated, monomeric protein. Ensure your protein is highly pure and monomeric before starting the reaction. Additionally, the accessibility of the target functional groups on the protein surface can be limited by the protein's conformation, leading to low reactivity.
Troubleshooting Guides
Problem 1: Low or No PEGylation Detected
If you observe little to no PEGylated product, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer. For amine-reactive PEGs, a pH range of 7-9 is typical. For N-terminal specific PEGylation, a lower pH (e.g., 7) may be optimal. For thiol-reactive PEGs, a pH around 6.5-7.5 is often used. |
| Degraded PEG Reagent | Use a fresh, properly stored vial of PEG reagent. Ensure it was stored under inert gas, protected from light, and at the recommended temperature. Allow the reagent to warm to room temperature before opening. |
| Insufficient Molar Ratio of PEG | Increase the molar excess of the PEG reagent. Try a range of ratios (e.g., 5:1, 10:1, 20:1 PEG:protein) in small-scale optimization reactions. |
| Short Reaction Time | Increase the incubation time. Monitor the reaction progress at various time points (e.g., 1, 2, 4, 12, 24 hours) to determine the optimal duration. |
| Inappropriate Reaction Temperature | Most PEGylation reactions are performed at room temperature or 4°C. If the reaction is slow, consider increasing the temperature, but be mindful of protein stability. |
| Competing Nucleophiles in Buffer | Ensure your buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with your protein for the PEG reagent. Use buffers such as phosphate or bicarbonate. |
| Steric Hindrance | The target site on the protein may be sterically hindered, preventing the PEG molecule from accessing it. Consider using a PEG reagent with a longer spacer arm or targeting a different functional group. |
Problem 2: Product Mixture with Multiple PEGylated Species and Low Yield of Mono-PEGylated Product
A common challenge is controlling the degree of PEGylation. If you are aiming for a mono-PEGylated product but are seeing a mixture of species, here are some troubleshooting steps.
| Parameter to Optimize | Recommended Action |
| Molar Ratio | Decrease the molar ratio of PEG to protein. A lower excess will favor a lower degree of PEGylation. |
| Reaction pH | For amine-reactive PEGs, lowering the pH towards 7 can increase the selectivity for the more reactive N-terminal amine over lysine residues. |
| Reaction Time | Shorten the reaction time. A time-course experiment can help identify the point at which the desired mono-PEGylated product is maximized before significant multi-PEGylation occurs. |
| Protein Concentration | Higher protein concentrations can sometimes favor intermolecular cross-linking if using a bifunctional PEG. While for monofunctional PEGs, the effect is less direct on multi-PEGylation, it can influence aggregation. |
Problem 3: Protein Aggregation During PEGylation
Aggregation can be a significant issue, leading to low yield of soluble, active product.
| Potential Cause | Mitigation Strategy |
| Intermolecular Cross-linking | If using a bifunctional PEG reagent, this is a likely cause. Switch to a monofunctional PEG (e.g., mPEG). If a bifunctional linker is required, optimize the reaction conditions to favor intramolecular reactions (e.g., lower protein concentration). |
| High Protein Concentration | Lower the protein concentration to reduce the likelihood of intermolecular interactions. |
| Suboptimal Buffer Conditions | The pH, ionic strength, and buffer composition can affect protein stability. Screen different buffers to find one that maintains the stability of your protein during the reaction. |
| Reaction Rate Too High | A very fast reaction can sometimes promote aggregation. Slow the reaction down by lowering the temperature (e.g., to 4°C) or by adding the PEG reagent stepwise in smaller aliquots. |
| Presence of Pre-existing Aggregates | Ensure your starting protein solution is monomeric and free of aggregates by using a pre-purification step like size-exclusion chromatography (SEC). |
| Inclusion of Stabilizing Excipients | Consider adding stabilizing agents such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants to the reaction buffer to help prevent aggregation. |
Experimental Protocols
General Protocol for Amine-Reactive PEGylation (e.g., NHS Ester)
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.0 and 8.5. Ensure the protein is at the desired concentration and is free of aggregates.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent (e.g., DMSO, DMF) or directly in the reaction buffer.
-
Reaction Initiation: Add the desired molar excess of the dissolved PEG reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle mixing for a predetermined time (e.g., 1-2 hours, but may require optimization up to 24 hours).
-
Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining active PEG.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the reaction products using SDS-PAGE, SEC-HPLC, IEX-HPLC, or mass spectrometry to determine the degree of PEGylation and the yield.
Analytical Methods for Assessing PEGylation
| Technique | Information Provided |
| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight due to PEGylation. The PEGylated protein will migrate slower than the unmodified protein. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. It can be used to separate PEGylated proteins from unreacted protein and excess PEG reagent, and to detect aggregates. |
| Ion-Exchange Chromatography (IEX) | Separates proteins based on charge. PEGylation often shields the protein's surface charges, leading to a change in elution profile. IEX is very effective at separating species with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated). |
| Reversed-Phase HPLC (RP-HPLC) | Can be used for analytical separation of PEGylated species, particularly for smaller proteins and peptides. |
| Mass Spectrometry (MS) | Provides precise molecular weight information, confirming the covalent attachment of the PEG chain and determining the degree of PEGylation. |
Visualizations
Caption: A logical workflow for troubleshooting common issues leading to low yield in PEGylation reactions.
Caption: The relationship between key reaction parameters and their impact on PEGylation outcomes.
References
How to resolve PEG7-O-Ms solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with PEG7-O-Ms in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, or 7-O-Mesyl-heptaethylene glycol, is a derivative of polyethylene glycol (PEG). It is a linear PEG chain with seven ethylene glycol units, functionalized with a mesylate group (-O-Ms) at one end. This mesylate group is a good leaving group, making this compound a useful reagent for "PEGylation." PEGylation is the process of attaching PEG chains to molecules like proteins, peptides, or nanoparticles.[1][2][3] This modification can improve the therapeutic properties of drugs by increasing their solubility, extending their circulation time in the body, and reducing their immunogenicity.[1][4]
Q2: What are the general solubility properties of this compound?
A2: Polyethylene glycols (PEGs) are generally soluble in water and a variety of polar organic solvents. The solubility of PEG compounds is influenced by their molecular weight; lower molecular weight PEGs, like this compound, are typically readily soluble in aqueous solutions. However, the presence of the mesylate group and the specific buffer conditions can affect its dissolution.
Q3: Why am I having trouble dissolving this compound in my aqueous buffer?
A3: Several factors can contribute to the difficulty in dissolving this compound:
-
Slow Dissolution Rate: Even for soluble PEGs, the dissolution process can be slow at room temperature.
-
Buffer Composition: The type and concentration of salts in your buffer can impact the solubility of PEG compounds. High salt concentrations can sometimes lead to "salting out" of the PEG.
-
pH of the Buffer: The pH of the aqueous buffer is a critical factor due to the potential for hydrolysis of the mesylate group.
-
Temperature: Low temperatures can decrease the rate of dissolution.
-
Purity of the Reagent: Impurities in the this compound reagent could affect its solubility.
Q4: What is mesylate hydrolysis and why is it a concern?
A4: The mesylate group (-O-Ms) on this compound can undergo hydrolysis, a chemical reaction with water, which replaces the mesylate group with a hydroxyl group (-OH). This reaction converts the functional this compound into an inert PEG7-OH. The rate of this hydrolysis is dependent on the pH and temperature of the solution. This is a significant concern because if the mesylate group is hydrolyzed, the PEG derivative will no longer be able to react with the target molecule for PEGylation.
Troubleshooting Guide
This guide provides systematic steps to address common issues encountered when dissolving this compound in aqueous buffers.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving or is dissolving very slowly. | Slow dissolution kinetics. | 1. Gently warm the solution to 30-40°C while stirring. Avoid excessive heat to prevent degradation. 2. Increase the stirring speed or use a vortex mixer to enhance agitation. 3. Prepare a concentrated stock solution in a suitable organic solvent and then add it dropwise to the aqueous buffer. |
| Buffer composition is unfavorable. | 1. Try dissolving the this compound in deionized water first, then add the buffer components. 2. If possible, reduce the salt concentration of the buffer. | |
| Solution becomes cloudy or a precipitate forms. | "Salting out" effect due to high salt concentration. | 1. Dilute the buffer and the this compound concentration. 2. Consider using a different buffer system with lower salt content. |
| Low temperature. | 1. Ensure the buffer is at room temperature before adding the this compound. 2. Gentle warming can help redissolve the precipitate. | |
| Loss of reactivity of this compound after dissolution. | Hydrolysis of the mesylate group. | 1. Prepare the this compound solution immediately before use. 2. Use buffers with a slightly acidic to neutral pH (pH 5-7) to minimize hydrolysis. 3. Avoid high pH (alkaline) conditions, which significantly accelerate mesylate hydrolysis. 4. Keep the solution on ice to slow down the hydrolysis rate if it cannot be used immediately. |
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Solution in Aqueous Buffer
This protocol describes the standard method for dissolving this compound for immediate use in a PEGylation reaction.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS, MES buffer) and adjust the pH to the desired value (ideally between 5.0 and 7.0). Ensure the buffer is at room temperature.
-
Weighing this compound: Weigh the required amount of this compound in a clean, dry container. PEG reagents can be hygroscopic, so handle them quickly in a low-humidity environment.
-
Dissolution:
-
Add the pre-weighed this compound to the aqueous buffer.
-
Stir the solution gently using a magnetic stirrer until the solid is fully dissolved.
-
If dissolution is slow, the solution can be gently warmed to 30-40°C. Do not overheat.
-
-
Immediate Use: Use the freshly prepared this compound solution immediately for your PEGylation experiment to avoid hydrolysis of the mesylate group.
Protocol 2: Preparation of a Concentrated Stock Solution of this compound
This protocol is useful when a higher concentration of this compound is needed or to aid in its dissolution in the final aqueous buffer.
-
Solvent Selection: Choose a dry, polar organic solvent in which this compound is readily soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Dissolve the desired amount of this compound in the chosen organic solvent to prepare a concentrated stock solution (e.g., 100 mg/mL).
-
Ensure the solvent is anhydrous to prevent premature hydrolysis of the mesylate group.
-
-
Storage of Stock Solution: Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and degradation.
-
Use in Aqueous Buffer:
-
Bring the stock solution to room temperature before opening.
-
Add the required volume of the stock solution dropwise to your aqueous buffer while stirring to achieve the desired final concentration of this compound. This method helps to avoid issues with slow dissolution in the aqueous phase.
-
Visual Guides
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing m-PEG7-Ms Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of m-PEG7-Ms to specific proteins.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG7-Ms and how does it react with proteins?
A1: m-PEG7-Ms is a methoxy-terminated polyethylene glycol with seven ethylene glycol units, activated with a methanesulfonyl (mesylate) group. The mesylate is an excellent leaving group, making the PEG reagent highly reactive towards nucleophilic functional groups on proteins. The primary reaction is a nucleophilic substitution, where a nucleophile from an amino acid residue attacks the carbon atom to which the mesylate group is attached, forming a stable covalent bond and releasing methanesulfonic acid.
Q2: Which amino acid residues does m-PEG7-Ms primarily react with?
A2: The primary targets for m-PEG7-Ms are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus due to their high nucleophilicity at neutral to alkaline pH.[1] Other nucleophilic residues such as the thiol group of cysteine, the imidazole ring of histidine, and the phenolic hydroxyl group of tyrosine can also react, particularly at higher pH values.
Q3: What is the optimal pH for m-PEG7-Ms conjugation?
A3: The optimal pH is a balance between maximizing the reactivity of the target amine groups and minimizing hydrolysis of the m-PEG7-Ms reagent and potential side reactions. Generally, a pH range of 7.5 to 9.0 is recommended for targeting lysine residues.[1] At this pH, a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic. For more selective N-terminal modification, a lower pH (around 7.0) can be employed to take advantage of the lower pKa of the N-terminal α-amino group.[2]
Q4: How stable is m-PEG7-Ms in aqueous solutions?
A4: The mesylate group is susceptible to hydrolysis in aqueous solutions, especially at higher pH. The rate of hydrolysis increases with increasing pH. It is crucial to prepare fresh solutions of m-PEG7-Ms immediately before use and to minimize the time the reagent is in an aqueous buffer before adding it to the protein solution.
Q5: What are the common methods to purify the PEGylated protein conjugate?
A5: The most common methods for purifying PEGylated proteins are Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX).
-
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at removing unreacted, smaller molecules like m-PEG7-Ms and its hydrolysis byproducts.
-
IEX separates molecules based on their net charge. The covalent attachment of neutral PEG chains can shield the charged residues on the protein surface, leading to a change in its elution profile compared to the unmodified protein. This allows for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.
Q6: How can I determine the degree of PEGylation?
A6: The degree of PEGylation (the average number of PEG molecules conjugated to a protein) can be determined by several methods:
-
Mass Spectrometry (MS): Both MALDI-TOF and ESI-MS can be used to determine the molecular weight of the PEGylated protein. The mass difference between the modified and unmodified protein, divided by the mass of the m-PEG7-Ms, gives the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): By comparing the retention time of the PEGylated protein to that of the unmodified protein and standards, an estimation of the degree of PEGylation can be made.
-
SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel can provide a qualitative indication of successful PEGylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Inactive m-PEG7-Ms: The reagent may have hydrolyzed due to improper storage or handling (exposure to moisture). | 1. Use a fresh vial of m-PEG7-Ms. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare the stock solution in a dry, anhydrous solvent (e.g., DMF or DMSO) immediately before use. |
| 2. Suboptimal Reaction pH: The pH of the reaction buffer may be too low, resulting in protonated and non-nucleophilic amine groups. | 2. Ensure the reaction buffer pH is between 7.5 and 9.0 for lysine targeting. Verify the pH of your buffer with a calibrated pH meter. | |
| 3. Presence of Competing Nucleophiles: The protein buffer may contain primary amines (e.g., Tris) or other nucleophiles that compete with the protein for reaction with m-PEG7-Ms. | 3. Perform a buffer exchange into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer before the conjugation reaction. | |
| 4. Insufficient Molar Excess of m-PEG7-Ms: The ratio of PEG reagent to protein may be too low. | 4. Increase the molar excess of m-PEG7-Ms. A common starting point is a 10- to 50-fold molar excess. | |
| 5. Low Protein Concentration: A dilute protein solution can lead to slow reaction kinetics. | 5. Concentrate the protein solution to at least 1-2 mg/mL. | |
| Protein Precipitation during Conjugation | 1. High Concentration of Organic Solvent: The addition of a large volume of the m-PEG7-Ms stock solution (in DMF or DMSO) can denature the protein. | 1. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). |
| 2. Protein Instability at Reaction pH: The protein may not be stable at the optimal pH for conjugation. | 2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Alternatively, explore a slightly lower pH and compensate with a higher molar excess of the PEG reagent. | |
| High Degree of Polydispersity (Multiple PEG Chains Attached) | 1. High Molar Excess of m-PEG7-Ms: Using a very high ratio of PEG to protein increases the likelihood of multiple conjugations. | 1. Reduce the molar excess of m-PEG7-Ms in the reaction. |
| 2. High Reaction pH: A higher pH increases the reactivity of all accessible amine groups. | 2. Lower the reaction pH towards the lower end of the optimal range (e.g., pH 7.5-8.0) to reduce the rate of reaction and potentially improve selectivity. | |
| 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the modification of less reactive sites. | 3. Optimize the reaction time by taking aliquots at different time points and analyzing the degree of PEGylation. | |
| Loss of Protein Activity after Conjugation | 1. PEGylation at a Functionally Critical Site: The m-PEG7-Ms may have conjugated to an amino acid residue within the active site or a binding interface. | 1. If targeting lysine, try to achieve more site-selective N-terminal conjugation by lowering the reaction pH to ~7.0. If the protein has a free cysteine that is not critical for function, consider using a thiol-reactive PEG reagent for more specific conjugation. |
| 2. Protein Denaturation: The reaction conditions (pH, temperature, organic solvent) may have denatured the protein. | 2. Perform the conjugation at a lower temperature (4°C). Minimize the concentration of organic solvent. Ensure the protein is stable in the chosen reaction buffer. |
Experimental Protocols
General Protocol for m-PEG7-Ms Conjugation to a Protein
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG7-Ms
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
m-PEG7-Ms Solution Preparation:
-
Allow the vial of m-PEG7-Ms to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of m-PEG7-Ms in anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the m-PEG7-Ms stock solution to the protein solution while gently vortexing.
-
Ensure the final concentration of the organic solvent is less than 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted m-PEG7-Ms and byproducts by Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE and Mass Spectrometry (MALDI-TOF or ESI-MS).
-
Assess the purity of the final product using analytical SEC or IEX.
-
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for m-PEG7-Ms Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better efficiency. |
| Reaction Buffer | Phosphate, Borate | Must be free of primary amines (e.g., Tris). |
| Reaction pH | 7.5 - 9.0 | Higher pH increases reaction rate but also hydrolysis of the PEG reagent and potential for side reactions. |
| Molar Excess of m-PEG7-Ms | 10:1 to 50:1 (PEG:Protein) | Needs to be optimized for each specific protein. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can reduce protein denaturation but may require longer reaction times. |
| Reaction Time | 1 - 4 hours at 25°C; 12 - 24 hours at 4°C | Should be optimized to achieve the desired degree of PEGylation. |
| Quenching Reagent | 50 mM Tris or Glycine | Used to consume unreacted m-PEG7-Ms. |
Visualizations
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can negatively impact protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1][2]
-
Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: If the initial protein solution contains aggregates, these can act as seeds for further aggregation during the PEGylation process.
-
PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for detecting and quantifying soluble aggregates. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry at around 350 nm, can indicate the formation of insoluble aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.
-
Nanoparticle Tracking Analysis (NTA): This technique monitors the Brownian motion of protein aggregate nanoparticles.
-
Extrinsic Dye-Binding Fluorescence Assays: These assays use fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins.
Q3: What role do excipients play in preventing aggregation during PEGylation?
Excipients are crucial in stabilizing proteins and preventing aggregation during PEGylation by various mechanisms. They can be included in the reaction buffer to maintain protein stability.
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers through preferential exclusion, which favors the native protein state.
-
Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is effective at suppressing non-specific protein-protein interactions that can lead to aggregation.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.
Q4: How does the choice of PEG reagent affect aggregation?
The choice of PEG reagent is critical. Using a bifunctional PEG linker, such as HO-PEG-OH, carries an inherent risk of cross-linking multiple protein molecules, which can lead to significant aggregation. In contrast, monofunctional PEGs (e.g., mPEG-aldehyde) react at a single site on the protein, minimizing the risk of intermolecular cross-linking. The purity of the PEG reagent is also important, as contaminants can lead to side reactions and aggregation.
Q5: Can the PEGylation reaction conditions be optimized to prevent aggregation?
Yes, optimizing reaction conditions is a primary strategy to minimize aggregation. Key parameters to consider include:
-
pH: The pH of the reaction buffer can influence the reactivity of specific amino acid residues and the overall stability of the protein. For N-terminal PEGylation with PEG-aldehyde, a lower pH (around 5.0-6.5) can favor selectivity and reduce multi-PEGylation, which can contribute to aggregation.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking.
-
Protein Concentration: Using a lower protein concentration can reduce the chances of intermolecular interactions.
-
PEG:Protein Molar Ratio: A high molar excess of PEG can increase the risk of multi-PEGylation and aggregation. It is advisable to start with a lower molar ratio and empirically determine the optimal ratio.
-
Rate of PEG Addition: A stepwise or gradual addition of the activated PEG reagent to the protein solution can help to control the reaction and prevent localized high concentrations of PEG, which might promote aggregation.
Troubleshooting Guide
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Caption: Troubleshooting workflow for protein aggregation during PEGylation.
Step 1: Analyze the Purity and State of the Starting Protein
-
Action: Before starting the PEGylation reaction, ensure your protein is highly pure and free of pre-existing aggregates.
-
Method: Analyze the protein stock using SEC or DLS. If aggregates are present, consider an additional purification step, such as preparative SEC.
Step 2: Optimize Reaction Conditions
-
Action: Systematically screen key reaction parameters to find the optimal conditions for your specific protein. It is highly recommended to perform small-scale screening experiments.
-
Parameters to screen:
-
Protein Concentration: Test a range from low to high concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Temperature: Compare the reaction at different temperatures (e.g., 4°C vs. room temperature).
-
Step 3: Incorporate Stabilizing Excipients
-
Action: If optimizing the primary reaction conditions is insufficient, add stabilizing excipients to the reaction buffer.
-
Recommended Excipients and Concentrations:
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Step 4: Modify Reaction Kinetics
-
Action: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Methods:
-
Lower the Temperature: Perform the reaction at 4°C.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
-
Step 5: Re-evaluate the PEG Reagent
-
Action: If aggregation persists, particularly with bifunctional PEGs, consider alternative strategies.
-
Recommendations:
-
Switch to a monofunctional PEG reagent to eliminate the possibility of cross-linking.
-
If using a thiol-reactive PEG (e.g., PEG-maleimide), ensure the reaction conditions minimize disulfide bond scrambling, which can lead to aggregation. Consider adding a reducing agent like DTT or TCEP if appropriate for your protein's stability.
-
Verify the quality and purity of your PEG reagent.
-
Experimental Protocols
Protocol: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein of interest stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values (e.g., phosphate or HEPES buffers)
-
96-well plate or microcentrifuge tubes
-
Incubators set at different temperatures (e.g., 4°C and 25°C)
Caption: Experimental workflow for screening optimal PEGylation conditions.
Methodology:
-
Prepare Stock Solutions:
-
Ensure the protein stock is clear and free of visible precipitates.
-
Prepare the activated PEG solution immediately before use as recommended by the manufacturer.
-
-
Set up a Screening Matrix:
-
Design a matrix of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.
-
Vary one parameter at a time while keeping the others constant. An example is provided in the table below.
-
-
Reaction Incubation:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis:
-
Analyze the extent of aggregation in each reaction using one or more of the analytical methods described in the FAQs (e.g., turbidity measurement for a quick screen, followed by SEC for quantification).
-
Example Screening Matrix:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 1 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 10:1 | 5:1 |
| pH | 7.4 | 7.4 | 7.4 | 6.5 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
Bolded values indicate the parameter being varied in that condition relative to Condition 1.
By systematically evaluating these conditions, you can identify a set of parameters that minimizes aggregation while achieving the desired degree of PEGylation for your specific protein.
References
Purification strategies for PEGylated proteins from unreacted PEG
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for separating PEGylated proteins from unreacted polyethylene glycol (PEG) and other reaction components. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PEGylated proteins from unreacted PEG?
A1: The most widely used methods for purifying PEGylated proteins are based on chromatographic techniques that separate molecules based on their physicochemical properties. These include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius (size). Since PEGylated proteins are significantly larger than unreacted PEG, SEC is a very effective method for their separation.[][2]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. The attachment of neutral PEG chains to a protein can shield its surface charges, leading to a change in its interaction with the IEX resin compared to the unreacted protein. This allows for the separation of PEGylated species from the native protein.[][2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, which can be exploited for separation from the unreacted protein and, in some cases, different PEGylated species.[]
-
Reversed-Phase Chromatography (RPC): This method also separates based on hydrophobicity but under denaturing conditions, making it more suitable for analytical purposes or for proteins that can be refolded.
Q2: How do I choose the best purification method for my PEGylated protein?
A2: The choice of purification method depends on several factors, including:
-
The size difference between the PEGylated protein and unreacted PEG: If there is a substantial difference in size, SEC is often the most straightforward and effective method.
-
The surface charge of the protein: If the protein has a significant net charge that is altered upon PEGylation, IEX can be a high-resolution separation technique.
-
The hydrophobicity of the protein: If PEGylation significantly changes the protein's hydrophobicity, HIC can be a viable option.
-
The scale of the purification: SEC is suitable for both small and large-scale purification, while IEX and HIC are also scalable.
-
The desired purity of the final product: Often, a multi-step purification strategy combining different chromatographic techniques is necessary to achieve high purity.
Q3: How can I quantify the amount of unreacted PEG in my purified sample?
A3: Several analytical techniques can be used to quantify residual unreacted PEG:
-
Size Exclusion Chromatography with Refractive Index detection (SEC-RI): SEC can separate the PEGylated protein from free PEG, and an RI detector can be used to quantify the PEG, which has a poor UV absorbance.
-
Colorimetric Assays: A barium iodide complex-based assay can be used to quantify PEG. The complex formed with PEG can be measured spectrophotometrically.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to analyze the molecular weight distribution of the sample and identify the presence of unreacted PEG.
Purification Strategies: A Comparative Overview
The following table provides a summary of the most common chromatographic techniques for purifying PEGylated proteins.
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Application |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Robust, reliable, effective for large size differences. | Can lead to sample dilution, resolution may be limited for species with similar sizes. | Removal of unreacted PEG and smaller reaction byproducts. |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | High resolution, can separate isoforms with different degrees of PEGylation. | The charge-shielding effect of PEG can reduce binding affinity, potentially lowering capacity. | Separation of native protein, mono-, and multi-PEGylated species. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal to SEC and IEX, can be used as a polishing step. | Performance can be protein-dependent, may have lower capacity compared to IEX. | Separation of PEGylated species with different hydrophobicities. |
Experimental Workflows and Protocols
Size Exclusion Chromatography (SEC)
SEC is often the first step in a purification workflow to remove the bulk of unreacted PEG.
Caption: Workflow for PEGylated protein purification using SEC.
Detailed Protocol for SEC:
-
Column: A size exclusion column with an appropriate fractionation range should be selected. For many proteins PEGylated with 20-40 kDa PEG, a Superdex 200 or similar resin is suitable.
-
Mobile Phase (Buffer): An isocratic mobile phase is used. A common choice is Phosphate-Buffered Saline (PBS) at a pH of 7.4. The buffer should be filtered and degassed.
-
Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter before loading onto the column.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min, depending on the column dimensions and manufacturer's recommendations.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The PEGylated protein, being larger, will elute first, followed by the unreacted protein, and finally the unreacted PEG.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry (at 280 nm) to identify the fractions containing the purified PEGylated protein.
Ion Exchange Chromatography (IEX)
IEX can be used to separate PEGylated proteins from native proteins and also to resolve species with different numbers of attached PEG molecules.
Caption: Workflow for PEGylated protein purification using IEX.
Detailed Protocol for IEX:
-
Column and Buffer Selection: Choose a cation exchange (e.g., SP Sepharose) or anion exchange (e.g., Q Sepharose) resin based on the isoelectric point (pI) of the protein. The pH of the binding buffer should be chosen so that the protein of interest binds to the column. For cation exchange, the pH should be below the pI, and for anion exchange, it should be above the pI.
-
Sample Preparation: The sample should be in a low-salt buffer to ensure binding to the column. Buffer exchange can be performed using dialysis or a desalting column.
-
Binding and Washing: Load the sample onto the equilibrated column. Wash the column with several column volumes of the binding buffer to remove any unbound molecules, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) or a pH gradient. PEGylated proteins typically elute at a lower salt concentration than their unmodified counterparts due to charge shielding.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the purified PEGylated protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of PEGylated Protein | Inefficient PEGylation Reaction: The reaction conditions may not be optimal. | Optimize the molar ratio of PEG to protein, pH, temperature, and reaction time. |
| Protein Precipitation: The protein may be aggregating and precipitating during purification. | Check the solubility of the protein in the purification buffers. Consider adding stabilizing agents like glycerol or arginine. | |
| Poor Binding to Chromatography Resin: The PEG moiety may be sterically hindering the protein's interaction with the resin. | For IEX, ensure the pH and ionic strength of the binding buffer are optimal. For HIC, adjust the salt concentration in the binding buffer. | |
| Incomplete Removal of Unreacted PEG | Inappropriate Purification Method: The chosen method may not be providing sufficient resolution. | If using SEC, ensure the column has the appropriate fractionation range. Consider a multi-step purification approach, combining SEC with IEX or HIC. |
| Column Overloading: Loading too much sample can lead to poor separation. | Reduce the amount of sample loaded onto the column. | |
| Protein Aggregation | Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | Screen different buffer conditions (pH, salt concentration) to find one that minimizes aggregation. |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation. | Perform purification steps at lower protein concentrations if possible. Add stabilizing excipients to the final formulation. | |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | Aliquot the purified protein into single-use vials to avoid multiple freeze-thaw cycles. | |
| Poor Resolution Between PEGylated Species | Similar Physicochemical Properties: Different PEGylated species (e.g., mono-, di-PEGylated) may have very similar sizes and charges. | For IEX, try a shallower elution gradient to improve separation. For HIC, optimize the salt gradient. High-resolution analytical techniques like RP-HPLC may be needed for analysis. |
References
Technical Support Center: Characterization of PEGylated Biopharmaceuticals
Welcome to the technical support center for the characterization of PEGylated biopharmaceuticals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing PEGylated biopharmaceuticals?
A1: The primary challenges stem from the inherent heterogeneity of both the PEG polymer and the conjugation reaction itself. This leads to a complex mixture of products that can be difficult to separate and analyze accurately. Key pitfalls include:
-
Heterogeneity: Variation in the number of PEG chains attached, the specific site of attachment (positional isomers), and the polydispersity of the PEG polymer itself result in a heterogeneous final product.
-
Aggregation: PEGylation can sometimes lead to the formation of soluble aggregates, which can be difficult to detect and may impact the product's efficacy and immunogenicity.
-
Altered Bioactivity: The attachment of PEG chains can sterically hinder the protein's active site or binding domains, leading to a partial or complete loss of biological activity.
-
Analytical Complexity: The unique properties of PEGylated proteins, such as their large hydrodynamic volume and lack of a strong chromophore on the PEG moiety, require specialized analytical techniques and optimization.
Q2: Why is my mass spectrometry (MS) data for my PEGylated protein of poor quality (e.g., broad peaks, low resolution)?
A2: Poor quality MS data for PEGylated proteins is a common issue. The polydispersity of the PEG chain and the generation of multiple charge states during electrospray ionization (ESI) can lead to spectral congestion and broad, difficult-to-interpret peaks. The large size of the PEG moiety contributes to this challenge. A common solution is the post-column addition of a charge-reducing agent, such as triethylamine (TEA), which simplifies the mass spectrum by reducing the number of charge states.
Q3: My PEGylated protein shows a much larger size on Size Exclusion Chromatography (SEC) than expected based on its molecular weight. Is this normal?
A3: Yes, this is a well-documented phenomenon. PEG chains are highly flexible and have a large hydrodynamic volume in solution. This causes PEGylated proteins to elute earlier from an SEC column than a non-PEGylated protein of the same molecular weight. Therefore, conventional SEC with column calibration based on globular protein standards is not suitable for determining the absolute molecular weight of PEGylated proteins. Techniques like SEC with multi-angle light scattering (SEC-MALS) are required for accurate molecular weight determination.
Q4: How can I determine the degree of PEGylation and identify the specific sites of PEG attachment?
A4: Determining the degree and sites of PEGylation requires a combination of analytical techniques. Mass spectrometry is a powerful tool for this purpose. Intact mass analysis by ESI-MS can reveal the distribution of species with different numbers of attached PEG chains. To identify the specific attachment sites, a peptide mapping approach is typically used. This involves proteolytic digestion of the PEGylated protein followed by LC-MS/MS analysis to identify the PEGylated peptides. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to quantify the degree of PEGylation.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Heterogeneity in PEGylation
This guide provides a systematic approach to troubleshooting unexpected heterogeneity in your PEGylated product.
Caption: Troubleshooting workflow for inconsistent PEGylation heterogeneity.
Problem Description: The PEGylated product shows a higher degree of heterogeneity than expected, with multiple species observed by mass spectrometry or chromatography. This can manifest as broad peaks or the presence of positional isomers and multi-PEGylated forms.
Troubleshooting Steps:
-
Re-evaluate PEG Reagent Quality:
-
Is the PEG reagent monodisperse or polydisperse? The inherent polydispersity of many PEG reagents is a primary source of heterogeneity in the final product.
-
Action: Analyze the starting PEG reagent by MALDI-TOF MS to determine its polydispersity index (PDI). If a highly homogeneous product is required, consider using monodisperse PEG reagents.
-
-
Optimize Reaction Conditions:
-
Is the pH of the reaction optimal for site-selectivity? For amine-reactive PEGs, lower pH (around 7) can favor PEGylation of the N-terminal alpha-amino group over lysine epsilon-amino groups due to differences in their pKa values.
-
Is the molar ratio of PEG to protein appropriate? A high molar excess of the PEG reagent can lead to a higher degree of PEGylation (more PEG chains per protein).
-
Action: Perform a design of experiments (DoE) study to optimize reaction parameters such as pH, temperature, reaction time, and the molar ratio of reactants. Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance for mono-PEGylation.
-
-
Assess Protein Characteristics:
-
Does the protein have multiple reactive sites with similar accessibility? If the protein has several surface-exposed lysine residues, for example, non-specific PEGylation can occur at multiple sites, creating positional isomers.
-
Action: If a single, specific attachment point is critical, consider site-directed mutagenesis to remove competing reactive sites. Alternatively, employ site-specific PEGylation chemistries, such as enzymatic approaches or "click chemistry," which offer greater control over the conjugation site.
-
-
Refine Purification Strategy:
-
Is the purification method capable of resolving different PEGylated species? Size exclusion chromatography (SEC) is often insufficient to separate positional isomers or species with the same number of PEG chains.
-
Action: Employ higher-resolution techniques like ion-exchange chromatography (IEX) or reversed-phase HPLC (RP-HPLC) to separate isoforms based on differences in charge or hydrophobicity, respectively.
-
Issue 2: Formation of Aggregates During or After PEGylation
This guide addresses the detection and mitigation of protein aggregation induced by the PEGylation process.
Caption: Troubleshooting workflow for PEGylation-induced aggregation.
Problem Description: The appearance of high molecular weight species (dimers, oligomers, or larger aggregates) is observed after the PEGylation reaction or during storage. These aggregates can be soluble and may not be visible as precipitates.
Troubleshooting Steps:
-
Accurate Detection of Aggregates:
-
Are you using the right technique to detect soluble aggregates? Visual inspection is not sufficient.
-
Action: Use Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to separate and accurately measure the molecular weight of any high molecular weight species. Dynamic Light Scattering (DLS) can also be used to detect the presence of larger particles in the solution.
-
-
Investigate the Cause of Aggregation:
-
Could intermolecular cross-linking be the cause? This is a common problem when using PEG reagents that are di-functional or contain diol impurities, which can link two or more protein molecules together. High protein concentrations during the reaction can also favor intermolecular cross-linking.
-
Is the protein unstable under the reaction conditions? The pH, temperature, or buffer composition used for the PEGylation reaction may be destabilizing the protein, leading to unfolding and aggregation.
-
Action:
-
Control Cross-linking: Ensure you are using a high-quality, monofunctional PEG reagent. If using a di-functional PEG is intended, carefully control the stoichiometry to favor intra-molecular modification. Reduce the protein concentration in the reaction mixture.
-
Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength) to find one that enhances the stability of the protein. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and any potential aggregation pathways.
-
Add Stabilizing Excipients: The addition of stabilizers such as arginine, sucrose, or polysorbates to the reaction buffer can help to suppress protein aggregation.
-
-
-
Refine the Purification Process:
-
Is the purification process contributing to aggregation? Some purification methods can induce stress on the protein.
-
Action: Ensure that the purification method is gentle and does not use harsh conditions that could induce aggregation. SEC is a common method for removing aggregates after the reaction.
-
Issue 3: Loss of Biological Activity After PEGylation
This guide provides steps to diagnose and mitigate the loss of bioactivity in a PEGylated protein.
Caption: Troubleshooting workflow for loss of biological activity.
Problem Description: The PEGylated protein exhibits significantly lower in vitro or in vivo activity compared to the unmodified parent protein.
Troubleshooting Steps:
-
Investigate the Site of PEGylation:
-
Where is the PEG chain attached? If the PEGylation is random, it is possible that a significant portion of the product has PEG attached at or near the active site or a receptor-binding domain.
-
Action: Perform peptide mapping (proteolytic digestion followed by LC-MS/MS) to identify the specific amino acid residues that have been PEGylated. Compare this information with the known structure and functional domains of the protein.
-
-
Evaluate the Impact of Steric Hindrance:
-
Is the PEG chain physically blocking the active site? Even if the PEG is not directly attached to a critical residue, the large, flexible PEG chain can "fold back" and sterically hinder the interaction of the protein with its substrate or receptor.
-
Action:
-
Change PEGylation Site: If the current PEGylation site is problematic, use a site-specific PEGylation strategy to attach the PEG chain to a region of the protein that is distant from the functional domains.
-
Modify PEG Chain: Consider using a shorter PEG chain to reduce the potential for steric hindrance. In some cases, using a branched PEG, which can adopt a more compact conformation, may be beneficial.
-
-
-
Assess for Conformational Changes:
-
Has PEGylation altered the protein's structure? The conjugation process or the presence of the PEG chain could potentially induce conformational changes that inactivate the protein.
-
Action: Use biophysical techniques such as circular dichroism (CD) to compare the secondary and tertiary structure of the PEGylated protein to the unmodified protein.
-
-
Validate the Bioassay:
-
Is the bioassay suitable for PEGylated proteins? The large size and physicochemical properties of the PEGylated protein may interfere with the assay itself. For example, in an ELISA, the PEG chain might block the binding of detection antibodies.
-
Action: Re-evaluate and, if necessary, re-develop the bioassay specifically for the PEGylated molecule. This may involve changing the assay format (e.g., from a direct binding assay to a functional cell-based assay) or using different detection reagents.
-
Data Presentation
Table 1: Comparison of HPLC Methods for Purity Assessment of PEGylated Proteins
| Method | Principle of Separation | Key Application for PEGylated Proteins | Advantages | Limitations |
| SEC-HPLC | Hydrodynamic Volume | Separation of aggregates, monomer, and free PEG. | Robust, good for initial purity assessment. | Cannot resolve positional isomers; inaccurate MW by conventional calibration. |
| RP-HPLC | Hydrophobicity | Separation of positional isomers and species with different degrees of PEGylation. | High resolution for isoforms. | Can be denaturing; requires optimization of mobile phase. |
| IEX-HPLC | Net Surface Charge | Separation of isoforms where PEGylation alters the charge (e.g., by modifying a lysine). | High resolution for charge variants. | Not all PEGylations result in a charge change. |
| HIC-HPLC | Hydrophobicity (non-denaturing) | Orthogonal method for purity assessment and separation of isoforms. | Maintains native protein structure. | Resolution may be lower than RP-HPLC. |
Table 2: Representative SEC-HPLC Data for a PEGylated Protein
| Analyte | Retention Time (min) | Peak Area (%) |
| Aggregates | ~8.5 | 1.5 |
| Di-PEGylated Protein | ~9.5 | 12.0 |
| Mono-PEGylated Protein | ~10.2 | 83.5 |
| Native Protein | ~11.0 | 2.8 |
| Free PEG | ~12.5 | 0.2 |
| Note: Retention times are illustrative and will vary based on the specific protein, PEG size, column, and running conditions. |
Experimental Protocols
Protocol 1: Characterization of PEGylated Proteins by SEC-MALS
This protocol outlines a general procedure for determining the absolute molecular weight and aggregation state of a PEGylated protein.
1. Materials and Equipment:
-
HPLC system with UV and Refractive Index (RI) detectors.
-
Multi-Angle Light Scattering (MALS) detector.
-
Size Exclusion Chromatography column suitable for the expected size range of the PEGylated protein.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable non-denaturing buffer.
-
Purified PEGylated protein sample.
-
Unmodified protein standard.
2. Methodology:
-
System Setup and Equilibration:
-
Connect the SEC column to the HPLC system, followed by the UV, MALS, and RI detectors in series.
-
Equilibrate the entire system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors. This may take several hours.
-
-
Detector Calibration and Normalization:
-
Calibrate the MALS detector according to the manufacturer's instructions, typically using a well-characterized standard like bovine serum albumin (BSA).
-
Perform a normalization of the RI detector.
-
-
Sample Analysis:
-
Determine the concentration of your PEGylated protein sample accurately using a method like UV absorbance at 280 nm (if the extinction coefficient is known) or a protein concentration assay.
-
Inject an appropriate volume (e.g., 50-100 µL) of the sample onto the equilibrated SEC column.
-
Collect the data from all three detectors for the duration of the chromatographic run.
-
-
Data Analysis:
-
Use the appropriate software (e.g., ASTRA) to analyze the data.
-
The software will use the signals from the MALS and concentration detectors (UV and/or RI) to calculate the absolute molar mass at each point across the elution peak.
-
The analysis will provide the molar mass distribution, allowing for the identification and quantification of monomer, aggregates, and any other species present in the sample.
-
Protocol 2: Intact Mass Analysis by ESI-MS with Charge Reduction
This protocol describes the analysis of the intact mass of a PEGylated protein to determine the degree of PEGylation.
1. Materials and Equipment:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column (e.g., C4 or C8) suitable for protein analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Charge-Reducing Agent: 1% Triethylamine (TEA) in 50:50 isopropanol:water.
-
Syringe pump and tee-piece for post-column infusion.
2. Methodology:
-
LC Separation:
-
Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the PEGylated protein sample.
-
Elute the protein using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15 minutes).
-
-
Post-Column Infusion:
-
Use a tee-piece to connect the outlet of the LC column to the ESI source of the mass spectrometer.
-
Use the syringe pump to deliver the charge-reducing agent at a low, constant flow rate (e.g., 5-10 µL/min) into the eluent stream just before it enters the ESI source.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the PEGylated protein.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for optimal signal.
-
-
Data Analysis:
-
The raw mass spectrum will show a series of multiply charged ions.
-
Use deconvolution software to transform the multiply charged spectrum into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the different PEGylated species (e.g., unmodified, mono-PEGylated, di-PEGylated), allowing for the determination of the degree of PEGylation and the heterogeneity of the sample.
-
Protocol 3: Determination of Degree of PEGylation by ¹H NMR
This protocol provides a method for quantifying the average number of PEG chains per protein.
1. Materials and Equipment:
-
NMR spectrometer (300 MHz or higher).
-
NMR tubes.
-
Deuterium oxide (D₂O).
-
Lyophilized PEGylated protein.
-
Internal standard (optional, e.g., DMSO).
2. Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the lyophilized PEGylated protein.
-
Dissolve the protein in a precise volume of D₂O.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. The large, sharp peak from the ethylene oxide protons of the PEG chain will be visible around 3.6 ppm. The broader peaks from the protein will be spread across the spectrum.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of the characteristic PEG peak (~3.6 ppm).
-
Integrate the area of a well-resolved aromatic protein peak (e.g., from tyrosine or phenylalanine residues, ~6.5-8.0 ppm) that is known to correspond to a specific number of protons.
-
The degree of PEGylation can be calculated by comparing the normalized integrals of the PEG and protein peaks, taking into account the number of protons each signal represents. The formula is: Degree of PEGylation = [(Integral of PEG peak) / (Number of protons per PEG chain)] / [(Integral of protein peak) / (Number of protons for that protein peak)]
-
Disclaimer: The protocols provided are general guidelines. Specific parameters may need to be optimized for your particular biopharmaceutical and analytical instrumentation.
Technical Support Center: Enhancing ADC Stability with m-PEG7-Ms Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using m-PEG7-Ms linkers in Antibody-Drug Conjugate (ADC) development.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis, purification, and stability assessment of ADCs featuring m-PEG7-Ms linkers.
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the efficiency of the conjugation reaction.[1]
-
Steric Hindrance: The PEG7 chain, while beneficial for solubility, might create steric hindrance, impeding access to the conjugation site on the antibody.[1]
-
Linker-Payload Instability: The m-PEG7-Ms linker-payload construct may degrade under the chosen conjugation conditions.[1]
-
Poor Solubility of Linker-Payload: Despite the PEG linker, highly hydrophobic payloads may have limited solubility in aqueous buffers, leading to an incomplete reaction.[1]
Suggested Solutions:
-
Optimize Reaction Parameters:
-
pH: Screen a range of pH values for the conjugation buffer (e.g., phosphate, Tris, histidine buffers) to find the optimal condition for your specific antibody and payload.[1]
-
Molar Excess: Titrate the molar excess of the m-PEG7-Ms linker-payload to find the lowest amount that achieves the target DAR without causing aggregation.
-
Time and Temperature: Perform time-course and temperature-variation experiments (e.g., 4°C vs. room temperature) to determine the ideal reaction kinetics.
-
-
Address Steric Hindrance:
-
If using a site-specific conjugation method, ensure the engineered conjugation site is readily accessible.
-
Consider a linker with a different spatial arrangement if steric hindrance is a persistent issue.
-
-
Ensure Linker-Payload Stability:
-
Analyze the stability of the m-PEG7-Ms linker-payload under various buffer conditions before starting the conjugation.
-
-
Improve Solubility:
-
For highly hydrophobic payloads, consider the addition of a co-solvent to the conjugation buffer, ensuring it does not negatively impact the antibody's integrity.
-
Issue 2: ADC Aggregation During or After Conjugation
Possible Causes:
-
Increased Hydrophobicity: The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation.
-
High DAR: A high number of conjugated drug molecules per antibody significantly increases hydrophobicity and the propensity for aggregation.
-
Unfavorable Buffer Conditions: The buffer's pH and ionic strength can influence protein solubility and aggregation.
-
Stressed Conditions: Exposure to thermal stress, agitation, or freeze-thaw cycles can induce aggregation.
Suggested Solutions:
-
Leverage the PEG Linker: The hydrophilic nature of the PEG7 linker is designed to mitigate aggregation. Ensure that the linker is properly conjugated and not cleaved prematurely.
-
Optimize DAR: Aim for a lower, more homogeneous DAR. A balance must be struck between therapeutic efficacy and ADC stability.
-
Screen Buffer Conditions: Identify buffer conditions (pH, ionic strength) that maximize the solubility of the ADC.
-
Careful Handling and Storage: Avoid harsh conditions during purification and storage. Perform stability studies under intended storage conditions.
Issue 3: Premature Payload Deconjugation (Linker Instability)
Possible Causes:
-
Linker Chemistry: The stability of the bond between the linker and the antibody is crucial. For maleimide-based conjugation, retro-Michael reactions can lead to deconjugation.
-
Plasma Instability: Certain chemical bonds within the linker may be susceptible to cleavage by plasma enzymes.
Suggested Solutions:
-
Use Stabilized Maleimides: If using maleimide chemistry, consider self-stabilizing maleimides to prevent the retro-Michael reaction and subsequent payload loss.
-
Plasma Stability Assays: Assess the stability of the ADC in plasma from different species (e.g., human, mouse, rat) to understand its in vivo stability profile.
-
Alternative Conjugation Chemistries: Explore more stable conjugation strategies if linker instability persists.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the m-PEG7-Ms linker in an ADC?
The m-PEG7-Ms linker serves multiple critical functions in an ADC. Primarily, the polyethylene glycol (PEG) component is hydrophilic and helps to counteract the hydrophobicity of the cytotoxic payload. This can improve the ADC's solubility, reduce aggregation, and enhance its pharmacokinetic properties, such as prolonging circulation half-life. The mesylate (Ms) group is a reactive moiety for conjugation to the antibody.
Q2: How does the length of the PEG chain in a linker affect ADC stability and efficacy?
The length of the PEG chain is a key determinant of an ADC's properties.
-
Increased Hydrophilicity: Longer PEG chains generally impart greater hydrophilicity, which can improve solubility and reduce aggregation, potentially allowing for a higher drug-to-antibody ratio (DAR).
-
Pharmacokinetics: Increasing PEG length can lead to slower plasma clearance and a longer half-life. However, there might be a threshold beyond which further increases in length do not provide additional benefits.
-
Steric Hindrance: Very long PEG chains can cause steric hindrance, potentially lowering conjugation efficiency or interfering with antibody-antigen binding.
Q3: What analytical methods are recommended for characterizing an ADC with an m-PEG7-Ms linker?
A suite of analytical techniques is necessary to characterize the ADC thoroughly:
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and fragments.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and assess the hydrophobicity profile.
-
Mass Spectrometry (MS): Can be used in various workflows (intact, reduced, or peptide mapping) to confirm the identity, integrity, and DAR of the ADC.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to quantify the amount of free drug.
Q4: How can I assess the in vitro and in vivo stability of my ADC?
-
In Vitro Stability: Incubate the ADC in plasma or serum from relevant species (e.g., human, mouse) for various time points (e.g., up to 7 days). Analyze samples at each time point using methods like LC-MS to measure payload loss and changes in DAR.
-
In Vivo Stability: After administering the ADC to an animal model, collect plasma samples over time. Use validated bioanalytical methods, such as ligand-binding assays or LC-MS, to measure the concentration of total antibody, conjugated ADC, and free payload.
Quantitative Data Summary
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | PEG Length | Clearance (mL/hr/kg) | Half-life (hours) |
| Non-PEGylated | 0 | High | Short |
| Short PEG | 4 | Moderate | Moderate |
| m-PEG7-Ms | 7 | Expected to be Low | Expected to be Long |
| Long PEG | 12 | Low | Long |
| Very Long PEG | 24 | Low | Long |
Note: This table presents expected trends based on published data for PEGylated ADCs. Actual values for an ADC with an m-PEG7-Ms linker would need to be determined experimentally.
Table 2: Example In Vitro Plasma Stability Data for a Hypothetical ADC
| Time Point | Average DAR (in Human Plasma) | % Aggregates (by SEC) |
| 0 hours | 3.8 | 1.2% |
| 24 hours | 3.6 | 1.5% |
| 72 hours | 3.3 | 2.1% |
| 168 hours (7 days) | 2.9 | 3.5% |
Experimental Protocols
Protocol 1: General ADC Conjugation with m-PEG7-Ms Linker (Thiol-Maleimide Chemistry)
Objective: To conjugate a drug-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG7-Ms-Drug construct with a maleimide group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size Exclusion Chromatography (SEC)
Methodology:
-
Antibody Reduction:
-
Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Remove the excess TCEP using a desalting column.
-
Immediately add the m-PEG7-Ms-Drug-maleimide construct to the reduced antibody at a desired molar ratio (e.g., 5-10 fold excess).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker, payload, and quenching reagent using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the DAR using HIC and/or MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Plasma Stability Assessment
Objective: To evaluate the stability of the ADC in plasma by monitoring changes in DAR and payload loss over time.
Materials:
-
Purified ADC
-
Plasma from the species of interest (e.g., human, mouse)
-
Protein A magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)
-
LC-MS system
Methodology:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for multiple time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
ADC Capture:
-
At each time point, take an aliquot of the plasma-ADC mixture and add it to Protein A magnetic beads.
-
Incubate to allow the ADC to bind to the beads.
-
-
Washing:
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Elution:
-
Elute the intact ADC from the beads using the elution buffer.
-
-
Analysis:
-
Analyze the eluted ADC samples by LC-MS to determine the average DAR and identify any deconjugated species.
-
Normalize the data to the t=0 sample to quantify payload loss over time.
-
Visualizations
Caption: Workflow for ADC synthesis using thiol-maleimide conjugation.
Caption: Experimental workflow for in vitro ADC plasma stability assessment.
Caption: Logical relationship for troubleshooting common ADC stability issues.
References
Technical Support Center: Overcoming Steric Hindrance in PEG7-O-Ms Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during PEG7-O-Ms conjugation reactions, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound refers to a discrete polyethylene glycol (PEG) linker with exactly seven ethylene glycol units, terminated with a methanesulfonyl (mesyl) group (-O-Ms). The mesyl group is an excellent leaving group in nucleophilic substitution reactions (S(_N)2). This makes this compound a valuable reagent for covalently attaching a short, hydrophilic PEG spacer to a target molecule containing a suitable nucleophile (e.g., thiol, amine, or hydroxyl group). The PEG7 spacer can improve the solubility and pharmacokinetic properties of the conjugated molecule and can also act as a spacer arm to mitigate steric hindrance between the conjugated partners.
Q2: What is steric hindrance in the context of this compound conjugation and how does it affect the reaction?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups near a reaction site impedes the approach of a reacting molecule. In this compound conjugations, steric hindrance can arise from two sources:
-
The Substrate: Bulky groups on the target molecule surrounding the nucleophilic site can physically block the this compound from reaching it.
-
The PEG Chain: Although relatively short, the PEG7 chain itself can limit access to the reactive mesylate group, especially when the nucleophile is located in a sterically crowded environment.
Steric hindrance directly impacts the rate of the S(_N)2 reaction. Increased steric hindrance leads to a significant decrease in the reaction rate and, consequently, a lower conjugation yield.[1]
Q3: Which nucleophiles can be used with this compound, and how does their reactivity compare?
A3: this compound reacts with various nucleophiles in an S(_N)2 fashion. The reactivity of these nucleophiles generally follows this trend:
Thiols (R-SH) > Amines (R-NH₂) > Alcohols (R-OH)
-
Thiols: Thiolates (the deprotonated form, R-S
) are excellent nucleophiles and will react readily with this compound to form a stable thioether bond.[2]− -
Amines: Primary and secondary amines are also good nucleophiles and will react to form secondary or tertiary amines, respectively. Amines are generally more nucleophilic than alcohols.
-
Alcohols: Alcohols are weaker nucleophiles and typically require deprotonation to the more reactive alkoxide (R-O
) using a base to react efficiently.−
Troubleshooting Guide: Low Conjugation Yield
Low or no formation of the desired conjugate is a common issue. The following sections provide potential causes and solutions.
Problem 1: Low Reactivity of the Nucleophile
| Possible Cause | Solution |
| Weak Nucleophile (e.g., Alcohols, Hindered Amines) | Increase the nucleophilicity by adding a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to deprotonate the nucleophile. For alcohols, this generates the more reactive alkoxide. |
| Oxidation of Thiol Nucleophiles | Cysteine residues can form disulfide bonds, rendering them unreactive. Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation. It is crucial to remove the reducing agent before adding the this compound. |
| Protonation of the Nucleophile | If the reaction medium is acidic, the nucleophile can be protonated, which significantly reduces its nucleophilicity. Ensure the reaction is performed under neutral or slightly basic conditions. |
Problem 2: Steric Hindrance
| Possible Cause | Solution |
| Sterically Crowded Nucleophilic Site | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Prolong the reaction time. Increase the molar excess of the this compound reagent to drive the reaction forward. |
| Sub-optimal Solvent | The choice of solvent can influence the reaction rate. For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[3][4] |
Problem 3: Reagent and Reaction Condition Issues
| Possible Cause | Solution |
| Degradation of this compound | Mesylates can be susceptible to hydrolysis, especially in the presence of moisture. Store the this compound reagent under dry conditions and at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent water condensation. |
| Incorrect Reaction Temperature | While higher temperatures can help overcome steric hindrance, excessively high temperatures can lead to side reactions or degradation of the reactants or product. The optimal temperature should be determined empirically, often starting at room temperature and gradually increasing. |
| Incorrect pH | For amine and thiol conjugations, a pH range of 7.2-8.5 is often optimal. At lower pH, the nucleophile may be protonated, and at higher pH, hydrolysis of the mesylate may become more significant. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the this compound. Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer. |
Quantitative Data Summary
The following table summarizes expected yields for PEG-mesylate conjugation reactions based on literature, providing a general guideline for what can be achieved under optimized conditions.
| Nucleophile | Substrate Type | Reaction Conditions | Expected Yield | Reference |
| Thiol | Primary alcohol converted to mesylate | Sodium methanethiolate, S(_N)2 | Nearly quantitative | [5] |
| Amine | Polyglycol hydroxyl converted to mesylate, then azidated and reduced | Sequential reagent addition | >95% end-group conversion | |
| Amine | Polyglycol hydroxyl converted to mesylate | Isolated intermediates | 82-99% isolated yield |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Molecule (e.g., Cysteine Residue in a Peptide)
Materials:
-
Thiol-containing molecule (e.g., peptide)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5
-
Degassing equipment (optional, but recommended)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Quenching solution (e.g., 100 mM N-acetylcysteine)
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the molecule in the reaction buffer to a concentration of 1-5 mg/mL. If the buffer was not prepared under oxygen-free conditions, degas the solution to prevent thiol oxidation. If the molecule contains disulfide bonds that need to be reduced, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.
-
Prepare the this compound Solution: Immediately before use, dissolve a 5 to 20-fold molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the this compound solution to the solution of the thiol-containing molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes.
-
Purification: Purify the conjugate from excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Analyze the purified conjugate by mass spectrometry and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Conjugation of this compound to a Hindered Alcohol
Materials:
-
Alcohol-containing molecule
-
This compound
-
Anhydrous aprotic solvent (e.g., THF or DCM)
-
Non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Purification system (e.g., flash chromatography)
Procedure:
-
Prepare the Reactants: Dissolve the alcohol-containing molecule and a 1.5 to 3-fold molar excess of a non-nucleophilic base in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound: Dissolve a 1.2 to 2-fold molar excess of this compound in the same anhydrous solvent and add it dropwise to the reaction mixture at 0°C.
-
Conjugation Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is slow, the temperature can be gently increased (e.g., to 40-60°C).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final conjugate using NMR and mass spectrometry.
Visualizations
References
- 1. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to PEG Derivatives for Bioconjugation: PEG7-O-Ms vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules. By increasing hydrodynamic size and masking surface epitopes, PEGylation can improve drug solubility, extend circulating half-life, and reduce immunogenicity. The choice of the reactive PEG derivative is critical as it dictates the specificity of the conjugation, the stability of the resulting bond, and the overall efficiency of the process. This guide provides an objective comparison of PEG7-O-Ms (PEG7-mesylate) with other commonly used PEG derivatives, namely PEG-NHS esters and PEG-maleimides, supported by experimental data and detailed protocols.
At a Glance: Comparing Key PEG Derivatives
The selection of a PEGylating agent is primarily determined by the available functional groups on the biomolecule of interest. The following table summarizes the key characteristics of this compound, PEG-NHS esters, and PEG-maleimides.
| Feature | This compound (Mesylate) | PEG-NHS Ester | PEG-Maleimide |
| Target Functional Group | Primary amines (e.g., Lysine, N-terminus), Thiols (Cysteine) | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5[1] | 6.5 - 7.5[2] |
| Resulting Linkage | Secondary amine or Thioether | Amide[1] | Thioether[2] |
| Linkage Stability | High | High | Stable, but can undergo retro-Michael addition in the presence of other thiols[3] |
| Reaction Byproduct | Methanesulfonic acid | N-hydroxysuccinimide (NHS) | None |
| Selectivity | Less selective than maleimides for thiols, but can react with amines. | Highly selective for primary amines. | Highly selective for thiols. |
Performance Comparison: A Deeper Dive
While direct quantitative data for this compound is limited in publicly available literature, we can infer its performance based on the well-characterized reactivity of sulfonate esters like mesylates.
Reaction Efficiency and Kinetics
-
PEG-NHS esters are known for their high reactivity towards primary amines, leading to rapid conjugation, often within 30-60 minutes at room temperature. The reaction is efficient, but the NHS ester is susceptible to hydrolysis in aqueous solutions, which can compete with the aminolysis reaction and reduce overall efficiency. The rate of hydrolysis increases with pH.
-
PEG-maleimides exhibit high specificity and efficiency in reacting with thiol groups to form stable thioether bonds. The reaction is typically fast, often reaching completion within 2-4 hours at room temperature.
-
This compound (mesylate) reacts with nucleophiles such as amines and thiols via an SN2 mechanism. The reaction with amines is generally slower than that of NHS esters. However, mesylates are generally more stable to hydrolysis than NHS esters, which can be an advantage in certain applications, potentially leading to higher overall yields over longer reaction times.
Stability of the Conjugate
The stability of the linkage formed between the PEG derivative and the biomolecule is crucial for maintaining the integrity of the conjugate in vivo.
| Linker Type | Bond Formed | Stability Profile |
| PEG-O-Ms | Secondary Amine / Thioether | The resulting secondary amine or thioether bonds are highly stable under physiological conditions. |
| PEG-NHS | Amide | The amide bond is very stable and not prone to cleavage under normal physiological conditions. |
| PEG-Maleimide | Thioether | While generally stable, the thioether bond formed from a maleimide reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the intracellular environment. |
A study comparing maleimide-PEG and mono-sulfone-PEG conjugation to hemoglobin found that after seven days of incubation at 37°C in the presence of 1 mM reduced glutathione, the mono-sulfone-PEG adduct was significantly more stable, with over 90% of the conjugation retained, compared to less than 70% for the maleimide-PEG conjugate. This suggests that for applications requiring long-term stability, sulfonate-based PEG derivatives may offer an advantage over maleimide-based ones.
Experimental Protocols
Below are detailed methodologies for key bioconjugation experiments. Note that optimal conditions may vary depending on the specific biomolecule and PEG derivative used.
Protocol 1: Amine PEGylation using PEG-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.
Protocol 2: Thiol PEGylation using PEG-Maleimide
Materials:
-
Thiol-containing protein solution (in a thiol-free buffer, e.g., PBS pH 6.5-7.5)
-
PEG-Maleimide
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds, they may need to be reduced using a reducing agent like DTT or TCEP, which must then be removed prior to adding the PEG-maleimide.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents by size exclusion chromatography or dialysis.
Protocol 3: Bioconjugation using this compound (Representative Protocol)
Materials:
-
Protein solution (in a suitable buffer, e.g., borate buffer or phosphate buffer, pH 7.5-9.0)
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Buffer exchange the protein into the reaction buffer.
-
This compound Solution Preparation: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., SDS-PAGE or HPLC).
-
Purification: Once the desired degree of PEGylation is achieved, purify the conjugate using a desalting column or dialysis to remove unreacted PEG derivative and byproducts.
Visualizing Workflows and Mechanisms
Experimental Workflow for Comparing PEGylation Efficiency
The following diagram outlines a general workflow for comparing the efficiency of different PEG derivatives in a bioconjugation experiment.
Mechanism of Action: PROTACs with PEG Linkers
PEG linkers are integral to many advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). The linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the ubiquitination and subsequent degradation of the target protein.
Impact of PEGylation on Receptor Binding
PEGylation can sterically hinder the interaction of a therapeutic protein with its receptor, which can either be a desired effect to modulate activity or an unintended consequence.
Conclusion
The choice of a PEG derivative for bioconjugation is a critical decision that influences the efficiency of the reaction, the stability of the final product, and its biological activity.
-
PEG-NHS esters are a robust and widely used option for targeting primary amines, offering high reactivity and forming stable amide bonds.
-
PEG-maleimides provide excellent selectivity for thiol groups, which is advantageous for site-specific conjugation, although the stability of the resulting thioether bond can be a concern for applications requiring long-term stability in vivo.
-
This compound (mesylate) represents a versatile alternative that can react with both amines and thiols. Its greater hydrolytic stability compared to NHS esters may be beneficial in certain contexts, and the resulting linkages are highly stable.
Ultimately, the optimal PEG derivative will depend on the specific biomolecule, the desired site of conjugation, and the intended therapeutic application. Careful consideration of the factors outlined in this guide will aid researchers in making an informed decision to advance their drug development programs.
References
A Comparative Guide to the Validation of Protein Conjugation: PEG7-O-Ms vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins—a process known as PEGylation—is a cornerstone strategy for enhancing drug solubility, stability, and circulation half-life. The validation of this conjugation is critical to ensure product quality, efficacy, and safety. Mass spectrometry stands as the gold standard for this characterization, providing precise data on the extent and location of PEGylation.
This guide offers a comparative analysis of protein conjugation with the amine-reactive reagent PEG7-O-Ms (a mesylate-activated PEG) against other common amine-reactive alternatives, focusing on validation by mass spectrometry. While extensive data exists for established methods, specific experimental data for this compound in protein conjugation is less prevalent in the public domain. Therefore, this guide combines established data for common alternatives with a discussion of the expected reactivity of PEG-mesylates based on chemical principles.
Experimental Workflow for Mass Spectrometry Validation
The validation of protein PEGylation by mass spectrometry follows a structured workflow to determine the degree of PEGylation and identify the sites of conjugation. This process is crucial for ensuring batch-to-batch consistency and understanding the structure-activity relationship of the PEGylated protein.
Caption: Workflow for the validation of protein PEGylation using mass spectrometry.
Comparison of Amine-Reactive PEGylation Reagents
The choice of PEGylation reagent is critical as it dictates the reaction conditions, specificity, and the nature of the resulting linkage. The most common target for PEGylation is the primary amines found on the N-terminus and the side chains of lysine residues.[1] Below is a comparison of this compound with two widely used alternatives: PEG-NHS ester and PEG-aldehyde.
| Feature | This compound (Mesylate) | m-PEG-NHS Ester | m-PEG-Aldehyde |
| Primary Target | N-terminal α-amine, Lysine ε-amines | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine, Lysine ε-amines |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Acylation[2] | Reductive Amination[3] |
| Resulting Linkage | Secondary Amine | Amide[1] | Secondary Amine[3] |
| Specificity | Potentially higher reactivity than NHS esters, but may have lower selectivity between N-terminus and lysines compared to reductive amination. | Generally non-selective, targets all accessible primary amines. | Higher potential for N-terminal selectivity under controlled pH. |
| Reaction pH | Typically neutral to slightly basic (pH 7.5-9.0) | Typically neutral to slightly basic (pH 7.2-9.0) | Typically acidic to neutral (pH 5-8) |
| Key Advantage | Mesylate is a good leaving group, potentially leading to high reaction efficiency. The resulting secondary amine linkage is very stable. | High reactivity and a straightforward, well-established protocol. | Greater control over site-specificity, especially for N-terminal modification. |
| Key Disadvantage | Less documented for protein PEGylation, potential for side reactions, and optimization may be required. | Prone to hydrolysis in aqueous solutions, which can reduce efficiency and lead to heterogeneous products. | Requires a reducing agent (e.g., sodium cyanoborohydride), which must be removed post-reaction. |
| Byproducts | Mesylate salt | N-hydroxysuccinimide (NHS) | Water |
Mass Spectrometry Validation Data: A Comparative Overview
Mass spectrometry allows for the precise determination of the mass of the intact protein and its PEGylated forms. The mass shift observed corresponds to the mass of the attached PEG molecules, enabling the calculation of the degree of PEGylation.
| Parameter | Validation with this compound Conjugate | Validation with m-PEG-NHS Ester Conjugate |
| Expected Mass Shift per PEGylation | Mass of PEG7 + Mass of Protein - Mass of Mesylate | Mass of PEG + Mass of Protein - Mass of NHS |
| Typical Mass Spectrum | A series of peaks corresponding to the unconjugated protein and the protein with one, two, or more PEG7 moieties attached. The discrete nature of PEG7 (single molecular weight) should result in sharp, well-defined peaks for each PEGylated species. | A distribution of peaks for each degree of PEGylation, reflecting the polydispersity of traditional PEG-NHS esters. Discrete PEG-NHS esters will show sharp peaks. |
| Determination of PEGylation Sites | Peptide mapping (LC-MS/MS) would be used to identify the specific lysine residues or the N-terminus where the PEG7 is attached. The fragmentation pattern would reveal the modified peptide. | Peptide mapping (LC-MS/MS) is the standard method. The mass addition on specific peptides confirms the site of conjugation. |
| Quantitative Analysis | The relative intensities of the peaks in the deconvoluted mass spectrum can be used to quantify the relative abundance of each PEGylated species (e.g., mono-, di-, tri-PEGylated). | Similar to this compound, the peak intensities in the deconvoluted spectrum provide a quantitative measure of the different PEGylated forms. |
Experimental Protocols
General Protocol for Protein PEGylation with an Amine-Reactive Reagent
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be optimized for the specific PEGylation reagent (e.g., pH 7.2-8.5 for NHS esters).
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG reagent (e.g., PEG-NHS ester) in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Protocol for Mass Spectrometry Validation of Protein PEGylation
-
Sample Preparation for Intact Mass Analysis: Dilute the purified PEGylated protein in a suitable solvent for LC-MS analysis (e.g., water with 0.1% formic acid).
-
LC-MS Analysis of Intact Protein:
-
Inject the sample onto a reverse-phase liquid chromatography (RPLC) column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
Acquire mass spectra in the positive ion mode across a relevant m/z range.
-
-
Data Analysis for Intact Mass:
-
Process the raw data to obtain the multiply charged spectrum of the protein and its PEGylated forms.
-
Use deconvolution software to transform the multiply charged spectrum into a zero-charge mass spectrum, which will show the molecular weights of the different species present in the sample.
-
Calculate the degree of PEGylation by comparing the masses of the PEGylated species to the mass of the unconjugated protein.
-
-
Sample Preparation for Peptide Mapping:
-
Denature the purified PEGylated protein, reduce the disulfide bonds (e.g., with DTT), and alkylate the free thiols (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis for Peptide Mapping:
-
Inject the peptide digest onto a RPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire MS and MS/MS data. The mass spectrometer will determine the mass of the peptides (MS) and then fragment them to obtain sequence information (MS/MS).
-
-
Data Analysis for Peptide Mapping:
-
Use specialized software to search the MS/MS data against the known protein sequence to identify the peptides.
-
Identify the PEGylated peptides by looking for the characteristic mass shift of the PEG moiety on specific amino acid residues (e.g., lysine).
-
Logical Comparison of PEGylation Chemistries
The selection of a PEGylation strategy involves a trade-off between reaction efficiency, specificity, and the stability of the final product. The choice depends on the specific protein and the desired therapeutic outcome.
Caption: Comparison of advantages and disadvantages of different amine-reactive PEGylation reagents.
Conclusion
The validation of protein conjugation with PEG is a critical step in the development of biotherapeutics. Mass spectrometry provides an unparalleled level of detail for characterizing the resulting conjugates. While PEG-NHS esters and PEG-aldehydes are well-established reagents with extensive supporting data, this compound represents a potentially powerful but less documented alternative. The choice of reagent will depend on the specific goals of the PEGylation, such as the desired level of site-specificity and the acceptable degree of product heterogeneity. For all methods, rigorous characterization by mass spectrometry is essential to ensure a well-defined and consistent final product.
References
Cleavable vs. Non-Cleavable PEG Linkers for Antibody-Drug Conjugates: A Comprehensive Comparison
For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, dictates the ADC's stability, pharmacokinetic profile, and mechanism of action. This guide provides an objective, data-driven comparison of two primary classes of polyethylene glycol (PEG) linkers: cleavable and non-cleavable. By examining their distinct properties, supported by experimental data and detailed methodologies, this document aims to inform the rational design of next-generation ADCs.
Introduction to ADC Linker Technology
ADCs represent a powerful therapeutic modality designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] This targeted delivery is achieved through the specificity of the monoclonal antibody for a tumor-associated antigen. The linker's role is twofold: to ensure the ADC remains intact during circulation in the bloodstream and to facilitate the release of the payload at the tumor site.[1][2] The incorporation of PEG moieties into the linker can further enhance the ADC's properties by increasing solubility, reducing immunogenicity, and improving pharmacokinetics.[3]
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism, a difference that has profound implications for an ADC's efficacy and safety profile.[4]
Mechanism of Action: Two Distinct Strategies for Payload Release
Cleavable Linkers: These linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This controlled release is triggered by various mechanisms:
-
Enzyme-sensitive: Utilizing proteases, such as cathepsins, that are upregulated in tumor lysosomes. A common example is the valine-citrulline (vc) dipeptide linker.
-
pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of blood (pH 7.4). Hydrazone linkers are a key example of this class.
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione. Disulfide linkers fall into this category.
The release of a cell-permeable payload from a cleavable linker can lead to the "bystander effect," where the cytotoxic agent diffuses out of the target cell and kills neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers: In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC. This process releases the payload still attached to the linker and a single amino acid residue from the antibody. The resulting charged metabolite is generally less membrane-permeable, which significantly reduces the bystander effect but can lead to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Configuration | Linker Type | Payload | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | JIMT-1 (Low HER2) | HER2 | Superior efficacy compared to T-DM1 | |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (MCC) | DM1 | JIMT-1 (Low HER2) | HER2 | Less effective than Trastuzumab-vc-MMAE | |
| Anti-P-cadherin-SPDB-DM4 | Cleavable (disulfide) | DM4 | HCC70 | P-cadherin | Improved efficacy over non-cleavable | |
| Anti-P-cadherin-SMCC-DM1 | Non-cleavable (SMCC) | DM1 | HCC70 | P-cadherin | Less efficacious than cleavable |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Linker Type | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 (High HER2) | Single i.v. dose | Significant tumor growth inhibition | |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | NCI-N87 (High HER2) | Single i.v. dose | Tumor growth inhibition | |
| Trastuzumab-vc-MMAE | Cleavable (vc) | JIMT-1 (Low HER2) | Not specified | Superior efficacy compared to T-DM1 | |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (MCC) | JIMT-1 (Low HER2) | 10 mg/kg | Weak tumor response |
Table 3: Comparative Pharmacokinetic Parameters
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | |
| ADC with SPP-DM1 (disulfide) | Cleavable (disulfide) | Faster ADC clearance | Higher ADC clearance | |
| ADC with MCC-DM1 (thioether) | Non-cleavable (MCC) | Slower ADC clearance | Lower ADC clearance |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well microplates
-
ADC constructs (cleavable and non-cleavable)
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human tumor cell line (e.g., NCI-N87 for HER2-positive gastric cancer)
-
Matrigel
-
ADC constructs (cleavable and non-cleavable)
-
Vehicle control (e.g., sterile PBS)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).
-
Dosing: Administer a single intravenous (i.v.) dose of the respective ADC or vehicle control.
-
Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week for the duration of the study.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizing the Mechanisms of Action
The following diagrams, created using Graphviz (DOT language), illustrate the distinct intracellular pathways of ADCs with cleavable and non-cleavable PEG linkers.
Caption: Intracellular processing of an ADC with a cleavable PEG linker.
Caption: Intracellular processing of an ADC with a non-cleavable PEG linker.
Conclusion
The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the design of an ADC, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including the beneficial bystander effect, which is particularly relevant for heterogeneous tumors. However, this often comes at the cost of reduced plasma stability and a potential for off-target toxicity. Conversely, non-cleavable linkers generally exhibit superior stability in circulation, leading to a more favorable safety profile and a wider therapeutic window. The trade-off is a diminished or absent bystander effect and a greater dependence on high antigen expression and efficient internalization for optimal efficacy.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, the properties of the cytotoxic payload, and the desired therapeutic outcome. A thorough understanding of the principles and data presented in this guide will empower researchers to make informed decisions in the rational design of more effective and safer antibody-drug conjugates.
References
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for enhancing therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comparative analysis of the bystander effect mediated by ADCs with different cleavable linkers. While this guide addresses various well-characterized cleavable linkers, it is important to note that specific data on "cleavable PEG7-O-Ms linkers" is not available in the public scientific literature. The "O-Ms" (mesylate) functionality is commonly employed as a reactive group for conjugation rather than as a cleavable element for payload release in the tumor microenvironment. Therefore, this guide will focus on established cleavable linker technologies and the general impact of PEGylation on the bystander effect.
The Mechanism of Bystander Killing with Cleavable Linker ADCs
The bystander effect of ADCs with cleavable linkers is a multi-step process that results in the diffusion of the cytotoxic payload to neighboring cells.[1][2] This mechanism is crucial for overcoming tumor heterogeneity, where not all cancer cells may express the target antigen.[3]
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to intracellular compartments like lysosomes.[1] Inside the cell, the cleavable linker is designed to be selectively broken down by the intracellular environment, which can be acidic (low pH), have a high concentration of certain enzymes (like cathepsins), or a reducing environment (high glutathione levels). This cleavage releases the cytotoxic payload in its active, cell-permeable form. If the released payload is sufficiently hydrophobic and uncharged, it can diffuse across the cell membrane of the target cell and into the extracellular space. From there, it can penetrate the membranes of nearby antigen-negative cancer cells, inducing cytotoxicity and thus mediating the bystander effect.
Comparative Analysis of ADCs with Cleavable Linkers
The ability of an ADC to induce a bystander effect is heavily dependent on the linker's chemistry and the properties of the payload it releases. Here, we compare several well-characterized ADCs with different types of cleavable linkers.
| ADC Platform | Target | Linker Type | Payload | Bystander Effect |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline (Protease-cleavable) | MMAE | Yes |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | GGFG Peptide (Protease-cleavable) | DXd | Yes |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Valine-Citrulline (Protease-cleavable) | MMAE | Yes |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | CL2A (pH-sensitive) | SN-38 | Yes |
| ADCs with Disulfide Linkers | Various | Disulfide (Reductively-cleavable) | e.g., DM1 | Yes |
| Kadcyla® (T-DM1) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No |
The Role of PEGylation in the Bystander Effect
Polyethylene glycol (PEG) is often incorporated into ADC linkers to improve their physicochemical properties. While not a cleavable moiety itself, PEGylation can influence the bystander effect in several ways:
-
Improved Solubility and Stability: PEGylation can increase the hydrophilicity of the ADC, which can prevent aggregation and improve its stability in circulation. This ensures that more of the ADC reaches the tumor site intact.
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from clearance by the reticuloendothelial system, prolonging its circulation half-life and increasing tumor accumulation.
-
Potential Impact on Payload Permeability: The inclusion of a PEG spacer in the linker could potentially influence the physicochemical properties of the released payload. However, the design of the cleavable bond and the payload itself remain the primary drivers of membrane permeability and the subsequent bystander effect.
Quantitative Evaluation of the Bystander Effect
The efficiency of the bystander effect can be quantified using in vitro co-culture assays. The Bystander Effect Coefficient (φBE) is a metric used to represent this efficiency. Studies with Trastuzumab-vc-MMAE have shown a direct correlation between the level of HER2 expression on the antigen-positive "killer" cells and the magnitude of the bystander effect on antigen-negative cells.
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) |
| MCF7 | Low | 1% |
| MDA-MB-453 | Moderate | 3.6% |
| SKBR3 | High | 12% |
| N87 | High | 16% |
| BT474 | High | 41% |
Experimental Protocols for Evaluating the Bystander Effect
Standardized in vitro and in vivo assays are essential for the preclinical assessment of the ADC bystander effect.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (often engineered to express a fluorescent protein like GFP for easy identification)
-
ADC of interest
-
Control ADC (e.g., with a non-cleavable linker or a non-binding antibody)
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag- cells.
-
ADC Treatment: After allowing the cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the ADC and control ADCs.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Imaging and Analysis: Acquire images of the wells using fluorescence microscopy. The number of viable Ag- cells (fluorescent) is quantified in the ADC-treated co-cultures and compared to the number in control wells (co-cultures treated with control ADC and Ag- only wells treated with the test ADC).
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the co-culture treated with the test ADC, compared to controls, indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line
-
ADC of interest
-
Control ADC
-
Cell culture medium and supplements
-
Cell culture plates
Protocol:
-
Generate Conditioned Medium: Plate Ag+ cells and treat them with the ADC or a control ADC for a defined period (e.g., 48-72 hours).
-
Collect Conditioned Medium: Collect the culture supernatant, which now contains any released payload. It is recommended to centrifuge and/or filter the supernatant to remove any detached cells.
-
Treat Bystander Cells: Plate Ag- cells and, after they have adhered, replace their culture medium with the conditioned medium from the Ag+ cells.
-
Incubation and Viability Assessment: Incubate the Ag- cells for an appropriate duration (e.g., 48-72 hours) and then assess their viability using a standard method (e.g., CellTiter-Glo®, MTS assay).
-
Data Interpretation: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the presence of a soluble, cell-permeable cytotoxic agent and thus a bystander effect.
In Vivo Mixed-Tumor Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive (Ag+) tumor cell line
-
Antigen-negative (Ag-) tumor cell line (may express a reporter like luciferase for in vivo imaging)
-
ADC of interest
-
Control ADC
-
Calipers for tumor measurement
-
In vivo imaging system (if using reporter cell lines)
Protocol:
-
Tumor Cell Preparation: Prepare a mixed suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of the immunodeficient mice.
-
ADC Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment groups and administer the ADC and control ADCs (typically intravenously).
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals. If using luciferase-expressing cells, perform in vivo imaging to monitor the growth of the Ag- cell population specifically.
-
Data Analysis: Compare the tumor growth rates between the different treatment groups. A significant inhibition of overall tumor growth in the mixed-tumor model, and specifically the Ag- population, by the test ADC compared to controls, provides evidence of an in vivo bystander effect.
Visualizing the Bystander Effect Workflow and Signaling
Experimental Workflow for Assessing Bystander Effect
Caption: Workflow for in vitro and in vivo assessment of the ADC bystander effect.
Signaling Pathway of ADC-Mediated Bystander Killing
Caption: Mechanism of ADC-mediated bystander cell killing.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. While poly(ethylene glycol) (PEG) has long been the gold standard for improving the hydrophilicity and pharmacokinetic properties of ADCs, concerns regarding immunogenicity and non-biodegradability have driven the development of innovative alternatives. This guide provides an objective comparison of emerging alternatives to PEG linkers, supported by experimental data, to inform the selection of optimal linker technologies for next-generation ADCs.
The Limitations of PEG Linkers
Poly(ethylene glycol) has been instrumental in the success of many bioconjugates by enhancing solubility, stability, and circulation half-life.[1] Its flexible, hydrophilic nature can shield the cytotoxic payload from premature degradation and reduce non-specific uptake.[2] However, the widespread use of PEG has unveiled certain drawbacks. A notable concern is the existence of pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[2] Furthermore, PEG is not biodegradable, raising concerns about potential long-term tissue accumulation and toxicity.[2] These limitations have catalyzed the search for alternative linkers that offer the benefits of PEG without its associated liabilities.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have shown significant promise in preclinical studies, offering advantages in terms of biocompatibility, biodegradability, and, in some cases, superior performance. This guide focuses on a head-to-head comparison of the most promising alternatives: polysarcosine, polypeptides, and polysaccharides.
Comparative Performance Data
The selection of a linker technology has a direct impact on the key performance indicators of an ADC, including its stability, pharmacokinetic profile, and in vitro and in vivo efficacy. The following tables summarize available quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 | Reference |
| Polysarcosine (PSar) | Trastuzumab-PSar12-MMAE (DAR 8) | BT-474 (HER2+) | Not explicitly provided, but demonstrated high potency | [3] |
| PEG | Trastuzumab-PEG12-MMAE (DAR 8) | BT-474 (HER2+) | Not explicitly provided, but showed suboptimal activity compared to PSar12 | |
| Polypeptide | Trastuzumab-(GGS)n-MMAE | SK-BR-3 (HER2+) | Data varies based on peptide sequence and length | |
| PEG | Trastuzumab-PEGn-MMAE | SK-BR-3 (HER2+) | Data varies based on PEG length | |
| Polysaccharide (Dextran) | Anti-CD22-Dextran-Doxorubicin | Daudi (CD22+) | ~10^-7 M | |
| PEG | N/A | N/A | N/A | N/A |
Note: Direct head-to-head IC50 comparisons for all linker types in a single study are limited. The data presented is indicative of the performance of each linker class from available literature.
Table 2: Pharmacokinetics (Rodent Models)
| Linker Type | ADC Construct | Animal Model | Clearance (mL/day/kg) | Half-life (t½) | Reference |
| Polysarcosine (PSar) | Trastuzumab-PSar12-MMAE (DAR 8) | SCID Mice | 38.9 | Not specified | |
| PEG | Trastuzumab-PEG12-MMAE (DAR 8) | SCID Mice | 47.3 | Not specified | |
| Polypeptide (Triglycyl) | ADC-CX-DM1 | Mice | 0.7 mL/h/kg | 9.9 days | |
| Non-cleavable (SMCC) | ADC-SMCC-DM1 | Mice | 0.7 mL/h/kg | 10.4 days | |
| Polysaccharide (Dextran) | Dextran (70 kDa) | Rats | ~1.5 mL/h | ~10 hours | |
| PEG | ADC with PEG8 linker | Rats | ~5 mL/day/kg | Not specified |
Table 3: In Vivo Efficacy (Xenograft Models)
| Linker Type | ADC Construct | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Polysarcosine (PSar) | Trastuzumab-PSar12-MMAE (DAR 8) | BT-474 Breast Cancer | 3 mg/kg (single dose) | 4/5 mice showed complete remission | |
| PEG | Trastuzumab-PEG12-MMAE (DAR 8) | BT-474 Breast Cancer | 3 mg/kg (single dose) | Delayed tumor growth, no complete remission | |
| Polypeptide (Triglycyl) | ADC-CX-DM1 | EGFR Xenograft | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADC | |
| Non-cleavable (SMCC) | ADC-SMCC-DM1 | EGFR Xenograft | 15 mg/kg | Less active than 3 mg/kg of CX-DM1 ADC | |
| Polysaccharide (Dextran) | Dextran-Doxorubicin Conjugate | Not specified | Not specified | Enhanced anti-tumor efficacy compared to free drug | |
| PEG | Affibody-PEG10k-MMAE | NCI-N87 Gastric Cancer | Not specified | Most ideal tumor therapeutic ability in the study |
Visualizing the Alternatives and Their Evaluation
To better understand the structural differences, the mechanism of action of a common payload, and the workflow for evaluating these linkers, the following diagrams are provided.
References
A Comparative Guide to the In Vivo Stability of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic molecules is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. The linker connecting the PEG to the molecule plays a pivotal role in the overall stability, efficacy, and safety of the conjugate. This guide provides an objective comparison of the in vivo performance of different PEGylated linkers, supported by experimental data, to aid in the rational design and selection of linkers for therapeutic applications.
Key Factors Influencing In Vivo Stability
The in vivo stability of a PEGylated linker is not an intrinsic property but is influenced by a combination of factors:
-
Linker Chemistry: The type of chemical bond used to attach the PEG to the drug is a primary determinant of stability. Linkers can be broadly categorized as non-cleavable or cleavable, with the latter designed to release the payload under specific physiological conditions.[1][2]
-
PEG Chain Length and Structure: The molecular weight and architecture (linear or branched) of the PEG chain significantly impact the hydrodynamic volume of the conjugate.[3][4] This, in turn, affects renal clearance, with longer or branched chains generally leading to longer circulation times.[5]
-
Physiological Environment: The stability of a PEGylated linker can be affected by the complex in vivo environment, including pH, enzymes, and interactions with blood components.
Comparison of In Vivo Performance Metrics
The following tables summarize quantitative data from various studies, comparing key in vivo performance metrics of molecules conjugated with different PEGylated linkers.
Table 1: Impact of PEG Chain Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| DNA Polyplex | 2 kDa | Unable to effectively shield the polyplex charge. | |
| DNA Polyplex | 5 kDa | Significantly reduced zeta potential compared to 2 kDa PEG. | |
| DNA Polyplex | 10 kDa | Further reduction in zeta potential. | |
| DNA Polyplex | 20 kDa | Progressive decrease in zeta potential. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Interferon-alpha (IFN-α) | 5 kDa (linear) | Clearance of 2.5–5 L/hr. | |
| Interferon-alpha (IFN-α) | 12 kDa (linear) | Clearance of 0.725 L/hr. | |
| Interferon-alpha (IFN-α) | 40 kDa (branched) | Clearance of 0.06–0.10 L/hr. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Table 2: Comparison of Different Linker Chemistries
| Linkage Type | Chemistry | Key Stability Concerns | Reported Stability Data | Reference |
| TCO-PEG3-TCO | Inverse electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (TCO) and a tetrazine. | Isomerization of the TCO moiety to the non-reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or in serum. | A TCO-PEG3-modified goat IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate buffer (pH 7.5). The loss was reduced to 7% when stored at -20°C. | |
| Maleimide | Michael addition of a thiol to the double bond of a maleimide. | Retro-Michael reaction: Reversal of the thiol-maleimide bond, leading to deconjugation, especially in the presence of other thiols like albumin. | An anti-CD30 antibody-drug conjugate with a maleimide linker showed significant drug loss over time in vivo, with only about 20% of the drug remaining on the antibody after 7 days in rats. | |
| Non-cleavable | e.g., Thioether | Generally stable in circulation. | Forms permanent bonds that do not degrade over time, ensuring reliable and consistent biological activity under physiological conditions. | |
| Cleavable (Hydrazone) | Acid-sensitive | Prone to hydrolysis in the slightly acidic tumor microenvironment but can also exhibit instability in systemic circulation. | Designed to release the drug in the acidic environment of endosomes and lysosomes. | |
| Cleavable (Disulfide) | Reductively cleavable | Can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells than in the plasma. | Designed for intracellular drug release. |
Note: The stability data for TCO and maleimide conjugates are from separate studies and not from a direct head-to-head comparison. Therefore, these values should be considered indicative of the respective linkage stabilities under the specified conditions and not as a direct comparative measure.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key in vivo experiments cited in the literature.
Pharmacokinetic (PK) Study
-
Objective: To determine the circulation half-life, clearance rate, and bioavailability of PEGylated conjugates.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
A defined dose of the PEGylated conjugate is administered intravenously (IV) to the animals.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h) via retro-orbital bleeding or tail vein sampling.
-
Plasma or serum is isolated from the blood samples by centrifugation.
-
The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA for protein-based conjugates or scintillation counting for radiolabeled conjugates.
-
The pharmacokinetic parameters are calculated using software such as GraphPad Prism.
-
Biodistribution Study
-
Objective: To determine the organ and tumor accumulation of PEGylated conjugates.
-
Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor cell lines) are commonly used.
-
Procedure:
-
Radiolabeled (e.g., with ⁶⁸Ga, ¹¹¹In) or fluorescently-labeled PEGylated conjugates are administered intravenously to tumor-bearing mice.
-
At predetermined time points (e.g., 24h, 48h, 72h), the animals are euthanized.
-
Organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested, weighed, and the radioactivity or fluorescence is measured.
-
The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
In Vivo Efficacy (Antitumor) Study
-
Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.
-
Animal Model: Tumor-xenograft models are used.
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) are administered according to a specific dosing schedule (e.g., twice weekly for 3 weeks).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate common experimental workflows and the general mechanism of PEGylation in enhancing in vivo stability.
Caption: Workflow for in vivo stability and efficacy assessment.
Caption: Mechanism of PEGylation in enhancing in vivo stability.
Conclusion
The choice of a PEGylated linker is a critical design parameter that profoundly influences the in vivo stability and overall therapeutic index of a bioconjugate. While longer PEG chains generally lead to prolonged circulation, the specific chemistry of the linker dictates its stability and payload release characteristics. Non-cleavable linkers offer high stability for applications requiring long-term exposure, whereas cleavable linkers provide a mechanism for controlled drug release at the target site. A thorough understanding of the interplay between linker chemistry, PEG characteristics, and the physiological environment is essential for the successful development of next-generation PEGylated therapeutics. This guide serves as a foundational resource for researchers to make informed decisions in the selection and design of PEGylated linkers for their specific applications.
References
A Researcher's Guide to Quantitative Analysis of Protein PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It is employed to enhance the therapeutic properties of proteins by improving their solubility, stability, and in vivo half-life, which is achieved by increasing the protein's hydrodynamic radius and protecting it from proteolytic degradation[1]. Accurately determining the degree of PEGylation—the average number of PEG molecules attached to a single protein molecule—is a critical quality attribute that directly influences the efficacy and safety of the therapeutic.
This guide provides an objective comparison of key analytical techniques for quantifying the degree of PEGylation, supported by experimental protocols and data to assist researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Techniques
The choice of method for determining the degree of PEGylation depends on several factors, including the required precision, the nature of the protein, the type of PEG used, and available instrumentation. The primary methods can be broadly categorized into direct measurement of molecular weight shift (mass spectrometry), separation based on hydrodynamic size (chromatography), and chemical assays targeting remaining reactive groups.
Quantitative Performance Comparison
| Parameter | MALDI-TOF Mass Spectrometry | Size-Exclusion Chromatography (SEC-MALS) | TNBS Colorimetric Assay |
| Principle | Measures the mass-to-charge ratio of the intact protein to determine the mass increase from attached PEG chains.[2][3] | Separates molecules based on their hydrodynamic volume, with light scattering used to determine the absolute molar mass of eluting species.[4][5] | Quantifies the number of unreacted primary amino groups (e.g., lysine) after the PEGylation reaction. |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated), confirmation of covalent attachment. | Molar mass of conjugate, degree of conjugation, separation of aggregates, unreacted protein, and free PEG. | Indirect estimation of the average degree of PEGylation by measuring the loss of free amino groups. |
| Typical Precision | High; can resolve species differing by a single PEG chain. | High; provides absolute molecular weight measurements. | Low to Moderate; can be erroneous due to protein-specific reaction inefficiencies. |
| Sensitivity | High (picomole to femtomole range). | Moderate (microgram range). | Moderate (nanomole range). |
| Throughput | High; rapid analysis once sample preparation is complete. | Moderate; dependent on chromatography run time. | High; suitable for plate-based assays. |
| Key Advantage | Direct, rapid, and provides detailed distribution of species. | Provides absolute molar mass without relying on standards and separates aggregates. | Simple, inexpensive, and does not require complex instrumentation. |
| Key Limitation | Signal intensity can be suppressed for very large or heterogeneous molecules. High salt content can interfere. | Cannot distinguish between positional isomers. Requires accurate dn/dc values (refractive index increment). | Indirect measurement; assumes all available sites are equally reactive. Can be inaccurate. |
Experimental Protocols and Workflows
Detailed methodologies for the three primary techniques are provided below.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique that directly measures the molecular weight of the native and PEGylated protein. The degree of PEGylation is calculated from the mass difference.
-
Sample Preparation :
-
Desalt the native and PEGylated protein samples using a suitable method (e.g., dialysis, buffer exchange columns) to remove salts and other interfering compounds.
-
Dilute the protein samples to a final concentration of 1-10 µM in a compatible solvent (e.g., water with 0.1% trifluoroacetic acid).
-
-
Matrix Preparation :
-
Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.
-
Ensure the matrix is fully dissolved. Sonication may be required.
-
-
Target Spotting :
-
Mix the protein sample and matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis :
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode, which is optimal for large molecules.
-
Set the mass range to encompass the expected molecular weights of the native and PEGylated protein.
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis :
-
Process the raw spectra to obtain the molecular weights of the different species.
-
Calculate the mass difference between the peaks corresponding to the PEGylated protein and the native protein.
-
Determine the number of attached PEG molecules by dividing the mass increase by the molecular weight of a single PEG chain.
-
The relative intensity of the peaks can be used to estimate the distribution of different PEGylated species.
-
Caption: Workflow for determining PEGylation degree using MALDI-TOF MS.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC separates molecules based on their size (hydrodynamic radius) in solution. Coupling it with a MALS detector allows for the direct measurement of the absolute molar mass of the eluting molecules, independent of their elution time.
-
System Preparation :
-
Equilibrate the SEC column and all detectors (UV, MALS, and Refractive Index - RI) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).
-
Ensure a stable baseline is achieved for all detectors.
-
-
Calibration and Normalization :
-
If analyzing a conjugate, perform a system calibration and detector normalization using a well-characterized protein standard (e.g., BSA) to determine detector constants and inter-detector delay volumes.
-
-
Sample Analysis :
-
Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 0.1-2 mg/mL).
-
Filter the sample through a low-binding 0.1 µm or 0.22 µm filter to remove any particulate matter.
-
Inject an appropriate volume of the sample onto the SEC column.
-
-
Data Acquisition :
-
Collect data from the UV, MALS, and RI detectors simultaneously as the sample elutes from the column. The UV detector primarily measures protein concentration, while the RI detector is sensitive to both protein and PEG.
-
-
Data Analysis :
-
Use specialized software (e.g., ASTRA) to perform the analysis.
-
The software uses signals from all three detectors to perform a protein conjugate analysis.
-
This analysis calculates the molar mass of the entire conjugate, as well as the separate molar masses of the protein and the attached PEG for each eluting peak.
-
The degree of PEGylation is determined by dividing the calculated molar mass of the PEG portion by the known molar mass of a single PEG chain.
-
Caption: Workflow for determining PEGylation degree using SEC-MALS.
TNBS Colorimetric Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of primary amino groups remaining in a protein sample after PEGylation. PEGylation typically targets lysine residues and the N-terminus, so a decrease in free amines corresponds to the degree of modification.
-
Reagent Preparation :
-
Prepare a standard reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Prepare a fresh solution of TNBS (e.g., 0.1% w/v) in the reaction buffer. Protect from light.
-
Prepare a quenching solution (e.g., 10% SDS with 1 M HCl).
-
-
Standard Curve Preparation :
-
Prepare a series of standards using the unmodified protein at known concentrations in the reaction buffer. This will serve as the baseline for 100% available amines.
-
-
Reaction Setup :
-
In a 96-well plate or microcentrifuge tubes, add a defined volume of the standards, the PEGylated protein sample, and a buffer blank.
-
Add the TNBS solution to each well/tube and mix thoroughly.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) in the dark.
-
-
Measurement :
-
Stop the reaction by adding the quenching solution.
-
Measure the absorbance of the resulting colored product at a specific wavelength (typically ~335 nm) using a spectrophotometer or plate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the buffer blank from all readings.
-
Plot the absorbance of the unmodified protein standards versus their concentration to generate a standard curve.
-
Determine the percentage of free amines remaining in the PEGylated sample by comparing its absorbance to the standard curve.
-
Calculate the degree of PEGylation:
-
Moles of reacted amines = Total moles of amines (from unmodified protein) - Moles of free amines (from PEGylated protein)
-
Degree of PEGylation = Moles of reacted amines / Moles of protein
-
-
Caption: Workflow for estimating PEGylation degree using the TNBS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. wyatt.com [wyatt.com]
Validating the Therapeutic Index of a PEG7-O-Ms-Containing ADC: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly impacts its therapeutic index. This guide provides an objective comparison of ADCs featuring a hydrophilic, cleavable linker with a seven-unit polyethylene glycol (PEG) chain and a methanesulfonyl (Ms) leaving group (PEG7-O-Ms) against ADCs with alternative linker technologies. The inclusion of experimental data and detailed methodologies aims to inform the rational design and evaluation of next-generation ADCs.
The core function of a linker in an ADC is to stably connect a potent cytotoxic payload to a monoclonal antibody in systemic circulation and then efficiently release the payload within the target tumor cells.[1][2] The therapeutic index, a measure of a drug's safety and efficacy, is therefore heavily influenced by the linker's properties. A wider therapeutic window is achieved by maximizing on-target cancer cell killing while minimizing off-target toxicities.[3]
Hydrophilic linkers, such as those containing PEG chains, have been shown to improve the physicochemical and pharmacokinetic properties of ADCs, particularly when conjugated with hydrophobic payloads. These linkers can enhance solubility, reduce aggregation, and prolong circulation half-life, leading to increased tumor accumulation of the ADC. The this compound linker represents a class of hydrophilic, cleavable linkers designed to offer a balance of stability in circulation and efficient payload release.
Comparative Analysis of Linker Technologies
The performance of an ADC is a composite of the contributions from the antibody, linker, and payload. To objectively evaluate a this compound-containing ADC, a head-to-head comparison with other linker technologies is essential. The following tables summarize key quantitative data from preclinical studies, illustrating the typical performance of ADCs with different linker types.
Table 1: In Vitro Cytotoxicity and Bystander Effect
The in vitro potency of an ADC is a primary indicator of its potential therapeutic efficacy. The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a key feature of many cleavable linker-based ADCs and is crucial for treating heterogeneous tumors.
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (pM) | Bystander Killing |
| Hydrophilic Cleavable (e.g., this compound) | Trastuzumab-MMAE | SK-BR-3 (HER2+++) | 15-50 | Potent |
| Hydrophobic Cleavable (e.g., vc-PABC) | Trastuzumab-MMAE | SK-BR-3 (HER2+++) | 10-40 | Potent |
| Non-Cleavable (e.g., SMCC) | Trastuzumab-DM1 | SK-BR-3 (HER2+++) | 20-60 | Minimal to None |
| Hydrophilic Cleavable (e.g., this compound) | Trastuzumab-MMAE | MDA-MB-468 (HER2-) | >10,000 | N/A |
| Hydrophobic Cleavable (e.g., vc-PABC) | Trastuzumab-MMAE | MDA-MB-468 (HER2-) | >10,000 | N/A |
| Non-Cleavable (e.g., SMCC) | Trastuzumab-DM1 | MDA-MB-468 (HER2-) | >10,000 | N/A |
Data for this compound is illustrative and based on the performance of similar hydrophilic, cleavable linkers.
Table 2: In Vivo Efficacy in Xenograft Models
The anti-tumor activity of an ADC in vivo is a critical measure of its potential clinical benefit. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard for preclinical efficacy evaluation.
| Linker Type | ADC | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Hydrophilic Cleavable (e.g., this compound) * | Anti-CD30-MMAE | Karpas-299 | 1 | >95 |
| Hydrophobic Cleavable (e.g., vc-PABC) | Anti-CD30-MMAE | Karpas-299 | 1 | >95 |
| Non-Cleavable (e.g., mc-MMAF) | Anti-CD30-MMAF | Karpas-299 | 1 | 80-90 |
Data for this compound is illustrative and based on the performance of similar hydrophilic, cleavable linkers.
Table 3: Pharmacokinetics and Tolerability
The pharmacokinetic profile of an ADC determines its exposure and half-life in circulation, which directly impacts efficacy and toxicity. Tolerability studies are crucial for defining the maximum tolerated dose (MTD) and the therapeutic window.
| Linker Type | ADC | Plasma Half-life (days) | MTD (mg/kg) | Therapeutic Index (MTD/MED) |
| Hydrophilic Cleavable (e.g., this compound) * | Anti-HER2-MMAE | 5-7 | 10-15 | High |
| Hydrophobic Cleavable (e.g., vc-PABC) | Anti-HER2-MMAE | 3-5 | 5-10 | Moderate |
| Non-Cleavable (e.g., SMCC) | Anti-HER2-DM1 | 6-8 | >15 | High |
Data for this compound is illustrative and based on the performance of similar hydrophilic, cleavable linkers. MTD: Maximum Tolerated Dose; MED: Minimum Effective Dose.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involved in ADC development is crucial for a comprehensive understanding.
Caption: Generalized mechanism of action for a cleavable linker ADC.
Caption: Experimental workflow for validating the therapeutic index of an ADC.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of ADC candidates.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.
Methodology:
-
Cell Seeding: Plate cancer cell lines (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (e.g., naked antibody, free payload) in cell culture medium. Add the diluted ADCs to the appropriate wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.
In Vitro Bystander Effect Assay
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1).
-
ADC Treatment and Incubation: Treat the co-culture with the ADC and incubate for an appropriate duration.
-
Analysis: Quantify the viability of the antigen-negative (fluorescent) cell population using flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any other control articles (e.g., isotype control ADC) via intravenous injection according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volumes and body weights regularly throughout the study.
-
Endpoint and Analysis: Conclude the study when tumors in the control group reach a predefined size. Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of an ADC in vivo.
Methodology:
-
ADC Administration: Administer a single intravenous dose of the ADC to a cohort of rodents.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the total antibody and/or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Tolerability Study (Maximum Tolerated Dose Determination)
Objective: To determine the highest dose of an ADC that does not cause unacceptable toxicity.
Methodology:
-
Dose Escalation: Administer escalating doses of the ADC to different cohorts of rodents.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Pathology: At the end of the study, perform a comprehensive necropsy and histopathological analysis of key organs.
-
MTD Determination: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or pathological findings.
References
Safety Operating Guide
Proper Disposal of PEG7-O-Ms: A Comprehensive Guide for Laboratory Professionals
For immediate reference, PEG7-O-Ms (Polyethylene glycol methyl ether mesylate) and materials contaminated with it must be treated as hazardous chemical waste. Disposal should be conducted through a licensed professional waste disposal service. Due to the reactive nature of the mesylate group, specific handling procedures are required to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Handling:
-
Always handle the compound inside a chemical fume hood.[3]
-
Avoid contact with skin and eyes.
-
Prevent moisture contact, as methanesulfonyl chloride, a related compound, reacts with water.[4]
-
Ensure that eyewash stations and safety showers are easily accessible.
II. Hazard and Safety Data Summary
The following table summarizes key hazard information for methanesulfonyl chloride, a compound containing the same reactive functional group as this compound. This information should be considered indicative of the potential hazards of this compound.
| Hazard Classification | Description | Source Analogy |
| Acute Toxicity | Toxic if swallowed or in contact with skin; Fatal if inhaled. | Methanesulfonyl Chloride |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Methanesulfonyl Chloride |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Methanesulfonyl Chloride |
| Aquatic Toxicity | Harmful to aquatic life. | Methanesulfonyl Chloride |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous waste. Do not attempt to neutralize bulk quantities unless you are trained to handle reactive substances and it is permitted by your institution's protocols.
A. Disposal of Unused or Bulk Quantities:
-
Waste Segregation: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container. This should be designated as "Halogenated Organic Waste" if applicable, or as per your institution's waste stream for reactive chemicals. Do not mix with other waste streams unless explicitly permitted.
-
Labeling: Affix a "Hazardous Waste" tag to the container. The label must clearly identify the contents as "this compound Waste" and include appropriate hazard warnings (e.g., "Toxic," "Corrosive," "Reactive").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong bases and oxidizing agents.
-
Professional Disposal: Arrange for collection by a licensed professional waste disposal service. Provide them with a copy of the safety data sheet for a related compound like methanesulfonyl chloride to ensure they are aware of the material's properties.
B. Disposal of Contaminated Labware and Materials:
-
Solid Waste: Disposable items such as gloves, pipette tips, and contaminated absorbent materials should be collected in a designated solid hazardous waste container. This container should be clearly labeled as "this compound Contaminated Solid Waste."
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated hazardous waste container. Do not pour down the drain.
-
Glassware Decontamination: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous liquid waste.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials.
-
Collection: Carefully collect the absorbent material and place it in a designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
